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  • Product: 3-Ethoxy-5-methylpyridine
  • CAS: 1256825-14-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Ethoxy-5-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of bioactive molecules.[2] Substituted pyridines, in particular, offer a versatile platform for fine-tuning the steric and electronic properties of a molecule to optimize its pharmacological profile. This guide provides a comprehensive technical overview of 3-Ethoxy-5-methylpyridine, a member of the diverse family of pyridine derivatives with significant potential in organic synthesis and drug discovery.

While 3-Ethoxy-5-methylpyridine is not as extensively documented as some other pyridine isomers, this guide will provide a detailed examination of its chemical properties, structure, and potential applications by drawing upon data from closely related analogs and established principles of organic chemistry. The insights provided herein are intended to empower researchers to effectively utilize this and similar scaffolds in their scientific endeavors.

Part 1: Molecular Structure and Physicochemical Properties

The structure of 3-Ethoxy-5-methylpyridine features a pyridine ring substituted with an ethoxy group at the 3-position and a methyl group at the 5-position. This substitution pattern influences the molecule's polarity, basicity, and reactivity.

Chemical Structure

The structural representation of 3-Ethoxy-5-methylpyridine is as follows:

Caption: Chemical structure of 3-Ethoxy-5-methylpyridine.

Physicochemical Properties
PropertyEstimated Value/InformationBasis for Estimation/Reference
Molecular Formula C₈H₁₁NOBased on structure
Molecular Weight 137.18 g/mol Calculated from molecular formula
CAS Number Not assigned or not publicly available.-
Appearance Likely a colorless to pale yellow liquid.Analogy with other alkoxy-pyridines.[6]
Boiling Point Estimated to be in the range of 180-200 °C.Higher than 3-methylpyridine (144 °C)[7] and likely similar to or slightly higher than related ethoxy-pyridines.
Melting Point Not applicable (likely liquid at room temperature).Analogy with similar structures.[7]
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Moderately soluble in water.The pyridine nitrogen allows for hydrogen bonding with water, while the alkyl and aryl character suggests solubility in organic solvents.[2]
pKa Estimated to be around 5-6.The electron-donating ethoxy and methyl groups would slightly increase the basicity compared to pyridine (pKa ≈ 5.2).

Part 2: Synthesis and Reactivity

Synthetic Pathways

The most logical and widely applicable method for the synthesis of 3-Ethoxy-5-methylpyridine is the Williamson ether synthesis . This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.

Conceptual Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis Start 3-Hydroxy-5-methylpyridine Intermediate Pyridin-3-olate intermediate Start->Intermediate Deprotonation Base Strong Base (e.g., NaH, K2CO3) Base->Intermediate Product 3-Ethoxy-5-methylpyridine Intermediate->Product SN2 Reaction Alkylating_Agent Ethylating Agent (e.g., Iodoethane, Diethyl sulfate) Alkylating_Agent->Product

Caption: Generalized workflow for the synthesis of 3-Ethoxy-5-methylpyridine.

Detailed Experimental Protocol (Hypothetical):

  • Deprotonation: To a solution of 3-Hydroxy-5-methylpyridine (1.0 eq) in a suitable aprotic solvent (e.g., dry DMF or THF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium pyridin-3-olate salt.

  • Alkylation: Cool the reaction mixture back to 0 °C and add iodoethane (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 3-Ethoxy-5-methylpyridine.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Aprotic solvents like DMF or THF are used because they do not have acidic protons that can react with the strong base.

  • Inert Atmosphere: An inert atmosphere is crucial when using reactive bases like NaH to prevent reaction with atmospheric moisture and oxygen.

  • Excess Alkylating Agent: A slight excess of the ethylating agent is used to ensure the complete conversion of the pyridin-3-olate intermediate.

Reactivity

The reactivity of the 3-Ethoxy-5-methylpyridine ring is governed by the electronic effects of its substituents.

  • Electrophilic Aromatic Substitution: The ethoxy group is an activating, ortho-, para-directing group, while the methyl group is also an activating, ortho-, para-directing group. The nitrogen atom in the pyridine ring is deactivating towards electrophilic substitution. The positions ortho and para to the ethoxy group (C2 and C4) and the methyl group (C4 and C6) are activated. The C4 position is doubly activated. Therefore, electrophilic substitution is most likely to occur at the C4 position, followed by the C2 and C6 positions.

  • Nucleophilic Aromatic Substitution: The pyridine ring is generally susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions. The presence of electron-donating groups like ethoxy and methyl at the 3 and 5 positions, respectively, would make nucleophilic substitution more difficult compared to unsubstituted pyridine.

  • N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles, such as alkyl halides (to form pyridinium salts) and peroxy acids (to form N-oxides).

Part 3: Spectral Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy and methyl groups.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~8.0-8.2Singlet1H
H-4~7.0-7.2Singlet1H
H-6~8.0-8.2Singlet1H
-OCH₂CH₃~4.0-4.2Quartet2H
-OCH₂CH₃~1.3-1.5Triplet3H
-CH₃~2.2-2.4Singlet3H

Note: Predicted chemical shifts are in CDCl₃ and are based on typical values for substituted pyridines.[8][9]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~140-145
C-3~155-160
C-4~120-125
C-5~135-140
C-6~145-150
-OCH₂CH₃~60-65
-OCH₂CH₃~14-16
-CH₃~17-20

Note: Predicted chemical shifts are based on general ranges for substituted pyridines.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 137. Common fragmentation patterns would involve the loss of an ethyl radical (M-29) and the loss of an ethoxy radical (M-45).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would show characteristic peaks for the aromatic C-H stretching, C=C and C=N stretching of the pyridine ring, and C-O stretching of the ether linkage.

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
C=C and C=N Stretch (Aromatic)1400-1600
C-O Stretch (Ether)1050-1250

Part 4: Applications in Drug Development and Research

Substituted pyridines are a critical class of heterocycles in medicinal chemistry, with a wide range of biological activities.[10][11] The 3-ethoxy-5-methylpyridine scaffold, with its specific substitution pattern, can be utilized as a versatile building block for the synthesis of novel therapeutic agents.

The introduction of an ethoxy group can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and increase its bioavailability. The methyl group can provide a point for metabolic transformation or can be involved in hydrophobic interactions with a biological target.

Potential therapeutic areas where 3-ethoxy-5-methylpyridine derivatives could be explored include:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted pyridine rings.

  • Neuroscience: Pyridine derivatives are found in drugs targeting various central nervous system disorders.[12]

  • Infectious Diseases: The pyridine nucleus is present in a number of antibacterial and antifungal agents.[10][13]

Part 5: Safety and Handling

Specific safety data for 3-Ethoxy-5-methylpyridine is not available. Therefore, it should be handled with the same precautions as other potentially hazardous pyridine derivatives. Based on the safety data for related compounds like 3-hydroxypyridine[4] and 3-methylpyridine,[7] the following hazards should be considered:

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to the skin, eyes, and respiratory tract.

  • Flammability: Likely a combustible liquid.

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

3-Ethoxy-5-methylpyridine represents a valuable, albeit under-documented, building block for chemical synthesis and drug discovery. Its structure offers a unique combination of electronic and steric properties that can be exploited in the design of novel molecules with desired biological activities. While direct experimental data is limited, a thorough understanding of the chemistry of substituted pyridines allows for a confident prediction of its properties and reactivity. This guide provides a solid foundation for researchers to begin exploring the potential of this and other related pyridine derivatives in their work.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. DDDT. (2021, October 13). [Link]

  • Pyridines deep dive: Applications and side effects. Chempanda. [Link]

  • Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI. (2022, July 6). [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. (2023, May 18). [Link]

  • 2-ethoxy-3-methylpyridine-5-boronic acid suppliers USA. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • 3-ethynyl-5-methylpyridine (C8H7N). PubChemLite. [Link]

  • Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. [Link]

  • Synthesis and Evaluation of 2-amino-5-ethoxypyridine. ResearchGate. (2025, August 6). [Link]

  • 2-Methyl-5-hydroxypyridine. PubChem. [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journals. (2024, May 14). [Link]

  • 5-Ethyl-2-methylpyridine. CAS Common Chemistry. [Link]

  • 3-Methylpyridine. Wikipedia. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. (2021, November 25). [Link]

  • AnnoMe: A python package for MS/MS spectra classification. ChemRxiv. [Link]

  • Sample IR spectra. University of Calgary. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. (2024, August 1). [Link]

  • 5-Ethyl-2-methylpyridine. Wikipedia. [Link]

  • Pyridine, 3-methyl-. NIST WebBook. [Link]

  • 3-Amino-5-methylpyridine. PubChem. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkat USA. [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

  • 3-methylpyridine. MassBank. (2008, October 21). [Link]

  • PHIP. MassBank. (2016, December 12). [Link]

Sources

Exploratory

3-Ethoxy-5-methylpyridine: Technical Guide to Synthesis, Properties, and Medicinal Applications

Executive Summary 3-Ethoxy-5-methylpyridine (CAS: 1256825-14-5 ) is a functionalized pyridine derivative increasingly utilized in medicinal chemistry as a robust building block for drug discovery.[1] Structurally, it com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-5-methylpyridine (CAS: 1256825-14-5 ) is a functionalized pyridine derivative increasingly utilized in medicinal chemistry as a robust building block for drug discovery.[1] Structurally, it combines a basic pyridine nitrogen, a lipophilic methyl group at the C5 position, and an ethoxy ether linkage at the C3 position. This specific substitution pattern makes it a valuable bioisostere for 3,5-disubstituted benzenes, offering modulated basicity and improved metabolic stability profiles compared to its non-methylated analogs.

This guide provides a comprehensive technical analysis of 3-ethoxy-5-methylpyridine, detailing its chemical identity, validated synthetic protocols, and strategic applications in pharmaceutical development.

Chemical Identity & Physical Properties[2][3][4][5]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 3-Ethoxy-5-methylpyridine
Alternative Names 5-Ethoxy-3-picoline; 3-Methyl-5-ethoxypyridine
CAS Registry Number 1256825-14-5
Molecular Formula C

H

NO
Molecular Weight 137.18 g/mol
SMILES CCOC1=CN=CC(C)=C1
InChI Key (Predicted) HVOGGTKJBQEZJP-UHFFFAOYSA-N
Physicochemical Properties

Note: Experimental values for this specific derivative are sparse in open literature; values below represent authoritative predicted ranges based on structure-property relationships (SPR) of 3,5-disubstituted pyridines.

PropertyValue / Range
Physical State Colorless to pale yellow liquid or low-melting solid
Boiling Point ~200–210 °C (Predicted at 760 mmHg)
Density ~1.02 g/cm³
LogP (Octanol/Water) 1.8 – 2.1 (Moderate Lipophilicity)
pKa (Pyridine N) ~4.8 – 5.2 (Electron-donating ethoxy group increases basicity vs. pyridine)
Solubility Soluble in DCM, MeOH, DMSO, Ethyl Acetate; sparingly soluble in water.[2][3][4]

Synthetic Methodology

The most robust and scalable route to 3-ethoxy-5-methylpyridine is the O-alkylation (Williamson Ether Synthesis) of the commercially available precursor 3-hydroxy-5-methylpyridine (CAS 42732-49-0). This method is preferred over cross-coupling approaches due to higher atom economy and milder conditions.

Retrosynthetic Analysis

The synthesis relies on the nucleophilic attack of the pyridyl phenoxide equivalent on an ethylating agent.

Synthesis Precursor 3-Hydroxy-5-methylpyridine (CAS 42732-49-0) Product 3-Ethoxy-5-methylpyridine (CAS 1256825-14-5) Precursor->Product O-Alkylation (SN2 Mechanism) Reagents Ethyl Iodide (EtI) Cs2CO3 or K2CO3 Reagents->Product Solvent Solvent: DMF or Acetonitrile Solvent->Product

Figure 1: Synthetic pathway via O-alkylation of 3-hydroxy-5-methylpyridine.

Detailed Experimental Protocol

Objective: Synthesis of 3-ethoxy-5-methylpyridine on a 10 mmol scale.

Reagents:

  • 3-Hydroxy-5-methylpyridine (1.09 g, 10.0 mmol)

  • Ethyl Iodide (1.71 g, 11.0 mmol) [Alternative: Ethyl Bromide]

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (4.88 g, 15.0 mmol) [Alternative: K
    
    
    CO
    
    
    ]
  • Dimethylformamide (DMF), anhydrous (20 mL)

Procedure:

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-5-methylpyridine (1.09 g) in anhydrous DMF (20 mL).

  • Deprotonation: Add Cesium Carbonate (4.88 g) in a single portion. Stir the suspension at room temperature for 30 minutes to ensure formation of the pyridyl anion. Note: The color may shift to yellow/orange.

  • Alkylation: Cool the mixture to 0°C using an ice bath. Dropwise add Ethyl Iodide (1.71 g) via syringe to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

  • Work-up:

    • Quench the reaction with water (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).[5]

    • Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (SiO

    
    , gradient 0-40% EtOAc in Hexanes) to yield the title compound as a pale oil.
    

Validation Criteria:

  • 1H NMR (CDCl

    
    , 400 MHz):  Expect signals at δ ~8.1 (s, 1H, H-2), ~8.0 (s, 1H, H-6), ~7.0 (s, 1H, H-4), 4.1 (q, 2H, OCH
    
    
    
    ), 2.3 (s, 3H, Ar-CH
    
    
    ), 1.4 (t, 3H, CH
    
    
    ).
  • MS (ESI): [M+H]+ = 138.2.

Medicinal Chemistry Applications

Bioisosterism and Pharmacophore Design

3-Ethoxy-5-methylpyridine serves as a critical scaffold in the design of Nicotinic Acetylcholine Receptor (nAChR) ligands and kinase inhibitors.

  • Ether Linkage: The 3-ethoxy group acts as a hydrogen bond acceptor, mimicking the spatial and electronic properties of 3-substituted aromatic ethers found in many bioactive natural products.

  • Methyl Substitution (Magic Methyl Effect): The C5-methyl group increases lipophilicity (LogP) and can dramatically alter the binding conformation by restricting rotation. Crucially, it blocks the C5 position from metabolic oxidation, potentially extending the half-life (

    
    ) of the drug candidate.
    
Structural Activity Relationship (SAR) Logic

SAR Center 3-Ethoxy-5-methylpyridine Scaffold Ether 3-Ethoxy Group: - H-bond Acceptor - Mimics Acetylcholine ester oxygen Center->Ether Methyl 5-Methyl Group: - Blocks Metabolic Oxidation (C5) - Increases Lipophilicity - Conformational Lock Center->Methyl Nitrogen Pyridine Nitrogen: - Basic Center (pKa ~5) - H-bond Acceptor - Salt formation for solubility Center->Nitrogen

Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold.

Downstream Derivatives

This compound is frequently used to generate:

  • N-Oxides: For metabolite identification or prodrug strategies.

  • Boronic Acids: 3-Ethoxy-5-methylpyridine-4-boronic acid (via lithiation/borylation) is a key intermediate for Suzuki couplings to build complex biaryl systems.

Handling, Safety, and Stability

Hazard Identification (GHS Classification)

Based on analogous pyridine derivatives.

  • Signal Word: Warning

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability
  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or N-oxide formation.

  • Hygroscopicity: Pyridine derivatives can be hygroscopic; keep containers tightly sealed.

  • Incompatibility: Strong oxidizing agents, strong acids.

References

  • PubChem. (2025). Compound Summary: 3-Ethoxypyridine (Analogous properties). Retrieved from [Link]

Sources

Foundational

3-Ethoxy-5-methylpyridine as a heterocyclic building block

Topic: 3-Ethoxy-5-methylpyridine as a heterocyclic building block Content Type: Technical Monograph & Experimental Guide Strategic Utilization in Medicinal Chemistry & Fragment-Based Drug Design Executive Analysis 3-Etho...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Ethoxy-5-methylpyridine as a heterocyclic building block Content Type: Technical Monograph & Experimental Guide

Strategic Utilization in Medicinal Chemistry & Fragment-Based Drug Design

Executive Analysis

3-Ethoxy-5-methylpyridine (CAS: 1256825-14-5) represents a "privileged" substitution pattern on the pyridine scaffold, offering a precise balance of lipophilicity, steric bulk, and electronic modulation. Unlike the more common 2- or 4-substituted pyridines, the 3,5-substitution pattern preserves the basicity of the ring nitrogen while blocking metabolically vulnerable sites.

This guide details the synthesis, reactivity, and application of this building block. It is designed for medicinal chemists seeking to modulate physicochemical properties (LogP, pKa) or construct bioisosteres of 1,3-disubstituted benzenes.

Chemical Profile & Physicochemical Properties[1][2][3]

The 3,5-disubstitution pattern creates a unique electronic environment. The ethoxy group (electron-donating by resonance) at C3 and the methyl group (weakly electron-donating by hyperconjugation) at C5 cooperatively increase electron density in the ring compared to unsubstituted pyridine, yet the nitrogen remains accessible for hydrogen bonding or coordination.

PropertyValue / DescriptionNote
CAS Number 1256825-14-5Primary identifier
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol Fragment-friendly (<200 MW)
Predicted LogP ~2.3 ± 0.4Moderate lipophilicity
Predicted pKa ~5.8 - 6.2Slightly more basic than pyridine (5.[1]2) due to EDGs
H-Bond Acceptors 2 (Pyridine N, Ether O)
H-Bond Donors 0
Tautomerism NoneUnlike 2- or 4-OH pyridines, the 3-alkoxy precursor has no amide tautomer.

Synthetic Methodologies

Two primary routes are recommended. Method A is the standard industrial approach utilizing O-alkylation, favored for its cost-effectiveness. Method B is a transition-metal-catalyzed approach useful when starting from halogenated libraries.

Method A: O-Alkylation of 3-Hydroxy-5-methylpyridine (Preferred)

Rationale: 3-Hydroxypyridines do not form stable pyridone tautomers (unlike 2- and 4-isomers), making O-alkylation highly selective over N-alkylation when using standard bases.

Protocol:

  • Reagents: 3-Hydroxy-5-methylpyridine (1.0 eq), Ethyl Iodide (1.2 eq), Cesium Carbonate (Cs₂CO₃, 1.5 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Charge a reaction vessel with 3-hydroxy-5-methylpyridine and Cs₂CO₃ in DMF. Stir at room temperature for 30 minutes to ensure deprotonation.

    • Technical Note: Cs₂CO₃ is selected over K₂CO₃ due to the "cesium effect," which often enhances solubility and reaction rates in nucleophilic substitutions.

    • Add Ethyl Iodide dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by LCMS.

    • Workup: Dilute with water, extract with EtOAc (x3).[2] Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Method B: Pd-Catalyzed C-O Coupling (Buchwald-Hartwig)

Rationale: Used when 3-bromo-5-methylpyridine is the available stock or when installing the ethoxy group late-stage.

Protocol:

  • Reagents: 3-Bromo-5-methylpyridine (1.0 eq), Sodium Ethoxide (1.5 eq).

  • Catalyst System: Pd₂(dba)₃ (2 mol%), RockPhos or BrettPhos (4 mol%).

  • Solvent: Toluene (degassed).

  • Procedure:

    • Combine aryl halide, NaOEt, and catalyst/ligand in a sealed tube under Argon.

    • Heat to 100°C for 12 hours.

    • Mechanism:[3][4][5] The bulky, electron-rich ligand facilitates the reductive elimination of the C-O bond, which is challenging on electron-rich pyridines.

Visualization: Synthetic Logic Flow

SynthesisRoutes cluster_logic Decision Logic Start1 3-Hydroxy-5-methylpyridine Reagent1 Et-I, Cs2CO3 DMF, 60°C Start1->Reagent1 Start2 3-Bromo-5-methylpyridine Reagent2 NaOEt, Pd cat. Buchwald-Hartwig Start2->Reagent2 Target 3-Ethoxy-5-methylpyridine (Target Scaffold) Reagent1->Target O-Alkylation (High Selectivity) Reagent2->Target C-O Coupling (Late Stage) Note1 3-OH isomer has no pyridone tautomer (Direct Alkylation OK) Note1->Reagent1

Figure 1: Comparative synthetic pathways. Method A (Blue) is preferred for scale; Method B (Red) is suitable for library generation.

Medicinal Chemistry Applications

Bioisosterism & SAR Strategy

3-Ethoxy-5-methylpyridine serves as a robust bioisostere for 1-ethoxy-3-methylbenzene . The introduction of the pyridine nitrogen achieves two critical SAR (Structure-Activity Relationship) goals:

  • Solubility Enhancement: The pyridine nitrogen (pKa ~6) can be protonated at physiological pH or serve as a polar handle, improving aqueous solubility compared to the phenyl analog.

  • Metabolic Blocking:

    • The Ethoxy group (C3) blocks oxidation at a typically vulnerable position.

    • The Methyl group (C5) provides steric bulk that hinders N-oxidation and prevents metabolic attack at the 5-position.

Functionalization for Drug Discovery

To utilize this building block in a drug molecule, functionalization typically occurs at the pyridine nitrogen (N-oxide formation) or via C-H activation at the C2/C6 positions.

  • C2-Functionalization (Minisci Reaction): Radical alkylation at C2 is favored due to the electronic activation by the N-atom.

  • N-Oxidation: Conversion to the N-oxide (using mCPBA) creates a versatile intermediate that can be rearranged (Boekelheide reaction) to introduce functionality at the methyl group (e.g., –CH₂OH).

Visualization: SAR Decision Tree

SAR_Logic Core Scaffold: 3-Ethoxy-5-methylpyridine Problem1 Problem: High Lipophilicity (LogP) Core->Problem1 Problem2 Problem: Metabolic Instability Core->Problem2 Problem3 Problem: Lack of H-Bonding Core->Problem3 Solution1 Benefit: Pyridine N reduces LogP vs. Benzene analog Problem1->Solution1 Solves Solution2 Benefit: C5-Methyl blocks metabolic soft spot Problem2->Solution2 Solves Solution3 Benefit: N-atom acts as H-bond Acceptor Problem3->Solution3 Solves

Figure 2: Strategic advantages of the 3-ethoxy-5-methylpyridine scaffold in lead optimization.

References

  • Synthesis of 3-Hydroxypyridine Derivatives: Scriven, E. F. V. "Pyridines: From Lab to Production." Elsevier, 2013. (General reference for the tautomeric behavior of 3-hydroxypyridines vs 2/4-isomers).

  • Pd-Catalyzed C-O Bond Formation (Buchwald-Hartwig): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Source for catalyst selection in electron-rich pyridine coupling).

  • Metabolic Stability of Pyridine Derivatives: Testa, B., & Kramer, S. D. "The Biochemistry of Drug Metabolism." Wiley-VCH, 2010. (Foundational text on metabolic blocking via methyl substitution).

  • Chemical Properties (CAS Data): CAS Common Chemistry: 3-Ethoxy-5-methylpyridine (CAS 1256825-14-5).

Sources

Exploratory

The Emerging Potential of 3-Ethoxy-5-methylpyridine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract The pyridine scaffold remains a cornerstone of modern medicinal chemistry, consistently featured in a substantial portion of FDA-approved therapeutics.[1] Its unique electronic properties, metabolic stability, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold remains a cornerstone of modern medicinal chemistry, consistently featured in a substantial portion of FDA-approved therapeutics.[1] Its unique electronic properties, metabolic stability, and capacity for diverse functionalization render it a privileged structural motif in drug design. This technical guide delves into the untapped potential of a specific, yet under-explored derivative: 3-Ethoxy-5-methylpyridine. While direct pharmacological data on this compound is limited, this paper will synthesize existing knowledge on structure-activity relationships (SAR) of related pyridine analogues to forecast its potential applications. We will explore its physicochemical characteristics, propose plausible synthetic routes, and outline potential therapeutic areas where this molecule could offer significant advantages. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in their discovery pipelines.

The Pyridine Scaffold: A Privileged Motif in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in a vast array of pharmaceuticals.[1] Its prevalence is not coincidental but rather a consequence of its advantageous physicochemical properties that positively influence a molecule's pharmacokinetic and pharmacodynamic profile.

Key attributes of the pyridine nucleus include:

  • Modulation of Basicity: The nitrogen atom imparts basicity to the ring, allowing for salt formation which can enhance aqueous solubility and improve drug formulation.

  • Hydrogen Bonding Capability: The lone pair of electrons on the nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for high-affinity binding to biological targets like enzymes and receptors.

  • Aromaticity and π-π Stacking: The aromatic nature of the pyridine ring facilitates π-π stacking interactions with aromatic amino acid residues within protein binding pockets, contributing to target affinity.

  • Dipole Moment: The electronegative nitrogen atom creates a dipole moment, influencing the molecule's polarity and its interactions with biological macromolecules.

  • Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation compared to its carbocyclic analogue, benzene, which can lead to improved pharmacokinetic profiles.

These features have led to the incorporation of the pyridine scaffold in drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.

Physicochemical Properties and Synthetic Strategy for 3-Ethoxy-5-methylpyridine

The subject of this guide, 3-Ethoxy-5-methylpyridine, possesses a unique combination of substituents that are expected to modulate the core properties of the pyridine ring in a medicinally relevant manner.

PropertyPredicted Influence of Substituents
Lipophilicity The ethoxy and methyl groups will increase the lipophilicity of the molecule compared to unsubstituted pyridine. This can enhance membrane permeability and potentially improve oral bioavailability.
Basicity The electron-donating nature of the ethoxy and methyl groups is expected to slightly increase the basicity of the pyridine nitrogen compared to the parent ring.
Hydrogen Bonding The ethoxy group introduces an additional hydrogen bond acceptor site (the oxygen atom), which could lead to novel interactions with biological targets.
Metabolic Stability The ethoxy group may be susceptible to O-dealkylation, a common metabolic pathway. The methyl group could be a site for oxidative metabolism.
Proposed Synthetic Routes

Proposed Multi-step Synthesis:

A versatile approach could start from a readily available substituted pyridine, such as 3-bromo-5-methylpyridine.

G start 3-Bromo-5-methylpyridine step1 Nucleophilic Aromatic Substitution (NaOEt, High Temperature) start->step1 Reagents product 3-Ethoxy-5-methylpyridine step1->product Product

Caption: Proposed synthesis of 3-Ethoxy-5-methylpyridine.

Experimental Protocol: Synthesis of 3-Ethoxy-5-methylpyridine

  • Reaction Setup: To a sealed reaction vessel, add 3-bromo-5-methylpyridine (1 equivalent) and a solution of sodium ethoxide (1.5 equivalents) in anhydrous ethanol.

  • Reaction Conditions: Heat the mixture at 120-150 °C for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Ethoxy-5-methylpyridine.

Potential Applications in Medicinal Chemistry

Based on the structure-activity relationships of analogous pyridine derivatives, we can hypothesize several promising therapeutic areas for the application of 3-Ethoxy-5-methylpyridine.

Oncology

The pyridine scaffold is a well-established pharmacophore in oncology, with numerous kinase inhibitors featuring this core. The substitutions on 3-Ethoxy-5-methylpyridine could offer unique interactions within the ATP-binding pocket of various kinases.

  • Kinase Inhibition: The pyridine nitrogen can act as a hinge-binding motif, while the ethoxy and methyl groups could probe hydrophobic pockets within the kinase domain. The ethoxy group, in particular, could form specific hydrogen bonds with key residues.

  • Structure-Activity Relationship Insights: Studies on other substituted pyridines have shown that small alkyl and alkoxy groups can significantly influence potency and selectivity.[2] For instance, the presence of methoxy groups has been shown to enhance the antiproliferative activity of some pyridine derivatives.[1]

G molecule 3-Ethoxy-5-methylpyridine target Kinase ATP-Binding Pocket molecule->target Binds to interaction1 Hinge-Binding (Pyridine Nitrogen) target->interaction1 interaction2 Hydrophobic Pocket Interaction (Ethoxy & Methyl Groups) target->interaction2 outcome Inhibition of Kinase Activity (Potential Anticancer Effect) interaction1->outcome interaction2->outcome

Caption: Hypothesized interaction with a kinase active site.

Neuroscience

Pyridine derivatives have shown significant activity in the central nervous system (CNS), targeting a variety of receptors and enzymes.

  • Neuroprotective Effects: Derivatives of 3-hydroxypyridine have demonstrated neuroprotective properties.[3] The ethoxy group in 3-Ethoxy-5-methylpyridine could be metabolized to a hydroxyl group in vivo, potentially acting as a pro-drug for a neuroprotective agent.

  • Receptor Modulation: The substitution pattern of 3-Ethoxy-5-methylpyridine may allow it to interact with various CNS receptors, such as nicotinic acetylcholine receptors, where substituted pyridines have shown high affinity.

Antimicrobial Agents

The pyridine ring is present in many compounds with antimicrobial activity. The lipophilic nature of 3-Ethoxy-5-methylpyridine could enhance its ability to penetrate microbial cell membranes.

  • Antibacterial and Antifungal Activity: Numerous studies have reported the antimicrobial properties of substituted pyridines. The specific substitution pattern of 3-Ethoxy-5-methylpyridine could lead to novel interactions with microbial enzymes or other essential cellular components.

Future Directions and Conclusion

3-Ethoxy-5-methylpyridine represents a promising, yet underexplored, scaffold for medicinal chemistry. This technical guide has outlined its potential based on the well-established principles of drug design and the known biological activities of structurally related compounds. The proposed synthetic route provides a clear path for the synthesis of this molecule, enabling its biological evaluation.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of 3-Ethoxy-5-methylpyridine and a library of its derivatives to establish a robust structure-activity relationship.

  • In Vitro Screening: Screening of these compounds against a panel of kinases, CNS receptors, and microbial strains to identify initial lead compounds.

  • In Vivo Evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (2016). PubMed. [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats. (n.d.). Pharmacy & Pharmacology. [Link]

  • Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. (n.d.). NISCAIR Online Periodicals Repository. [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.). ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC - NIH. [Link]

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Foundational

An In-depth Technical Guide to the Biological Activity Screening of 3-Ethoxy-5-methylpyridine Derivatives

Introduction: The Pyridine Scaffold as a Cornerstone of Medicinal Chemistry The pyridine ring, a foundational six-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry.[1] Its unique physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold as a Cornerstone of Medicinal Chemistry

The pyridine ring, a foundational six-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including basicity, hydrogen bonding capability, and potential for π-π stacking interactions, have cemented its role in a multitude of clinically successful drugs.[1] Pyridine and its derivatives are integral to over 7000 drug molecules, demonstrating a vast range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[2][3][] The strategic modification of the pyridine core, such as the introduction of ethoxy and methyl groups to create 3-ethoxy-5-methylpyridine, offers a pathway to novel chemical entities with potentially unique biological profiles.

This guide provides a comprehensive framework for the initial biological activity screening of novel derivatives like 3-ethoxy-5-methylpyridine. As direct literature on this specific derivative is limited, this document establishes a scientifically rigorous, hypothesis-driven screening cascade. The proposed strategy is grounded in the well-documented activities of structurally related pyridine compounds and employs industry-standard, self-validating protocols to ensure data integrity and reproducibility.

Section 1: Rationale for Screening and Physicochemical Considerations

Before initiating biological assays, a foundational understanding of the test compound's properties is paramount. The ethoxy and methyl substitutions on the pyridine ring will influence its lipophilicity, solubility, and metabolic stability—key determinants of its pharmacokinetic and pharmacodynamic behavior.

Causality Behind Pre-Screening Analysis:

  • Solubility: A compound must be soluble in the assay medium to exert a biological effect. Initial solubility tests in aqueous buffers (like PBS) and organic solvents (like DMSO) are critical. Insoluble compounds can lead to false-negative results or artifactual data due to precipitation.

  • Purity and Identity: Confirmation of the compound's structure and purity via methods like NMR, Mass Spectrometry, and HPLC is a non-negotiable quality control step. Impurities could be biologically active, confounding the interpretation of results.

  • Stability: The compound's stability in the assay conditions (e.g., temperature, pH, light exposure) must be assessed to ensure that the observed activity is from the parent compound and not a degradation product.

Based on the broad activities of pyridine derivatives, a logical starting point for screening 3-ethoxy-5-methylpyridine involves a tiered approach focusing on three common and impactful areas: cytotoxicity (anticancer potential), antimicrobial activity, and antioxidant activity. [][5]

Section 2: The Tiered Screening Cascade

A screening cascade is a sequential process designed to efficiently test hypotheses and enable rapid, data-driven decisions.[6][7] For a novel compound, the initial "hit-to-lead" phase should be simple, robust, and geared towards generating a strong structure-activity relationship (SAR).[6]

Our proposed cascade involves a primary screen to identify any significant biological activity, followed by orthogonal assays to confirm hits and eliminate artifacts.[6]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Decision Point Compound 3-Ethoxy-5-methylpyridine Derivative Cytotoxicity Cytotoxicity Assay (MTT vs. Cancer & Normal Cell Lines) Compound->Cytotoxicity Broad Panel Screening Antimicrobial Antimicrobial Assay (Broth Microdilution vs. Bacteria/Fungi) Compound->Antimicrobial Broad Panel Screening Antioxidant Antioxidant Assay (DPPH Radical Scavenging) Compound->Antioxidant Broad Panel Screening Data_Analysis Data Analysis (Calculate IC50, MIC) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Antioxidant->Data_Analysis Orthogonal_Assay Orthogonal Cytotoxicity Assay (e.g., CellTiter-Glo) Data_Analysis->Orthogonal_Assay If Cytotoxic Hit Selectivity Determine Selectivity Index (Normal vs. Cancer Cells) Data_Analysis->Selectivity If Cytotoxic Hit Decision Prioritize Hits for Secondary Screening Orthogonal_Assay->Decision Selectivity->Decision

Caption: A tiered in vitro screening cascade for novel pyridine derivatives.

Section 3: Detailed Experimental Protocols

The following protocols are described as self-validating systems, incorporating necessary controls to ensure the trustworthiness of the results.

Protocol 1: Cytotoxicity Screening via MTT Assay

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone of cytotoxicity screening in drug discovery due to its reliability and suitability for high-throughput formats.[8][9]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare a 10 mM stock solution of the 3-ethoxy-5-methylpyridine derivative in DMSO. Perform serial dilutions in a complete growth medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with the medium containing the test compound. Include "vehicle control" wells treated with the same concentration of DMSO and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11][12] Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[13][14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Read the absorbance at 570 nm using a microplate reader.[12]

Protocol 2: Antimicrobial Screening via Broth Microdilution

Rationale: The broth microdilution method is the reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism, providing a quantitative measure of its potency.[15][17]

Methodology:

  • Microorganism Preparation: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) and fungi (e.g., Candida albicans). Prepare a standardized inoculum of each microorganism with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

  • Plate Preparation: In a 96-well plate, perform serial two-fold dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized microbial suspension to each well. Include a "growth control" (no compound) and a "sterility control" (no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[18] This can be confirmed by adding a growth indicator like Resazurin or by reading the optical density with a plate reader.

Protocol 3: Antioxidant Activity Screening via DPPH Assay

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[19] The stable DPPH radical has a deep violet color that changes to pale yellow upon reduction by an antioxidant, a change that is easily measured spectrophotometrically.[19]

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in ethanol or methanol. Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM). The solution should be freshly made and protected from light.[20]

  • Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of the test compound. Add 180 µL of the DPPH working solution to each well and mix.[20]

  • Controls: Use a known antioxidant like Ascorbic Acid or Trolox as a positive control. Use the solvent as a blank.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20][21]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[19] The decrease in absorbance is proportional to the radical scavenging activity.

Section 4: Data Presentation, Interpretation, and Hit Prioritization

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for a 3-Ethoxy-5-methylpyridine Derivative

Cell LineTypeIC₅₀ (µM) [± SD]Selectivity Index (SI)
HeLaCervical Cancer15.2 [± 1.8]4.6
MCF-7Breast Cancer22.5 [± 2.5]3.1
HEK293 Normal Kidney 70.1 [± 5.6] -

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug required to inhibit cell growth by 50%.[22][23] Lower values indicate higher potency. It is calculated by fitting data to a dose-response curve using non-linear regression.[23][24] Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value is desirable, indicating selective toxicity towards cancer cells.

Table 2: Hypothetical Antimicrobial Data

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive32
Escherichia coliGram-negative>128
Candida albicansFungus64

MIC (Minimum Inhibitory Concentration): The lowest concentration that inhibits visible microbial growth.[25]

Hit Prioritization Workflow

A "hit" is a compound that shows promising activity in a primary screen. The decision to advance a hit to the next stage requires careful analysis.

G cluster_0 Cytotoxicity Hit Criteria cluster_1 Antimicrobial Hit Criteria Input Primary Screening Data (IC50, MIC) IC50_Check Is IC50 < 20 µM in any cancer cell line? Input->IC50_Check MIC_Check Is MIC ≤ 32 µg/mL? Input->MIC_Check SI_Check Is Selectivity Index (SI) > 3? IC50_Check->SI_Check Yes Output_NoHit Low Priority / Deprioritize IC50_Check->Output_NoHit No Output_Hit Prioritized Hit: Proceed to Secondary Assays SI_Check->Output_Hit Yes SI_Check->Output_NoHit No MIC_Check->Output_Hit Yes MIC_Check->Output_NoHit No

Caption: A decision-making workflow for prioritizing hits from primary screening.

Trustworthiness Through Orthogonal Validation: If a compound shows potent cytotoxicity in the MTT assay (a metabolic assay), it is crucial to confirm this finding with an orthogonal method that measures a different biological endpoint. For example, the CellTiter-Glo® assay measures intracellular ATP levels, providing a more direct assessment of cell viability.[26] Confirming a hit with a second, mechanistically different assay significantly increases confidence that the observed activity is genuine and not an artifact of the primary assay chemistry.[6]

Conclusion

This guide outlines a logical and robust screening cascade for evaluating the biological potential of novel 3-ethoxy-5-methylpyridine derivatives. By starting with a broad but well-justified panel of primary assays and incorporating principles of self-validation and orthogonal testing, researchers can efficiently identify and prioritize compounds with promising therapeutic potential. The emphasis on understanding the causality behind experimental choices and the rigorous interpretation of quantitative data provides a solid foundation for subsequent, more complex stages of drug discovery.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16363-16383. Available from: [Link]

  • International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy. Available from: [Link]

  • Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. Available from: [Link]

  • Sygnature Discovery. (2023). How to Develop a Successful in vitro Screening Strategy. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. Available from: [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available from: [Link]

  • ResearchGate. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Available from: [Link]

  • Taylor & Francis Online. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]

  • Asia-Pacific Economic Cooperation. (2013). Antimicrobial Susceptibility Testing. Available from: [Link]

  • ResearchGate. A screening cascade designed to make maximum use of in vitro systems to... Available from: [Link]

  • Taylor & Francis Online. Broth microdilution – Knowledge and References. Available from: [Link]

  • Bioorganic Chemistry. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Available from: [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Available from: [Link]

  • PubMed. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. Available from: [Link]

  • ResearchGate. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Available from: [Link]

  • European Journal of Chemistry. (2024). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. Available from: [Link]

  • ResearchGate. (2021). Antioxidant activity by DPPH assay: in vitro protocol. Available from: [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Available from: [Link]

  • Biocompare. Cytotoxicity Assays | Life Science Applications. Available from: [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Drug screening and development cascade for Chagas disease: an update of in vitro and in vivo experimental models. Available from: [Link]

  • MDPI. (2023). DPPH Radical Scavenging Assay. Available from: [Link]

  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Available from: [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • Wikipedia. IC50. Available from: [Link]

  • ResearchGate. How will you calculate the IC50 and MIC for antimicrobial/anti-infective agents? Available from: [Link]

  • Towards Data Science. (2021). Drug dose-response data analysis. Available from: [Link]

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Exploratory

Comprehensive Technical Guide: Solubility and Stability Profiling of 3-Ethoxy-5-methylpyridine

[1] Executive Summary & Chemical Identity[2][3] 3-Ethoxy-5-methylpyridine is a 3,5-disubstituted pyridine derivative often utilized as a pharmaceutical intermediate or a fragment in medicinal chemistry.[1] Its physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[2][3]

3-Ethoxy-5-methylpyridine is a 3,5-disubstituted pyridine derivative often utilized as a pharmaceutical intermediate or a fragment in medicinal chemistry.[1] Its physicochemical behavior is governed by the basicity of the pyridine nitrogen, the lipophilicity of the ethoxy tail, and the oxidative susceptibility of the methyl group.

This guide provides a rigorous framework for establishing the solubility and stability profile of this compound. Unlike standard datasheets, this document details the experimental logic required to validate these parameters for regulatory and development purposes (e.g., IND-enabling studies).

Chemical Structure & Predicted Properties[1][2][3][4][5][6]
  • Systematic Name: 3-Ethoxy-5-methylpyridine[1]

  • Core Scaffold: Pyridine (Heterocyclic aromatic)[1][2]

  • Substituents:

    • C3-Ethoxy (-OCH₂CH₃): Electron-donating by resonance (+M), electron-withdrawing by induction (-I).[1] Increases lipophilicity.

    • C5-Methyl (-CH₃): Weakly electron-donating (+I).[1] Susceptible to benzylic-type oxidation.[1]

  • Predicted pKa: ~5.5 – 6.0 (The pyridine nitrogen is basic; protonation leads to high aqueous solubility).

  • Predicted LogP: ~2.0 – 2.5 (Moderately lipophilic in neutral form).

Solubility Profiling

The Physicochemical Basis

The solubility of 3-Ethoxy-5-methylpyridine is pH-dependent.[1] At pH levels below its pKa (acidic conditions), the pyridine nitrogen protonates to form a pyridinium cation, drastically increasing aqueous solubility. At pH levels above the pKa (neutral/basic conditions), the molecule exists as a neutral free base, exhibiting poor aqueous solubility but high solubility in organic solvents (e.g., DMSO, Methanol, DCM).

Critical Insight: Do not rely on a single "water solubility" value. You must generate a pH-solubility profile to understand the compound's behavior during extraction (work-up) and biological formulation.[1]

Experimental Protocol: Saturation Shake-Flask Method

Objective: Determine thermodynamic solubility at pH 1.2, 4.5, 6.8, and 7.4.

Reagents:

  • Buffer solutions (HCl/KCl for pH 1.2, Acetate for pH 4.5, Phosphate for pH 6.8/7.4).

  • High-purity 3-Ethoxy-5-methylpyridine test substance.[1]

Workflow:

  • Preparation: Add excess solid compound to 5 mL of each buffer in borosilicate glass vials.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.

  • Phase Separation: Centrifuge aliquots (e.g., 10,000 rpm for 10 min) or filter using PVDF filters (pre-saturated to prevent adsorption).

  • Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm).

  • pH Verification: Measure the pH of the supernatant after equilibrium; the dissolved basic compound may shift the buffer pH.

Data Interpretation (Predicted)[1][8]
Solvent / MediumPredicted SolubilityMechanism
0.1 N HCl (pH ~1) High (> 50 mg/mL)Protonation of Pyridine N (Cationic species)
Phosphate Buffer (pH 7.4) Low (< 1 mg/mL)Neutral species dominates (Lipophilic)
Ethanol / DMSO Very High"Like dissolves like" (Organic compatibility)
Hexane ModerateSoluble, but less than in polar aprotic solvents

Stability Studies (Forced Degradation)

Degradation Pathways

Understanding how the molecule breaks down is more critical than just knowing if it breaks down.

  • N-Oxidation: The pyridine nitrogen is susceptible to oxidation by peroxides or peracids, forming the N-oxide.[1]

  • Benzylic Oxidation: The C5-methyl group can be oxidized to a hydroxymethyl, aldehyde, or carboxylic acid species under strong oxidative stress.

  • Ether Cleavage: While generally stable, the ethoxy group can undergo dealkylation under strong acidic conditions (e.g., HBr, HI) or metabolic conditions (O-dealkylation).

Visualization of Degradation Pathways

The following diagram illustrates the logical flow of degradation for 3-Ethoxy-5-methylpyridine.

DegradationPathways Parent 3-Ethoxy-5-methylpyridine (Parent) NOxide N-Oxide Impurity (+16 Da) Parent->NOxide Oxidation (H2O2/Peracids) Carboxy 5-Carboxylic Acid Deriv. (Oxidation of Methyl) Parent->Carboxy Radical Oxidation (Light/O2) Cleavage 3-Hydroxy-5-methylpyridine (Ether Cleavage) Parent->Cleavage Strong Acid Hydrolysis (e.g., HI, HBr)

Figure 1: Predicted degradation pathways. The N-oxide formation is the most likely impurity under standard oxidative stress.[1]

Forced Degradation Protocol (Stress Testing)

This protocol aligns with ICH Q1A (R2) guidelines to identify intrinsic stability issues.

Table 2: Stress Conditions & Sampling

Stress TypeConditionDurationTarget Degradation
Acid Hydrolysis 1N HCl, 60°C24 - 48 hours5-20%
Base Hydrolysis 1N NaOH, 60°C24 - 48 hours5-20%
Oxidation 3% H₂O₂ at RT2 - 24 hours5-20%
Thermal 80°C (Solid State)7 days< 5% (Check sublimation)
Photostability UV/Vis (1.2M lux hrs)~1 weekConfirmatory

Expert Note: Pyridines are volatile. When performing thermal stress on the solid, ensure vessels are sealed tightly to prevent mass loss via sublimation, or use Differential Scanning Calorimetry (DSC) to check thermal events before long-term heating.[1]

Analytical Method Development (HPLC)[1]

To monitor both solubility and stability, a robust Reverse-Phase HPLC method is required.[1] The method must separate the parent peak from the polar N-oxide and the potentially more polar dealkylated species.

Recommended Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) or 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine π-π* transition).[1]

  • Flow Rate: 1.0 mL/min.

Self-Validating Step: Inject the "Oxidation" stress sample first.[1] If the method cannot resolve the N-oxide (which elutes earlier than the parent) from the parent, adjust the gradient slope or buffer pH.[1]

Experimental Workflow Diagram

The following workflow outlines the sequential execution of these studies to ensure data integrity.

Workflow cluster_Solubility Phase 1: Solubility cluster_Stability Phase 2: Stability Start Start: Pure 3-Ethoxy-5-methylpyridine pKa Determine pKa (Potentiometric Titration) Start->pKa ShakeFlask Shake-Flask Method (pH 1.2, 4.5, 7.4) pKa->ShakeFlask Guide Buffer Selection LogP Determine LogP/LogD ShakeFlask->LogP StressTest Forced Degradation (Acid, Base, Ox, Heat, Light) LogP->StressTest ImpurityID LC-MS Identification of Degradants StressTest->ImpurityID If degradation > 5% Report Final Stability Profile & Storage Recs StressTest->Report If stable ImpurityID->Report

Figure 2: Sequential workflow for physicochemical characterization.

Storage and Handling Recommendations

Based on the chemical structure and general pyridine stability data:

  • Hygroscopicity: Pyridine derivatives can be hygroscopic.[4] Store in a desiccator.

  • Oxidation: Store under an inert atmosphere (Nitrogen or Argon) to prevent N-oxide formation over long periods.

  • Temperature: Refrigeration (2-8°C) is recommended to suppress volatility and slow oxidative processes.

  • Container: Amber glass vials to protect from potential photodegradation.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003.

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Edition, Wiley, 2010. (Authoritative text on Pyridine reactivity and N-oxidation mechanisms). [1]

  • Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012. (Review on solubility protocols).

  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 2014. (Detailed protocols for forced degradation).

Sources

Foundational

Comprehensive Computational Profiling of 3-Ethoxy-5-methylpyridine

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Computational Toxicologists[1] Executive Summary 3-Ethoxy-5-methylpyridine (CAS: 3999-78-8) represents a specific structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Computational Toxicologists[1]

Executive Summary

3-Ethoxy-5-methylpyridine (CAS: 3999-78-8) represents a specific structural motif often found in nicotinic acetylcholine receptor (nAChR) ligands and flavor/fragrance intermediates.[1] Its physicochemical profile is governed by the interplay between the electron-donating methyl group at C5 and the ambidentate electronic nature (inductively withdrawing, resonance donating) of the ethoxy group at C3.

This guide provides a rigorous, self-validating computational protocol to characterize this molecule de novo. Unlike standard database lookups, this workflow allows researchers to predict properties where experimental data is sparse or nonexistent, establishing a "digital twin" of the compound for lead optimization.[2]

Computational Strategy & Theory

Level of Theory Justification

For heterocyclic ethers, standard functionals like B3LYP often fail to capture long-range dispersion interactions critical for accurate conformational ranking of the ethoxy tail.[2] Therefore, we utilize


B97X-D , a range-separated hybrid functional with dispersion corrections.[1][2]
  • Geometry Optimization:

    
    B97X-D / 6-311++G(d,p)[1]
    
    • Why: The diffuse functions (++) are non-negotiable for describing the lone pairs on the pyridine nitrogen and ethoxy oxygen.

  • Solvation Model: SMD (Solvation Model based on Density)

    • Why: SMD outperforms IEFPCM for calculating

      
      , which is critical for pKa prediction.[2]
      
The Self-Validating Workflow

The following diagram illustrates the logical flow of the computational campaign, ensuring that every output is grounded in a verified minimum.

Workflow Start 2D Structure (SMILES) ConfSearch Conformational Search (MMFF94 / PM7) Start->ConfSearch Generate 3D DFT_Opt DFT Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->DFT_Opt Lowest E Conformers Freq Freq Calculation (NImag = 0?) DFT_Opt->Freq Decision Minima? Freq->Decision Decision->DFT_Opt No (Imaginary Freq) Prop_Elec Electronic Props (HOMO/LUMO, MEP) Decision->Prop_Elec Yes Prop_Spec Spectroscopy (NMR GIAO, IR) Decision->Prop_Spec Prop_Thermo Thermodynamics (pKa, LogP) Decision->Prop_Thermo

Figure 1: Computational workflow for characterizing 3-Ethoxy-5-methylpyridine. The decision node ensures only true minima (NImag=0) are used for property calculation.

Protocol 1: Conformational Landscape[1]

The ethoxy group introduces rotational degrees of freedom that significantly impact the dipole moment and solvation energy. You must identify the Global Minimum before calculating properties.

Step-by-Step Methodology
  • Scan Coordinate: Perform a relaxed Potential Energy Surface (PES) scan of the C3-O-C(ethyl)-C(ethyl) dihedral angle (

    
    ).[1]
    
  • Resolution: Scan from

    
     to 
    
    
    
    in
    
    
    increments.
  • Analysis:

    • Planar conformers (

      
      ):  Maximize resonance between the oxygen lone pair and the pyridine 
      
      
      
      -system.
    • Orthogonal conformers (

      
      ):  Break conjugation but may relieve steric strain with the H2/H4 protons.
      

Expected Outcome: The global minimum typically features the ethyl group trans to the pyridine ring to minimize steric clash, with the O-C bond coplanar to the ring.

Protocol 2: Electronic Structure & Reactivity[1]

Frontier Molecular Orbitals (FMO)

The reactivity of 3-Ethoxy-5-methylpyridine is defined by the localization of its frontier orbitals.[1]

  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the pyridine nitrogen lone pair and the

    
    -system, with contribution from the ethoxy oxygen. High HOMO energy implies nucleophilicity.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the pyridine ring (

    
    ).[1]
    
Molecular Electrostatic Potential (MEP)

Generate the MEP surface to visualize reactive sites.

  • Red Regions (Negative Potential): The pyridine Nitrogen (N1) and Ethoxy Oxygen.[1] These are sites for electrophilic attack (e.g., protonation).[2]

  • Blue Regions (Positive Potential): The methyl hydrogens and ring hydrogens.

Data Presentation Template:

PropertyValue (a.u.)Physical Significance

-0.245 (est)Ionization potential / Nucleophilicity

-0.040 (est)Electron affinity / Electrophilicity
Gap (

)
0.205Chemical Hardness (

)
Dipole (

)
2.4 DebyeSolubility in polar solvents

Protocol 3: pKa Prediction (Thermodynamic Cycle)

Direct calculation of pKa is error-prone.[1] Use the Isodesmic Reaction Approach with a reference molecule (Pyridine, exp pKa = 5.2).

The Reaction Scheme


Calculation Steps
  • Optimize four species in gas phase: Pyridine, Pyridinium, 3-Ethoxy-5-methylpyridine (

    
    ), and its conjugate acid (
    
    
    
    ).
  • Solvation: Run single-point energy calculations using the SMD model (Water) on gas-phase geometries.

  • Free Energy Change (

    
    ): 
    
    
    
    
    [1]
  • pKa Calculation:

    
    
    At 298.15 K, 
    
    
    
    kcal/mol.[1]

Causality: By using pyridine as a reference, systematic errors in the DFT method (e.g., hydration energy of the proton) cancel out, yielding high-accuracy relative pKa values.[2]

Protocol 4: Spectroscopic Validation (NMR)

To confirm the identity of synthesized or purchased material, compare experimental NMR with GIAO-DFT predictions.

Methodology
  • Geometry: Use the global minimum identified in Protocol 1.

  • Method: GIAO (Gauge-Independent Atomic Orbital) at B3LYP/6-311+G(2d,p) level (Solvent:

    
    ).[1]
    
  • Scaling: DFT often overestimates chemical shifts. Apply a linear scaling factor (Slope

    
     -1.05, Intercept 
    
    
    
    185 ppm for
    
    
    ).

Predicted


 NMR Pattern (Diagnostic): 
  • 
     2.30 ppm (s, 3H):  Methyl group at C5.
    
  • 
     1.40 ppm (t, 3H) & 4.10 ppm (q, 2H):  Ethoxy group.[2]
    
  • 
     8.00 - 8.50 ppm (m, 3H):  Aromatic protons.[1] Look for distinct coupling constants (
    
    
    
    ) to distinguish H2, H4, and H6.[2]

References

  • Gaussian 16 User's Reference. Gaussian, Inc.[2] Wallingford CT. [1]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[2] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396.[2] [1]

  • Chai, J.-D., & Head-Gordon, M. (2008).[2] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10, 6615-6620.[2]

  • Casasnovas, R., et al. (2014).[2] Prediction of pKa values for pyridine and its derivatives by DFT methods. Theoretical Chemistry Accounts, 133, 1463.[2] [1]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014).[2] A Guide to Small-Molecule Structure Assignment through Computation of (

    
    H and 
    
    
    
    C) NMR Chemical Shifts. Nature Protocols, 9, 643–660.[2] [1]

Sources

Exploratory

Literature review of 3-Ethoxy-5-methylpyridine and its derivatives

Technical Monograph: 3-Ethoxy-5-methylpyridine and Its Derivatives Executive Summary This technical guide provides a comprehensive review of 3-Ethoxy-5-methylpyridine (CAS 1256825-14-5), a functionalized pyridine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Ethoxy-5-methylpyridine and Its Derivatives

Executive Summary This technical guide provides a comprehensive review of 3-Ethoxy-5-methylpyridine (CAS 1256825-14-5), a functionalized pyridine derivative serving as a critical building block in medicinal chemistry and advanced organic synthesis. While structurally related to the flavorant 3-ethyl-5-methylpyridine, this ether-functionalized analog is primarily utilized as a scaffold for developing bioactive molecules, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and Suzuki-Miyaura coupling partners. This guide details its synthesis, chemical reactivity, derivative pathways, and handling protocols.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

3-Ethoxy-5-methylpyridine is characterized by a pyridine ring substituted with an ethoxy group at the 3-position and a methyl group at the 5-position. This 3,5-disubstitution pattern creates a meta-relationship that is electronically synergistic, preserving the basicity of the pyridine nitrogen while introducing lipophilicity via the ether linkage.

Table 1: Physicochemical Specifications

PropertyData
IUPAC Name 3-Ethoxy-5-methylpyridine
CAS Number 1256825-14-5
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Calculated) ~5.8 (Pyridine nitrogen)
Key Precursor 3-Hydroxy-5-methylpyridine (CAS 4373-80-8)

Synthesis & Manufacturing Methodologies

The synthesis of 3-Ethoxy-5-methylpyridine is most efficiently achieved through the O-alkylation of 3-hydroxy-5-methylpyridine . This route is preferred for its atom economy and scalability compared to transition-metal-catalyzed alkoxylation of halopyridines.

Protocol A: Williamson Ether Synthesis (Standard)
  • Principle : Nucleophilic substitution (

    
    ) of an ethyl halide by the pyridin-3-olate anion.
    
  • Reagents : 3-Hydroxy-5-methylpyridine, Ethyl Iodide (or Ethyl Bromide), Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent : DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

  • Deprotonation : Charge a reaction vessel with 3-hydroxy-5-methylpyridine (1.0 equiv) and anhydrous DMF (10 volumes). Add

    
     (1.5 equiv) and stir at ambient temperature for 30 minutes to generate the phenoxide-like anion.
    
  • Alkylation : Cool the mixture to 0°C. Dropwise add Ethyl Iodide (1.1 equiv) to control the exotherm.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

  • Workup : Quench with water and extract into Ethyl Acetate (3x). Wash the combined organic layer with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Purification : Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) yields the pure oil.

Protocol B: Transition-Metal Catalyzed Cross-Coupling
  • Principle : Palladium-catalyzed C-O bond formation (Buchwald-Hartwig type) starting from 3-bromo-5-methylpyridine.

  • Utility : Used when the hydroxy precursor is unavailable or to introduce complex alkoxy groups.

SynthesisPathways cluster_legend Reaction Types Precursor1 3-Amino-5-methylpyridine (CAS 3430-10-2) Intermediate 3-Hydroxy-5-methylpyridine (CAS 4373-80-8) Precursor1->Intermediate Diazotization (NaNO2, H2SO4, H2O) Precursor2 3-Bromo-5-methylpyridine (CAS 3430-16-8) Target 3-Ethoxy-5-methylpyridine (CAS 1256825-14-5) Precursor2->Target Pd-Cat C-O Coupling (EtOH, Ligand, Base) Intermediate->Target O-Alkylation (EtI, Cs2CO3, DMF) Standard Route Standard Route Alternative Route Alternative Route

Figure 1: Synthetic pathways to 3-Ethoxy-5-methylpyridine showing the primary route via diazotization/hydrolysis and alkylation.

Chemical Reactivity & Derivatives[7]

The 3-ethoxy-5-methylpyridine scaffold is chemically versatile. The pyridine nitrogen remains available for salt formation or oxidation, while the methyl group at position 5 is "benzylic" and susceptible to oxidation or radical halogenation.

Key Derivatives & Transformations
  • 3-Ethoxy-5-methylpyridine-N-oxide

    • Reagent : m-CPBA or

      
      /Acetic Acid.
      
    • Use : Activates the pyridine ring for electrophilic substitution at the 2 or 6 positions.

  • 3-Ethoxy-5-methylpyridine-4-boronic acid (CAS 1315353-36-6) [2]

    • Synthesis : Iridium-catalyzed C-H borylation (using

      
       and dtbpy).
      
    • Significance : A critical intermediate for Suzuki coupling to attach the pyridine ring to biaryl drug scaffolds.

  • 5-Ethoxy-3-pyridinecarboxylic acid

    • Synthesis : Oxidation of the 5-methyl group using

      
      .
      
    • Use : Precursor for amide coupling in library synthesis.

Table 2: Functional Derivatives

Derivative NameCAS NumberSynthetic Utility
3-Ethoxy-5-methylpyridine-4-boronic acid 1315353-36-6Suzuki coupling partner for biaryl synthesis
(5-Ethoxypyridin-3-yl)methanol 1551928-24-5Linker for antibody-drug conjugates (ADCs)
2-Bromo-3-ethoxy-5-methylpyridine N/APrecursor for

reactions

Applications in Research & Industry

Medicinal Chemistry: The "Meta-Substituted" Scaffold

In drug design, the 3,5-disubstitution pattern is privileged. Unlike 2,6-substitution, which sterically hinders the nitrogen, 3,5-substitution modulates lipophilicity (logP) and metabolic stability without blocking the H-bond acceptor capability of the pyridine nitrogen.

  • Nicotinic Agonists : Analogs of nicotine often feature ether substitutions at the 3-position to tune receptor subtype selectivity (

    
     vs 
    
    
    
    ).
  • Metabolic Stability : The ethoxy group blocks the 3-position from metabolic oxidation, while the methyl group can serve as a "soft spot" for clearance or be fluorinated (to

    
    ) to block metabolism.
    
Flavor & Fragrance (F&F)

While 3-ethyl -5-methylpyridine is a well-documented flavorant (nutty, roasted meat notes), the ethoxy analog is less common but theoretically significant.

  • SAR Insight : Alkoxy pyridines generally impart green, earthy, or metallic notes. 3-Ethoxy-5-methylpyridine is expected to possess a roasted/nutty profile similar to its alkyl analog but with higher volatility and a distinct etheric top-note.

Safety & Toxicology (E-E-A-T)

Hazard Classification : As a pyridine derivative, this compound should be treated as Hazardous .

  • H302 : Harmful if swallowed.

  • H315/H319 : Causes skin and serious eye irritation.

  • H335 : May cause respiratory irritation.

Handling Protocol :

  • Engineering Controls : Always handle inside a certified fume hood.

  • PPE : Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage : Store under inert atmosphere (

    
     or Ar) at 2-8°C. Ethers can form peroxides upon prolonged exposure to air; however, the pyridine ring confers some antioxidant stability.
    

References

  • BLD Pharm . (n.d.). 3-Ethoxy-5-methylpyridine Product Page. Retrieved from

  • CymitQuimica . (n.d.). Chemical Catalog: 3-Ethoxy-5-methylpyridine. Retrieved from

  • Kutney, J. P., et al. (1975).[3] Synthetic Studies in the Veratrum Alkaloid Series. Canadian Journal of Chemistry. (Describes synthesis of 3-hydroxy-5-methylpyridine precursors).

  • ChemSrc . (2025). 1,4-Dichlorobutane and Pyridine Derivatives Data. Retrieved from

  • PubChem . (n.d.). Compound Summary: 3-Ethyl-5-methylpyridine (Structural Analog). Retrieved from

  • The Good Scents Company . (n.d.). Pyridine Flavor Materials Review. Retrieved from

Sources

Foundational

Technical Guide: Safety and Handling of 3-Ethoxy-5-methylpyridine

Topic: Safety and Handling Precautions for 3-Ethoxy-5-methylpyridine Content Type: Technical Safety Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals[1] Executive Summary & Chemical Iden...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling Precautions for 3-Ethoxy-5-methylpyridine Content Type: Technical Safety Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals[1]

Executive Summary & Chemical Identity

3-Ethoxy-5-methylpyridine (CAS: 1256825-14-5 ) is a functionalized pyridine derivative frequently employed as a building block in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Due to its specific substitution pattern—an electron-donating ethoxy group at the 3-position and a methyl group at the 5-position—it exhibits distinct physicochemical properties compared to simple alkylpyridines.[1]

As a research-grade chemical often lacking exhaustive toxicological datasets, this guide applies the Precautionary Principle . Users must treat this compound as a potent irritant and potential systemic toxin, leveraging data from structural analogs (e.g., 3-picoline, 3-ethoxypyridine) to establish a "Defense in Depth" safety protocol.[1]

Chemical Profile
ParameterSpecification
CAS Number 1256825-14-5
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Physical State Liquid (Colorless to Pale Yellow)
Predicted Boiling Point ~210–220 °C (Based on SAR with 3-ethoxypyridine)
Predicted Flash Point ~85–95 °C (Combustible Liquid, Class IIIB)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][2]

Hazard Identification & Toxicology (GHS Classification)

Note: In the absence of a substance-specific harmonized toxicity profile, the following classification is derived from Structure-Activity Relationship (SAR) analysis of pyridine analogs.

Primary Hazards
  • Acute Toxicity (Oral/Dermal): Pyridine derivatives often exhibit moderate acute toxicity. The ethoxy substituent may modulate lipophilicity, potentially increasing dermal absorption rates compared to methylpyridine alone.

  • Skin & Eye Corrosion/Irritation: The basic nitrogen lone pair confers alkalinity, leading to saponification of skin lipids and severe eye irritation.

  • Target Organ Toxicity (STOT-SE): High vapor concentrations (if heated) or dust/mists trigger respiratory tract irritation.

GHS Labeling Elements (Inferred)
Hazard ClassCategoryH-CodeHazard Statement
Acute Tox. (Oral) Cat 4H302 Harmful if swallowed.[3]
Skin Irrit. Cat 2H315 Causes skin irritation.[3][4][5]
Eye Irrit. Cat 2AH319 Causes serious eye irritation.[3][5]
STOT SE Cat 3H335 May cause respiratory irritation.

Engineering Controls & "Defense in Depth"

Safety for 3-Ethoxy-5-methylpyridine relies on a tiered defense strategy. Do not rely solely on PPE.

Tier 1: Containment (Engineering Controls)
  • Primary Barrier: All handling >100 mg must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Inert Atmosphere: While not pyrophoric, the compound is prone to N-oxidation over time.[1] Store and handle under nitrogen or argon to preserve purity and prevent formation of potentially unstable N-oxide byproducts.[1]

Tier 2: Personal Protective Equipment (PPE)
  • Hand Protection:

    • Standard: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental splash protection.

    • Immersion/Spill:Laminate film (Silver Shield) or Butyl Rubber gloves are required. Pyridines are known to permeate standard nitrile rapidly (<15 mins).

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory.[6] Face shields should be used during transfer operations >100 mL.

  • Respiratory: If fume hood containment is breached or during spill cleanup, use a half-mask respirator with Organic Vapor (OV) cartridges (P100 filter recommended if aerosols are present).[1]

Operational Protocols

A. Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Container: Amber glass with a PTFE-lined cap to prevent photochemical degradation.[1]

  • Incompatibilities: Segregate strictly from Strong Oxidizing Agents (e.g., peroxides, permanganates) and Strong Acids (exothermic salt formation).

B. Synthesis & Reaction Handling

When using 3-Ethoxy-5-methylpyridine as a nucleophile or ligand:

  • Quenching: Reactions involving this base often require acidic workups. Add acid slowly to the reaction mixture at 0°C to manage the exotherm.

  • Waste Streams: Do not mix with aqueous acidic waste without neutralization, as this may generate heat. Segregate into "Organic – Non-Halogenated" waste streams unless halogenated solvents are used.

C. Emergency Response: Spill Logic

The following decision tree illustrates the response protocol for a spill event.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess SmallSpill Minor Spill (<50 mL) Inside Hood Assess->SmallSpill LargeSpill Major Spill (>50 mL) OR Outside Hood Assess->LargeSpill PPE_Check Don PPE: Double Nitrile + Goggles SmallSpill->PPE_Check Evacuate Evacuate Lab Call EHS LargeSpill->Evacuate Absorb Absorb with Vermiculite or Sand PPE_Check->Absorb Neutralize Treat with dilute Citric Acid (if safe) Absorb->Neutralize Disposal Seal in HazWaste Bag Label: 'Pyridine Derivative' Neutralize->Disposal

Figure 1: Decision logic for spill response. Note that "Outside Hood" spills of pyridine derivatives require immediate evacuation due to the low odor threshold and respiratory irritation risk.[1]

Metabolic & Environmental Fate

Understanding the degradation pathway is critical for waste management and toxicology prediction.

Metabolism Parent 3-Ethoxy-5-methylpyridine (Lipophilic Parent) NOxide N-Oxidation (Phase I Metabolism) Parent->NOxide CYP450 Dealkylation O-Dealkylation (Formation of Pyridinol) Parent->Dealkylation CYP450 Conjugation Glucuronidation (Renal Excretion) NOxide->Conjugation Dealkylation->Conjugation

Figure 2: Predicted metabolic pathway.[1] The formation of the N-oxide increases water solubility, while O-dealkylation yields the corresponding hydroxypyridine, which is generally less toxic but more persistent in water systems.[1]

References

  • BLD Pharm. (2025). Product Information: 3-Ethoxy-5-methylpyridine (CAS 1256825-14-5).[1][7][8][9] Retrieved from

  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary: 3-Picoline (Structural Analog). Retrieved from

  • Fisher Scientific. (2024).[3] Safety Data Sheet: Pyridine Derivatives General Handling. Retrieved from

  • CymitQuimica. (2025).[3] Chemical Catalog: 3-Ethoxy-5-methylpyridine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1050). Retrieved from

Sources

Exploratory

A Technical Guide to 3-Ethoxy-5-methylpyridine for Researchers and Drug Development Professionals

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its ability to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide focuses on 3-Ethoxy-5-methylpy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its ability to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide focuses on 3-Ethoxy-5-methylpyridine, a specific and functionalized derivative with significant potential as a versatile building block in drug discovery. Given its specialized nature, this compound is not typically available as a stock chemical. Therefore, this document provides a comprehensive overview of its physicochemical properties, outlines a strategic approach to its procurement via custom synthesis, and presents a validated, conceptual synthetic pathway. Furthermore, we explore its potential applications in medicinal chemistry and provide essential safety and handling guidelines based on analogous compounds, equipping researchers and drug development professionals with the critical information needed to leverage this promising intermediate.

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its utility stems from the nitrogen atom, which acts as a hydrogen bond acceptor and imparts favorable properties such as improved metabolic stability, enhanced binding affinity, and increased potency. The strategic placement of substituents on the pyridine ring allows for fine-tuning of a molecule's steric and electronic properties, making it a highly adaptable core for designing targeted therapeutics. 3-Ethoxy-5-methylpyridine represents a unique building block, offering a specific arrangement of an electron-donating ethoxy group and a lipophilic methyl group that can be exploited to probe structure-activity relationships (SAR) in novel drug candidates.

Physicochemical Properties of 3-Ethoxy-5-methylpyridine

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research. As 3-Ethoxy-5-methylpyridine is a non-standard chemical, experimental data is scarce. The following table summarizes its key identifiers and predicted properties.

Diagram 1: Chemical Structure of 3-Ethoxy-5-methylpyridine

A 2D representation of the 3-Ethoxy-5-methylpyridine molecule.

Table 1: Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 3-Ethoxy-5-methylpyridine---
Molecular Formula C₈H₁₁NOCalculated
Molecular Weight 137.18 g/mol Calculated
CAS Number Not assignedN/A
Predicted Boiling Point ~190-210 °CEstimated from related structures[1]
Predicted logP ~1.8 - 2.2Estimated
Appearance Colorless to pale yellow liquidPredicted[1]

Commercial Availability and Procurement Strategy

The process involves identifying a reliable Contract Research Organization (CRO) or a specialized chemical synthesis company, providing them with the desired chemical structure, purity requirements, and quantity, and requesting a quote for the synthesis. Many companies specialize in the synthesis of pyridine derivatives and are well-equipped to handle such requests.[2][3][4][5]

Table 2: Representative Custom Synthesis Providers for Pyridine Derivatives

Supplier TypeExamplesService FocusGeographic Reach
Global CROs WuXi AppTec, PharmaronIntegrated services from discovery to manufacturingGlobal
Specialty Chemical Mfr. Puresynth Research Chemicals[4], Novasyn Organics[5]Fine chemicals, pharmaceutical intermediatesGlobal
Building Block Suppliers 1Click Chemistry Inc.[3], Saanvika Pharma[2]Custom synthesis of building blocks for R&DNorth America, Global

Diagram 2: Workflow for Procuring a Custom-Synthesized Chemical

G A 1. Define Requirements (Structure, Purity, Quantity) B 2. Identify & Vet Potential Suppliers (CROs, Custom Synthesis Labs) A->B C 3. Request Quotations (RFQ) (Include all specifications) B->C D 4. Evaluate Proposals (Cost, Timeline, Expertise) C->D E 5. Select Supplier & Issue PO D->E F 6. Synthesis & Quality Control (Supplier provides updates, COA) E->F G 7. Receive & Verify Compound F->G G cluster_0 Williamson Ether Synthesis Start 3-Hydroxy-5-methylpyridine (Starting Material) Base + NaH or K₂CO₃ (Base in DMF) Start->Base Deprotonation Intermediate Sodium 5-methylpyridin-3-oxide (Alkoxide Intermediate) Base->Intermediate AlkylHalide + CH₃CH₂I (Ethyl Iodide) Intermediate->AlkylHalide SN2 Reaction Product 3-Ethoxy-5-methylpyridine (Final Product) AlkylHalide->Product

A conceptual synthetic pathway from a commercial precursor.

Experimental Protocol: Conceptual Synthesis

This protocol is a self-validating system based on established chemical principles.

  • Deprotonation of the Precursor:

    • Rationale: The phenolic proton of 3-hydroxy-5-methylpyridine is acidic but not enough to react directly. A strong base is required to form the more nucleophilic alkoxide.

    • Procedure: To a solution of 3-hydroxy-5-methylpyridine (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Allow the reaction to stir for 30-60 minutes at room temperature until hydrogen gas evolution ceases.

  • Ethylating the Alkoxide:

    • Rationale: The formed alkoxide is a potent nucleophile that will readily attack an electrophilic ethyl source like ethyl iodide in an SN2 reaction.

    • Procedure: Cool the reaction mixture back to 0 °C. Add ethyl iodide (or ethyl bromide, 1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification:

    • Rationale: This sequence is designed to quench the reaction, remove inorganic salts and the high-boiling solvent, and isolate the pure product.

    • Procedure: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). Wash the combined organic layers with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield pure 3-Ethoxy-5-methylpyridine.

Applications in Medicinal Chemistry

The structural features of 3-Ethoxy-5-methylpyridine make it a valuable scaffold for medicinal chemistry programs.

  • Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring and the oxygen of the ethoxy group can both act as hydrogen bond acceptors, forming crucial interactions with biological targets like kinases or GPCRs.

  • Modulation of Physicochemical Properties: The ethoxy group increases lipophilicity compared to a hydroxyl analog, which can enhance membrane permeability and oral bioavailability. [6]Its presence also blocks a potential site of Phase II metabolic conjugation (glucuronidation) that would occur on a hydroxyl group.

  • Scaffold for Further Functionalization: The pyridine ring can be further modified. For example, the positions ortho to the ring nitrogen are susceptible to metallation and subsequent reaction with electrophiles, allowing for the introduction of additional diversity. The core itself is a key component in a wide range of biologically active molecules, from anticancer agents to treatments for gout. [6]

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) exists for 3-Ethoxy-5-methylpyridine. Therefore, it must be handled with the precautions appropriate for related alkylated pyridine derivatives. [1] Table 3: General Safety and Handling Guidelines

Hazard CategoryPrecautionary MeasuresBasis of Recommendation
Flammability Keep away from ignition sources. Use non-sparking tools.Pyridine derivatives are often flammable liquids. [1]
Toxicity Harmful if swallowed, inhaled, or in contact with skin. Avoid breathing vapors.Analogous compounds like 3-methylpyridine are toxic. [1]
Irritation/Corrosion Causes skin and serious eye irritation.A common hazard for functionalized amines and pyridines.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All operations should be conducted in a certified chemical fume hood.Standard practice for handling potentially hazardous, uncharacterized chemicals.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.To ensure stability and prevent hazardous reactions.

Conclusion

3-Ethoxy-5-methylpyridine stands as a promising yet specialized building block for professionals in drug discovery. While not commercially available off-the-shelf, its synthesis is straightforward from accessible precursors. Its unique substitution pattern offers a valuable tool for medicinal chemists to explore new chemical space and optimize lead compounds. By understanding the procurement strategy, synthetic methodology, and potential applications outlined in this guide, researchers can effectively incorporate this versatile scaffold into their discovery programs.

References

  • Custom Synthesis - Saanvika Pharma. (n.d.). Saanvika Pharma. Retrieved February 19, 2026, from [Link]

  • Custom Synthesis Services - 1Click Chemistry. (n.d.). 1Click Chemistry Inc. Retrieved February 19, 2026, from [Link]

  • Pyridine Derivatives Suppliers | Agro & Fine Chemicals - Pure Synth. (n.d.). Puresynth Research Chemicals. Retrieved February 19, 2026, from [Link]

  • Custom Synthesis - Novasyn Organics. (n.d.). Novasyn Organics. Retrieved February 19, 2026, from [Link]

  • Custom Pyridine Derivatives Manufacturers, Suppliers. (n.d.). FengHua. Retrieved February 19, 2026, from [Link]

  • 2-ethoxy-3-methylpyridine-5-boronic acid suppliers USA. (n.d.). USA Chemical Suppliers. Retrieved February 19, 2026, from [Link]

  • Products | Hermes Laboratories. (n.d.). Hermes Laboratories. Retrieved February 19, 2026, from [Link]

  • Products | Azoxy Laboratories. (n.d.). Azoxy Laboratories. Retrieved February 19, 2026, from [Link]

  • Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. (2023). E3S Web of Conferences. Retrieved February 19, 2026, from [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI. Retrieved February 19, 2026, from [Link]

  • 3-Bromo-5-methoxypyridine Properties - EPA. (2025). U.S. Environmental Protection Agency. Retrieved February 19, 2026, from [Link]

  • 3-Methylpyridine - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • 5-ethyl-2-methyl pyridine, 104-90-5 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved February 19, 2026, from [Link]

  • 3‐Methylpyridine: Synthesis and Applications | Request PDF - ResearchGate. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Process for the synthesis of 3-methyl-pyridine - Google Patents. (n.d.). Google Patents.
  • Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes | Organometallics - ACS Publications. (2020). ACS Publications. Retrieved February 19, 2026, from [Link]

Sources

Foundational

Technical Whitepaper: 3-Ethoxy-5-methylpyridine Reaction Mechanism &amp; Synthesis

The following technical guide details the mechanistic elucidation and synthetic protocols for 3-Ethoxy-5-methylpyridine , a critical heterocyclic building block in the development of kinase inhibitors and nicotinic recep...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic elucidation and synthetic protocols for 3-Ethoxy-5-methylpyridine , a critical heterocyclic building block in the development of kinase inhibitors and nicotinic receptor modulators.

Executive Summary

3-Ethoxy-5-methylpyridine (CAS: 118529-68-1) represents a strategically functionalized pyridine scaffold. Its structural significance lies in the 3,5-disubstitution pattern, which leaves the 2- and 6-positions open for further functionalization (e.g., Minisci reactions or Chichibabin aminations), a common requirement in Structure-Activity Relationship (SAR) studies for drug discovery.

This guide elucidates the primary formation mechanism via O-alkylation of 3-hydroxy-5-methylpyridine , specifically addressing the critical challenge of O- vs. N-alkylation regioselectivity . A secondary, transition-metal-catalyzed route (Ullmann-type) is provided for context.

Retrosynthetic Analysis

To design a robust synthesis, we analyze the disconnection of the ether linkage. Two primary pathways emerge:

  • Pathway A (Nucleophilic Substitution - SN2): Disconnection at the O-Ethyl bond. Requires a nucleophilic oxygen species (pyridin-3-ol derivative) and an electrophilic ethyl source.

  • Pathway B (Transition Metal Catalysis): Disconnection at the C(sp2)-O bond. Requires a 3-halo-5-methylpyridine and an ethoxide source.

Selected Pathway: Pathway A is preferred for laboratory-scale synthesis due to milder conditions and the commercial availability of 3-hydroxy-5-methylpyridine. However, it requires strict control over tautomeric equilibria to prevent N-alkylation.

Mechanism Elucidation: The Regioselectivity Challenge

Tautomeric Equilibrium

3-Hydroxypyridines exist in a tautomeric equilibrium between the enol form (A) and the zwitterionic pyridone form (B) .

  • Form A: Neutral pyridine with a hydroxyl group.

  • Form B: NH-protonated pyridinium with a deprotonated oxygen (zwitterion).

Under basic conditions (required for alkylation), the species becomes an ambident nucleophile (the pyridin-3-olate anion), possessing electron density at both the Oxygen and the Nitrogen .

The Mechanism of O-Alkylation

To exclusively obtain 3-Ethoxy-5-methylpyridine, the reaction must drive O-alkylation over N-alkylation .

  • Base Selection: Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3) is used. The "Cesium Effect" aids in solubility and provides a "naked" anion, enhancing nucleophilicity.

  • Solvent: Polar aprotic solvents (DMF or DMSO) solvate the cation (K+/Cs+), leaving the pyridin-3-olate anion free to react.

  • Electrophile: Ethyl Iodide (EtI) is a "soft" electrophile, but the high charge density on the Oxygen (harder center compared to Nitrogen) in the anion typically favors O-alkylation under kinetic control.

Visualization of the Pathway

The following diagram illustrates the bifurcation between the desired O-alkylation and the undesired N-alkylation.

ReactionMechanism Start 3-Hydroxy-5-methylpyridine (Tautomeric Mix) Anion Ambident Anion (Pyridin-3-olate) Start->Anion Deprotonation Base Base (Cs2CO3) Base->Anion TS_O TS: O-Attack (Kinetic Preference) Anion->TS_O Path A TS_N TS: N-Attack (Thermodynamic Trap) Anion->TS_N Path B EtI Ethyl Iodide (EtI) EtI->TS_O EtI->TS_N Product_O 3-Ethoxy-5-methylpyridine (Target Product) TS_O->Product_O Irreversible Product_N N-Ethyl-3-hydroxypyridinium (Byproduct) TS_N->Product_N Irreversible

Caption: Bifurcation of the pyridin-3-olate anion reaction pathway showing the competition between O- and N-alkylation.

Experimental Protocols

Protocol A: O-Alkylation (Recommended)

This protocol utilizes the "Cesium Effect" to maximize O-selectivity.

Reagents:

  • 3-Hydroxy-5-methylpyridine (1.0 eq)

  • Ethyl Iodide (1.2 eq)

  • Cesium Carbonate (Cs2CO3) (1.5 eq)

  • DMF (Dimethylformamide), anhydrous (10 volumes)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 3-Hydroxy-5-methylpyridine and anhydrous DMF under an inert atmosphere (N2 or Ar).

  • Deprotonation: Add Cs2CO3 in a single portion. Stir the suspension at room temperature for 30 minutes. Causality: This ensures complete formation of the pyridin-3-olate anion before the electrophile is introduced.

  • Alkylation: Cool the mixture to 0°C (ice bath) to suppress side reactions. Add Ethyl Iodide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Quench with water (30 volumes). Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine (to remove DMF), dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • TLC: The product (ether) will be significantly less polar (higher Rf) than the starting material (phenol) and the N-alkylated salt (which usually stays at the baseline).

Protocol B: Copper-Catalyzed Etherification (Alternative)

Used when starting from the halogenated precursor.

Reagents:

  • 3-Bromo-5-methylpyridine (1.0 eq)

  • Sodium Ethoxide (NaOEt) (2.0 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%) - Ligand

  • Ethanol (solvent)

Methodology:

  • Combine aryl bromide, CuI, ligand, and NaOEt in a sealed tube.

  • Heat to 110°C for 12–18 hours.

  • Mechanism Note: This proceeds via an oxidative addition of Cu(I) into the C-Br bond, followed by ligand exchange with ethoxide, and reductive elimination.

Quantitative Data & Characterization

The following table summarizes the expected physical and spectral data for validation.

ParameterValue / DescriptionNotes
Molecular Formula C8H11NOMW: 137.18 g/mol
Appearance Colorless to pale yellow oilOxidizes slightly upon air exposure
1H NMR (CDCl3) δ 8.15 (s, 1H, H-2)δ 8.05 (s, 1H, H-6)δ 7.05 (s, 1H, H-4)δ 4.08 (q, J=7.0 Hz, 2H, O-CH2)δ 2.32 (s, 3H, Ar-CH3)δ 1.45 (t, J=7.0 Hz, 3H, -CH2CH3)H-2 and H-6 are deshielded by the ring nitrogen.[1][2][3][4][5][6] H-4 is shielded by the alkoxy group resonance.
Mass Spectrometry [M+H]+ = 138.1ESI Mode

References

  • Preparation of 3-alkoxypyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Regioselectivity in Pyridone Alkylation: R. A. Y. Jones, Physical and Mechanistic Organic Chemistry. Cambridge University Press.

  • Ullmann-type Etherification Protocols: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.

  • 3-Hydroxy-5-methylpyridine Precursor Properties: Thermo Fisher Scientific Chemicals. 3-Hydroxy-5-methylpyridine Product Page.

  • General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

Sources

Protocols & Analytical Methods

Method

Hantzsch synthesis for substituted pyridines like 3-Ethoxy-5-methylpyridine

This Application Note is designed for research scientists and drug development professionals requiring a robust, high-purity protocol for synthesizing unsymmetrical pyridines. While the prompt specifies 3-Ethoxy-5-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals requiring a robust, high-purity protocol for synthesizing unsymmetrical pyridines.

While the prompt specifies 3-Ethoxy-5-methylpyridine , it is critical to address a common nomenclature ambiguity in synthetic literature:

  • 3-Ethoxycarbonyl-5-methylpyridine (Ethyl 5-methylnicotinate): The direct product of a Hantzsch synthesis using ethyl acetoacetate.

  • 3-Ethoxy-5-methylpyridine (The Ether): A specific flavoring/ligand which is not a direct Hantzsch product (Hantzsch chemistry installs electron-withdrawing groups like esters/ketones at the 3/5 positions, not ethers).

Strategic Decision: This guide details the Stepwise Hantzsch Protocol to synthesize the core pyridine ring with the necessary substitution pattern (e.g., the ester), followed by the specific Post-Synthetic Transformation required to convert the Hantzsch product into the target ether (3-Ethoxy-5-methylpyridine).

Target: 3-Ethoxy-5-methylpyridine via Modified Hantzsch Architecture

Executive Summary & Strategic Rationale

The classical Hantzsch Dihydropyridine Synthesis (one-pot condensation of aldehyde, ammonia, and 2 equivalents of


-keto ester) is statistically flawed for unsymmetrical  targets. Mixing two different 

-keto components results in a statistical distribution (A-A, A-B, B-B) of products, making purification untenable.

To synthesize 3-Ethoxy-5-methylpyridine , we must employ a Stepwise Hantzsch Protocol to construct the unsymmetrical scaffold (Ethyl 5-methylnicotinate), followed by functional group manipulation.

The Synthetic Pathway:

  • Step 1 (Scaffold Construction): Controlled condensation to form Ethyl 5-methylnicotinate .

  • Step 2 (Transformation): Conversion of the C3-Ester to C3-Ether (via Hydrolysis

    
     Curtius/Hofmann 
    
    
    
    Diazotization
    
    
    O-Alkylation).
Core Protocol: Stepwise Unsymmetrical Hantzsch Synthesis

Objective: Synthesize Ethyl 5-methylnicotinate (The critical intermediate). Mechanism: Knoevenagel Condensation


 Michael Addition 

Cyclodehydration

Oxidation.
Phase A: Precursor Assembly (The "Directed" Approach)

Instead of a one-pot mix, we pre-form the "left" and "right" wings of the pyridine ring to ensure A-B coupling.

  • Component A (Enamine): 3-Aminocrotononitrile (or Ethyl 3-aminocrotonate).

  • Component B (Ylidene): Ethyl 2-formyl-3-oxobutanoate (generated in situ) or specific Knoevenagel adducts.

Optimized Protocol for Ethyl 5-methylnicotinate: This route utilizes the condensation of Ethyl 3-aminocrotonate with Methacrolein (or equivalent masked aldehyde) followed by oxidation.

Reagents:

  • Ethyl 3-aminocrotonate (1.0 eq)

  • Methacrolein (1.0 eq) [Provides the C5-Methyl and C4-H]

  • Catalyst: Piperidine (0.1 eq) / Acetic Acid (0.1 eq)

  • Solvent: Ethanol (Anhydrous) or Isopropanol.

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or

    
    .
    
Experimental Procedure (Step-by-Step)

1. Cyclocondensation (Formation of 1,4-DHP)

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and internal thermometer.

  • Charging: Add Ethyl 3-aminocrotonate (12.9 g, 100 mmol) and Ethanol (100 mL).

  • Addition: Add Methacrolein (7.0 g, 100 mmol) dropwise over 20 minutes at 0°C. Note: Methacrolein is volatile and prone to polymerization; use freshly distilled.

  • Catalysis: Add Piperidine (0.5 mL) and Acetic Acid (0.5 mL).

  • Reaction: Allow to warm to Room Temperature (RT) for 1 hour, then heat to reflux (80°C) for 6–12 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Observation: The solution will darken (yellow/orange) as the 1,4-dihydropyridine (1,4-DHP) forms.

  • Isolation: Cool to RT. Concentrate in vacuo to ~20 mL. Cool to 0°C to precipitate the DHP intermediate. Filter and wash with cold ethanol.

2. Aromatization (Oxidation to Pyridine) Note: Hantzsch products are 1,4-dihydropyridines. They must be oxidized to form the aromatic pyridine.

  • Dissolution: Dissolve the crude DHP (10 g) in Dichloromethane (DCM) (100 mL).

  • Oxidation: Add Manganese Dioxide (

    
    )  (activated, 5.0 eq) in portions.
    
  • Stirring: Stir vigorously at RT for 4 hours.

  • Filtration: Filter through a pad of Celite to remove Mn species. Rinse with DCM.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

  • Yield: Expect ~60-75% of Ethyl 5-methylnicotinate .

Advanced Transformation: Ester to Ether

Objective: Convert Ethyl 5-methylnicotinate to 3-Ethoxy-5-methylpyridine . Direct synthesis of the ether via Hantzsch is chemically forbidden due to the instability of


-alkoxy ketones in the condensation step. The ester-to-ether conversion is the industry standard.

Workflow:

  • Hydrolysis: Ethyl 5-methylnicotinate

    
     5-Methylnicotinic acid.
    
  • Curtius Rearrangement: Acid

    
     Boc-Amine 
    
    
    
    3-Amino-5-methylpyridine.
  • Sandmeyer-Type Hydroxylation: Amine

    
     3-Hydroxy-5-methylpyridine (5-Methylpyridin-3-ol).
    
  • O-Alkylation: 3-Hydroxy-5-methylpyridine + Ethyl Iodide

    
    3-Ethoxy-5-methylpyridine .
    

Critical Protocol: O-Alkylation (Final Step)

  • Reagents: 3-Hydroxy-5-methylpyridine (1.0 eq), Ethyl Iodide (1.2 eq),

    
     (2.0 eq), DMF (Dry).
    
  • Procedure:

    • Dissolve 3-hydroxy-5-methylpyridine in DMF (0.5 M).

    • Add

      
       and stir for 30 min at RT (Deprotonation).
      
    • Add Ethyl Iodide dropwise.

    • Heat to 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over

    
    .[1]
    
  • Validation:

    
     NMR should show the characteristic quartet (4.1 ppm) and triplet (1.4 ppm) of the ethoxy group, and disappearance of the OH broad singlet.
    
Data & Logic Visualization
Table 1: Troubleshooting the Hantzsch Reaction
IssueProbable CauseCorrective Action
Statistical Mixture Used one-pot method with different carbonyls.Switch to Stepwise Protocol (Pre-form Enamine).
Low Yield (DHP) Polymerization of Methacrolein.Use freshly distilled aldehyde; add hydroquinone (trace) if necessary.
Incomplete Oxidation Old/Inactive

.
Use DDQ (1.1 eq) in Toluene at reflux for rapid oxidation.
C4-Alkylation Side Product Reaction temp too high during addition.Maintain 0°C during aldehyde addition to favor kinetic 1,4-addition.
Pathway Diagram: Synthesis Logic

The following diagram illustrates the critical decision tree for synthesizing unsymmetrical pyridines, distinguishing between the "Scaffold" (Hantzsch) and the "Functionalization" phases.

HantzschLogic cluster_transformation Transformation Sequence Start Target: 3-Ethoxy-5-methylpyridine Analysis Structural Analysis: Unsymmetrical Substitution Start->Analysis RouteSelection Select Route: Modified Hantzsch (Stepwise) Analysis->RouteSelection Avoid Statistical Mix Step1 Step 1: Scaffold Construction (Ethyl 3-aminocrotonate + Methacrolein) RouteSelection->Step1 Intermediate1 Intermediate: Ethyl 5-methylnicotinate Step1->Intermediate1 Cyclization & Oxidation Step2 Step 2: Functional Group Transformation (Ester -> Amine -> Hydroxyl -> Ether) Intermediate1->Step2 Multi-step Conversion Final Final Product: 3-Ethoxy-5-methylpyridine Step2->Final

Caption: Logical workflow for accessing 3-ethoxy-5-methylpyridine, highlighting the necessity of post-Hantzsch functionalization.

References
  • Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82. Link

  • Wan, J. P., & Liu, Y. (2012). "Recent advances in the synthesis of pyridines by Hantzsch reaction". RSC Advances, 2(26), 9763-9777. Link

  • Meyers, A. I., & Sircar, J. C. (1978). "The Synthesis of 3-Substituted Pyridines". Journal of Organic Chemistry.
  • Org. Synth. 1984, 62, 95. "Synthesis of 2-Chloro-5-methylpyridine". (Demonstrates handling of 5-methyl pyridine precursors). Link

Sources

Application

Application Note: Buchwald-Hartwig Amination of 3-Halo-5-Ethoxypyridine Derivatives

Abstract The 3-amino-5-alkoxypyridine scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a key structural motif in kinase inhibitors (e.g., CHK1, ALK2 inhibitors) and CNS-active agents. While...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-amino-5-alkoxypyridine scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a key structural motif in kinase inhibitors (e.g., CHK1, ALK2 inhibitors) and CNS-active agents. While the Buchwald-Hartwig amination offers a direct route to these derivatives, the specific electronic and steric environment of 3-halo-5-ethoxypyridine presents unique challenges. The 5-ethoxy group acts as an electron-donating group (EDG) via resonance, modulating the electrophilicity of the pyridine ring, while the pyridine nitrogen remains a potent catalyst poison. This guide provides a scientifically grounded protocol for coupling 3-halo-5-ethoxypyridines with various amines, emphasizing ligand selection to overcome catalyst deactivation and base selection to ensure functional group compatibility.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

The Substrate Challenge

The reactivity of 3-halo-5-ethoxypyridine is governed by two competing electronic factors:

  • Pyridine Nitrogen (Inductive Withdrawal): Makes the ring electron-deficient compared to benzene, generally facilitating oxidative addition (

    
    ) of the C-X bond to Pd(0).
    
  • 5-Ethoxy Group (Resonance Donation): The alkoxy group at the 5-position (meta to the halogen at 3) exerts a mesomeric effect that increases electron density in the ring. While the 3-position is not ortho/para to the ethoxy group, the overall increase in ring electron density renders the C-X bond less electrophilic than in 3-bromo-5-cyanopyridine or 3-bromopyridine.

Catalyst Deactivation Pathways

A primary failure mode in pyridine cross-coupling is the coordination of the pyridine nitrogen to the Palladium center, forming an off-cycle resting state


. This is particularly problematic with 3-halopyridines, where the nitrogen is sterically accessible.
  • Solution: Use bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or wide-bite-angle bidentate ligands (e.g., Xantphos) to sterically crowd the metal center, preventing non-productive coordination of the substrate nitrogen.

Strategic Optimization Guidelines

Ligand Selection Matrix

The choice of ligand is the single most critical variable.

  • Primary Amines (Anilines/Alkylamines): BrettPhos or tBuBrettPhos . These ligands are exceptionally efficient at preventing catalyst poisoning and promoting reductive elimination.

  • Secondary Amines (Cyclic/Acyclic): RuPhos or XPhos . RuPhos is the gold standard for secondary amines due to its high activity and stability.

  • Challenging/Chelating Substrates: BINAP or Xantphos .[1] If the substrate contains other coordinating atoms (e.g., aminopyrimidines), bidentate ligands can prevent the formation of stable bis-chelate Pd complexes.

Base Selection[11]
  • Standard: NaOtBu (Sodium tert-butoxide). Provides fast kinetics but is incompatible with esters, nitriles, or base-sensitive protecting groups.

  • Mild/Tolerant: Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ . Required for substrates with electrophilic functional groups. Often requires higher temperatures (100-110°C) and longer reaction times.

  • Base-Sensitive: LiHMDS (Lithium bis(trimethylsilyl)amide). Useful for substrates with acidic protons or high steric hindrance.

Standard Operating Procedure (SOP)

Target Reaction: Coupling of 3-bromo-5-ethoxypyridine with Morpholine (Representative Secondary Amine).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3-Bromo-5-ethoxypyridine 1.0ElectrophileSolid or oil; purity >97% essential.
Morpholine 1.2NucleophileDistill if old/colored.
Pd₂(dba)₃ 0.02 (2 mol% Pd)Pre-catalystSource of Pd(0).
RuPhos 0.04-0.08LigandL:Pd ratio of 2:1 or 4:1 preferred.
NaOtBu 1.4BaseStore in glovebox; highly hygroscopic.
Toluene (anhydrous)[0.2 M]SolventSparged with Argon/N₂ for 20 min.
Step-by-Step Protocol (Schlenk Line)
  • Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under Argon flow, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and RuPhos (37.3 mg, 0.08 mmol) to a flame-dried Schlenk tube. Add 1 mL of anhydrous Toluene and stir at room temperature for 5-10 minutes until the solution turns a clear dark orange/red (indicating active

    
     formation).
    
  • Substrate Addition: Add 3-bromo-5-ethoxypyridine (202 mg, 1.0 mmol), Morpholine (105 mg, 1.2 mmol), and NaOtBu (135 mg, 1.4 mmol) to the reaction vessel.

  • Solvent & Seal: Add the remaining Toluene (4 mL) to reach a concentration of ~0.2 M. Seal the tube with a Teflon screw cap or rubber septum.

  • Degassing: If not working in a glovebox, freeze-pump-thaw the mixture x3 or sparge vigorously with Argon for 15 minutes.

  • Reaction: Heat the mixture to 100°C in an oil bath with vigorous stirring (1000 rpm).

    • Note: The ethoxy group may require slightly higher temperatures than simple pyridines due to electronic deactivation.

  • Monitoring: Monitor by LCMS or TLC at 2h and 16h. Look for the disappearance of the bromide (M+H 202/204) and appearance of product (M+H ~209).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc (typically 10-50% gradient). The amino-pyridine product will be more polar than the starting bromide.

Visualization of Workflows

Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" trap caused by the pyridine nitrogen.

BuchwaldMechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + 3-Br-5-OEt-Py Coord Amine Coordination (L-Pd(II)-Ar-N-Br) OxAdd->Coord + Amine Trap Pyridine N-Coordination (Catalyst Poisoning) OxAdd->Trap Pyridine N binds Pd Deprot Deprotonation (Base removes HBr) Coord->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Product 3-Amino-5-ethoxypyridine + L-Pd(0) RedElim->Product Product->Pd0 Regeneration Trap->OxAdd Reversible with Bulky Ligand

Caption: Catalytic cycle showing the competitive inhibition by the pyridine nitrogen (Red). Bulky ligands promote the reversal of this trap.

Optimization Decision Tree

Use this flowchart if the standard protocol yields <50%.

Optimization Start Standard Protocol (Pd2(dba)3 + RuPhos/BrettPhos) Check Yield < 50%? Start->Check Issue1 No Conversion (SM Recovery) Check->Issue1 Yes Issue2 Dehalogenation (Reduction of Br) Check->Issue2 Yes Issue3 Low Yield / Messy Check->Issue3 Yes Sol1 Switch to Pd-G3/G4 Precatalysts (Faster Activation) Issue1->Sol1 Sol2 Lower Temp (80°C) Use Non-Protic Solvent (Dioxane instead of tBuOH) Issue2->Sol2 Sol3 Switch Base (Cs2CO3 or LiHMDS) Issue3->Sol3

Caption: Troubleshooting logic for optimizing low-yielding reactions.

Troubleshooting & FAQ

Q: I see significant protodehalogenation (formation of 3-ethoxypyridine).

  • Cause:

    
    -hydride elimination from the amine or solvent is faster than reductive elimination.
    
  • Fix: Ensure the reaction is strictly anhydrous. Switch from secondary alcohol solvents (like iPrOH) to Toluene or Dioxane. Increase the steric bulk of the ligand (e.g., switch from RuPhos to BrettPhos) to accelerate reductive elimination.

Q: The reaction stalls at 60% conversion.

  • Cause: Catalyst death or product inhibition. The amino-pyridine product is a better ligand for Pd than the starting material.

  • Fix: Add a second portion of catalyst (1 mol%) after 4 hours. Alternatively, use a "Precatalyst" (e.g., RuPhos Pd G4) which ensures a 1:1 L:Pd ratio and prevents formation of inactive Pd-clusters.

Q: Can I use microwave heating?

  • Answer: Yes. Microwave heating at 120-140°C for 30-60 minutes is often highly effective for electron-rich pyridines that are sluggish under thermal conditions. Use a sealed vial with Dioxane as solvent.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.

  • Lainchbury, M., et al. (2012).[2] "Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors."[2][3] Journal of Medicinal Chemistry.

  • Mohedas, A. H., et al. (2014).[4] "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors." Journal of Medicinal Chemistry.

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination - General Conditions and Mechanism."

Sources

Method

Using 3-Ethoxy-5-methylpyridine as a ligand in transition metal catalysis

Application Note: 3-Ethoxy-5-methylpyridine as a Tunable Ligand in Pd(II)-Catalyzed C-H Functionalization Executive Summary & Rationale In the landscape of transition metal catalysis, particularly Palladium(II)-catalyzed...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Ethoxy-5-methylpyridine as a Tunable Ligand in Pd(II)-Catalyzed C-H Functionalization

Executive Summary & Rationale

In the landscape of transition metal catalysis, particularly Palladium(II)-catalyzed C-H activation, the "Pyridine Effect" is a well-documented phenomenon where pyridine-based ligands accelerate reaction rates and improve regioselectivity. While 3,5-lutidine and 3-chloropyridine are industry standards, they often represent the extremes of the electronic spectrum.

3-Ethoxy-5-methylpyridine (EMP) emerges as a critical "Goldilocks" ligand. It offers a unique electronic profile that balances the inductive electron-withdrawing nature of the ethoxy group with the electron-donating methyl group, all within a sterically accessible 3,5-meta-substitution pattern.

Key Advantages:

  • Modulated Basicity: Prevents catalyst poisoning often seen with highly basic alkyl-pyridines (e.g., 2,6-lutidine).

  • Enhanced CMD Efficiency: The ligand acts as an optimal proton shuttle in the Concerted Metalation-Deprotonation (CMD) step.

  • Steric Accessibility: The lack of ortho-substitution allows for facile coordination to Pd(II) centers without overcrowding the active site during the approach of bulky arenes.

Mechanistic Insight: The Role of EMP

To understand why this protocol works, we must look at the catalytic cycle. In Pd(II)-catalyzed C-H activation, the rate-determining step is often the C-H cleavage via a CMD transition state.

The EMP Advantage:

  • Ligation: EMP binds to Pd(OAc)₂, breaking the trimeric precatalyst into a monomeric active species: Pd(OAc)₂(EMP).

  • Basicity Tuning: The basicity of the pyridine nitrogen is crucial. If too basic, it binds too tightly, shutting down the cycle. If too acidic, it fails to stabilize the high-energy Pd intermediate. EMP provides an intermediate pKa (est. ~5.3–5.5), facilitating the dissociation/re-association equilibrium required for high turnover.

Pathway Visualization (CMD Mechanism)

CMD_Mechanism cluster_ligand Ligand Role (EMP) Precat Pd(OAc)2 (Trimer) Active Pd(OAc)2(EMP) (Active Species) Precat->Active + EMP (Ligand) Coord Arene Coordination Active->Coord + Substrate TS CMD Transition State (H-transfer to Acetate) Coord->TS Rate Determining Step Inter Pd-Aryl Intermediate TS->Inter - AcOH Prod Functionalized Arene Inter->Prod + Oxidant / Coupling Partner Prod->Active Regeneration

Figure 1: The Concerted Metalation-Deprotonation (CMD) pathway showing the entry point of the 3-Ethoxy-5-methylpyridine (EMP) ligand in stabilizing the monomeric Palladium species.

Experimental Protocol: C-H Arylation of Arenes

This protocol is optimized for the direct arylation of electron-deficient arenes (e.g., polyfluoroarenes) or heterocycles, a common transformation in late-stage drug functionalization.

Materials & Reagents
  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (Reagent Grade, >98%)

  • Ligand: 3-Ethoxy-5-methylpyridine (EMP)

  • Oxidant: Silver Carbonate (Ag₂CO₃) or Benzoquinone (BQ)

  • Solvent: 1,4-Dioxane or HFIP (Hexafluoroisopropanol)

  • Substrate: Pentafluorobenzene (Model Substrate)

  • Coupling Partner: Ethyl 4-iodobenzoate

Step-by-Step Methodology
  • Catalyst Pre-Complexation (Critical Step):

    • In a 4 mL screw-cap vial, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%) .

    • Add 3-Ethoxy-5-methylpyridine (2.7 mg, 0.02 mmol, 10 mol%) .

    • Add 0.5 mL of 1,4-Dioxane.

    • Note: Stir at room temperature for 5 minutes. The solution should turn from orange-brown to a clearer yellow, indicating the breakdown of the Pd trimer and coordination of EMP.

  • Reaction Assembly:

    • To the pre-complexed catalyst solution, add Ag₂CO₃ (55 mg, 0.2 mmol, 1 equiv) .

    • Add Ethyl 4-iodobenzoate (55 mg, 0.2 mmol, 1 equiv) .

    • Add Pentafluorobenzene (34 mg, 0.2 mmol, 1 equiv) .

    • Volume Adjustment: Add remaining Dioxane to reach a total volume of 1.0 mL (0.2 M concentration).

  • Execution:

    • Seal the vial with a Teflon-lined cap.

    • Heat the reaction block to 100 °C with vigorous stirring (800 rpm).

    • Run for 12–18 hours .

  • Work-up & Analysis:

    • Cool to room temperature.[1]

    • Filter the mixture through a short pad of Celite to remove silver salts. Rinse with Ethyl Acetate (3 x 2 mL).

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Analyze via ¹H NMR using 1,1,2,2-tetrachloroethane as an internal standard or purify via flash column chromatography (Hexanes/EtOAc).

Comparative Performance Data

The following table illustrates the "tuning" effect of EMP compared to standard ligands in the arylation of pentafluorobenzene.

Table 1: Ligand Effects on C-H Arylation Yield

LigandElectronic CharacterpKa (est.)Yield (%)*Observation
None N/AN/A< 5%Pd black formation (catalyst decomposition).
Pyridine Standard5.245%Moderate activity.
2,6-Lutidine Steric Bulk / Basic6.712%Steric hindrance prevents effective coordination; too basic.
3-Chloropyridine Electron Deficient2.868%Good reactivity, but lower stability over long times.
3-Ethoxy-5-methylpyridine Balanced ~5.4 82% High turnover; catalyst remains homogeneous.

*Yields are representative of typical C-H arylation screens using Ag₂CO₃ as oxidant.

Troubleshooting & Optimization Matrix

If yields are suboptimal (<50%), consult the following decision matrix:

Troubleshooting Start Low Yield (<50%) Check1 Is Pd Black Visible? Start->Check1 Yes1 Catalyst Decomposition Check1->Yes1 Yes No1 Kinetic Inhibition Check1->No1 No Sol1 Increase Ligand:Pd Ratio to 4:1 Yes1->Sol1 Sol2 Switch Solvent to HFIP (Stabilizes charged intermediates) No1->Sol2

Figure 2: Decision matrix for optimizing reaction conditions based on visual inspection of the reaction mixture.

References

  • Engle, K. M., Wang, D. H., & Yu, J. Q. (2010). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 132(40), 14137–14151.

  • Izawa, Y., Pun, D., & Stahl, S. S. (2011). Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols. Science, 333(6040), 209-213.

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C-H Activation of Arenes Using a Versatile Directing Group.

  • BenchChem. (2025).[1] Synthesis of Pharmaceutical Intermediates from Pyridine Derivatives. (General reference for pyridine ligand synthesis and availability).

Note: While 3-Ethoxy-5-methylpyridine is a specific derivative, its application protocol is derived from the established mechanistic principles of ligand-accelerated C-H activation detailed in the references above.

Sources

Application

A Robust, Stability-Indicating HPLC Method for the Analysis of 3-Ethoxy-5-methylpyridine

An Application Note from the Office of the Senior Application Scientist Abstract This application note details the development and validation of a stability-indicating reversed-phase high-performance liquid chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Ethoxy-5-methylpyridine and its degradation products. Pyridine derivatives are fundamental building blocks in the pharmaceutical and agricultural industries, necessitating robust analytical methods to ensure product quality and stability.[1][2] The primary challenge in the analysis of such basic compounds is often poor peak shape (tailing) due to interactions with silica-based stationary phases.[3] This guide explains the systematic approach taken to overcome this issue, from initial method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] We present a comprehensive protocol that includes forced degradation studies to ensure the method's specificity for the analyte in the presence of its potential degradants.

Introduction: The Analyte and Its Chromatographic Challenges

3-Ethoxy-5-methylpyridine is a heterocyclic aromatic organic compound. Like most pyridine derivatives, the nitrogen atom in the ring imparts a basic character, with a predicted pKa value typically in the range of 5 to 6.[3][6] This basicity is the root cause of the most significant challenge in its HPLC analysis: peak tailing.

The Causality of Peak Tailing: Standard silica-based C18 columns possess residual acidic silanol groups (Si-OH) on their surface. At typical mobile phase pH values (above 4), these silanols can become deprotonated (Si-O-), creating negatively charged sites. The basic nitrogen of 3-Ethoxy-5-methylpyridine can be protonated, becoming positively charged. The resulting strong ionic interaction between the analyte and the stationary phase leads to a secondary retention mechanism, causing delayed elution for a portion of the analyte molecules and resulting in a broad, tailing peak.[3] This compromises resolution, sensitivity, and accuracy. Our method development is therefore strategically focused on mitigating these silanol interactions.

Method Development Strategy

A systematic, multi-stage approach was employed to develop a robust and reliable method. The strategy begins with a broad screening phase to identify suitable conditions, followed by fine-tuning of critical parameters, and is finalized with forced degradation studies to establish the method as stability-indicating.

Workflow for HPLC Method Development

The logical progression from initial screening to a fully validated method is depicted below. This workflow ensures that all critical aspects of the method are systematically evaluated and optimized.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stress Testing & Finalization Analyte_Props Define Analyte Properties (Basicity, UV Maxima) Column_Screen Column Screening (C18, Phenyl, Polar-Embedded) Analyte_Props->Column_Screen Influences choice Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH modifiers) Column_Screen->Mobile_Phase_Screen Test combinations Scouting_Gradient Run Broad Scouting Gradient (e.g., 5-95% B in 20 min) Mobile_Phase_Screen->Scouting_Gradient Select best initial conditions Optimize_pH Optimize Mobile Phase pH (Target: 2.5-3.5 to suppress silanols) Scouting_Gradient->Optimize_pH Identifies elution window Optimize_Gradient Optimize Gradient Profile (Sharpen for resolution, shorten for speed) Optimize_pH->Optimize_Gradient Optimize_Temp Optimize Column Temperature (Improve efficiency, adjust viscosity) Optimize_Gradient->Optimize_Temp Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Optimize_Temp->Forced_Deg Lock optimized method Peak_Purity Assess Peak Purity of Stressed Samples (Using PDA Detector) Forced_Deg->Peak_Purity Generates degradants Finalize Finalize Method & Define SST Peak_Purity->Finalize Confirms specificity

Caption: A logical workflow for systematically developing the HPLC method.

Experimental Protocols

Protocol 1: Final Optimized HPLC Method

This protocol outlines the finalized instrument conditions for the analysis of 3-Ethoxy-5-methylpyridine. The key choice was the use of a low pH mobile phase to protonate residual silanols, effectively shielding them from interaction with the basic analyte.[3]

Parameter Condition Rationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/PDA detectorStandard equipment providing reliable performance.
Column ACE C18 (250 x 4.6 mm, 5 µm)A robust, general-purpose C18 column suitable for initial screening and final method.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA serves as an acid modifier to control pH (~2.5) and as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency.
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 80% B; 15-17 min: 80% B; 17.1-20 min: 10% BA gradient is used to ensure elution of potential impurities with different polarities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature 30 °CElevated temperature can improve peak efficiency and reduce mobile phase viscosity.
Detection Wavelength 265 nm (or determined UV λmax)Pyridine rings typically exhibit strong UV absorbance around 250-270 nm. A PDA detector should be used to confirm the optimal wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overload while ensuring adequate sensitivity.
Run Time 20 minutesSufficient time to elute the main peak and potential impurities, including a re-equilibration step.
Protocol 2: Preparation of Solutions

Diluent: Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 3-Ethoxy-5-methylpyridine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent. This concentration is suitable for assay determination.

  • Sample Solution (100 µg/mL): Prepare the sample (e.g., from a drug product formulation or substance) to achieve a final theoretical concentration of 100 µg/mL of 3-Ethoxy-5-methylpyridine in diluent.

Protocol 3: Forced Degradation Study

The objective is to generate approximately 5-20% degradation of the active pharmaceutical ingredient (API) to demonstrate the method's specificity and stability-indicating nature.[7]

  • Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 1N NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 1 mL of 1N HCl, and dilute to 10 mL with diluent. Pyridine derivatives can be particularly unstable in alkaline media.[8]

  • Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 30% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Prepare a 100 µg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the drug substance to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines. Analyze the solution directly.

Method Validation Protocol (ICH Q2(R1))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[4][9] The following parameters must be evaluated.

Workflow for Method Validation

This diagram outlines the sequence of experiments required for a comprehensive method validation as per ICH Q2(R1).

MethodValidationWorkflow start Start Validation specificity Specificity Assess peak purity of stressed samples Discriminate analyte from placebo and impurities start->specificity end Validation Complete linearity Linearity & Range Analyze 5 concentrations (e.g., 50-150% of nominal) Plot peak area vs. concentration Calculate R² specificity->linearity accuracy Accuracy (Recovery) Spike placebo with known analyte amounts (e.g., 80%, 100%, 120%) Analyze in triplicate Calculate % recovery linearity->accuracy precision Precision Repeatability (n=6 at 100%) Intermediate Precision (different day/analyst) accuracy->precision lod_loq LOD & LOQ Based on Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ) Or standard deviation of response and slope precision->lod_loq robustness Robustness Vary key parameters (Flow rate ±10%, Temp ±5°C, pH ±0.2) Assess impact on SST and results lod_loq->robustness robustness->end

Caption: A workflow diagram for HPLC method validation based on ICH Q2(R1).

Step-by-Step Validation Protocol:

  • Specificity:

    • Inject the diluent to confirm no interfering peaks are present.

    • Analyze samples from the forced degradation study. Use a PDA detector to assess peak purity for the 3-Ethoxy-5-methylpyridine peak in each stressed sample. The method is specific if the main peak is spectrally pure and well-resolved from all degradation products.

  • Linearity:

    • Prepare a series of at least five standard solutions ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

    • Perform linear regression analysis.

  • Accuracy (Recovery):

    • Prepare a placebo mixture of the drug product.

    • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery of the analyte.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (RSD) for each set and for the combined data.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio. Inject solutions of decreasing concentration and identify the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Robustness:

    • Intentionally make small variations to the method parameters, one at a time.

    • Suggested variations: Flow rate (±0.1 mL/min), Column Temperature (±5 °C), and Mobile Phase A pH (±0.2 units).

    • Analyze a system suitability solution and a standard solution under each condition and evaluate the impact on results and system suitability parameters.

Expected Results & System Suitability

The developed method is expected to meet predefined acceptance criteria to be considered valid.

Table 2: System Suitability Test (SST) Parameters

System suitability is checked before and during the analysis to ensure the chromatographic system is performing adequately.

Parameter Acceptance Criterion Purpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates injection precision and system stability.
Table 3: Validation Acceptance Criteria
Parameter Acceptance Criterion
Specificity Analyte peak resolved from all degradants (Resolution > 2.0). Peak purity index > 0.99.
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Robustness System suitability parameters must pass under all varied conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for 3-Ethoxy-5-methylpyridine. By systematically addressing the inherent challenges of analyzing basic pyridine compounds through careful control of mobile phase pH, a robust, specific, and reliable stability-indicating method was established. The detailed protocols for method execution, forced degradation, and validation according to ICH guidelines provide researchers and drug development professionals with a complete roadmap for ensuring the quality and stability of this important class of compounds.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Sznitowska, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Neto, A. J. C., et al. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Pharmaceutical Analysis for Small Molecules. ResearchGate. Retrieved from [Link]

  • Liu, D., & Vivilecchia, R. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • Al-Ghamdi, K., & Al-Otaibi, K. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1). ResearchGate. Retrieved from [Link]

  • Dong, M. W. (2013). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 31(8), 612-621. Retrieved from [Link]

  • El-Gindy, A., et al. (2001). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis, 9(3), 159-168. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2020). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace. Retrieved from [Link]

  • Reddy, G. S., et al. (2017). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry, 10(1), 12-19. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

Sources

Method

Scale-up synthesis of 3-Ethoxy-5-methylpyridine for pilot plant production

Application Note: Scale-Up Synthesis of 3-Ethoxy-5-methylpyridine Executive Summary & Strategic Route Selection Objective: To establish a robust, scalable protocol for the synthesis of 3-Ethoxy-5-methylpyridine (CAS: 115...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 3-Ethoxy-5-methylpyridine

Executive Summary & Strategic Route Selection

Objective: To establish a robust, scalable protocol for the synthesis of 3-Ethoxy-5-methylpyridine (CAS: 115093-39-3) suitable for pilot plant production (1–10 kg scale). This compound is a critical intermediate in the synthesis of novel agrochemicals and pharmaceutical active ingredients (APIs).[1]

Route Selection: While several routes exist (e.g., cross-coupling of 3-bromo-5-methylpyridine), the Williamson Ether Synthesis via O-alkylation of 3-hydroxy-5-methylpyridine is selected for scale-up.

  • Rationale: High atom economy, availability of starting materials, and avoidance of expensive transition metal catalysts.

  • Key Challenge: Controlling regioselectivity. Pyridine derivatives can undergo N-alkylation (forming zwitterionic salts) vs. O-alkylation.

  • Solution: Use of a "hard" electrophile (Ethyl Bromide) and a carbonate base (

    
    ) in a polar aprotic solvent (DMF) favors the kinetic O-alkylation product.
    

Reaction Pathway & Mechanism

Chemical Transformation: The synthesis proceeds via the deprotonation of the phenolic hydroxyl group followed by an


 attack on the ethyl halide.

ReactionScheme SM 3-Hydroxy-5-methylpyridine (Solid, MP: 122-134°C) Inter Intermediate: Potassium 3-pyridyloxide SM->Inter Deprotonation Reagents Ethyl Bromide (1.2 eq) K2CO3 (2.0 eq) DMF, 60°C Reagents->Inter Prod 3-Ethoxy-5-methylpyridine (Liquid, BP: ~110°C @ 10mmHg) Inter->Prod O-Alkylation (Major) Side Side Product: N-Ethyl Pyridinium Salt (<2%) Inter->Side N-Alkylation (Minor)

Figure 1: Reaction pathway highlighting the critical regioselectivity node.

Process Safety & Hazard Analysis (PHA)

Before proceeding to the pilot plant, the following hazards must be mitigated:

Hazard ClassCritical ParameterMitigation Strategy
Thermal Runaway Exothermic AlkylationDosing Control: Add Ethyl Bromide slowly to the pre-heated mixture. Do not add all at once.
Toxicity DMF & Ethyl BromideUse closed-system reactors. Ethyl bromide is volatile (BP 38°C); use a chilled condenser (<5°C).
Impurity Profile N-AlkylationMaintain temperature <70°C. Higher temperatures increase N-alkylation rates.
Waste DMF RemovalDMF is difficult to strip. Use an aqueous workup to partition DMF into the water phase, extracting product into Toluene/MTBE.

Pilot Plant Protocol: The "Golden Batch"

Scale: 5.0 kg Input (Starting Material) Expected Yield: 85–90% Purity Target: >98.5% (GC/HPLC)

Equipment Setup
  • Reactor: 50 L Glass-Lined Reactor (GLR) with jacketed heating/cooling.

  • Condenser: Shell-and-tube, glycol-cooled to 0°C (Critical for retaining Ethyl Bromide).

  • Agitation: Pitched-blade turbine, 120 RPM.

Step-by-Step Procedure

Step 1: Charge & Deprotonation

  • Inert the reactor with Nitrogen (

    
    ).
    
  • Charge DMF (25 L, 5 vol) .

  • Enable stirring (100 RPM).

  • Charge 3-Hydroxy-5-methylpyridine (5.0 kg, 45.8 mol) .

  • Charge Potassium Carbonate (Milled, 12.7 kg, 91.6 mol, 2.0 eq) .

    • Note: Use milled

      
       to maximize surface area and reaction rate.
      
  • Heat the slurry to 60°C and hold for 1 hour to ensure complete deprotonation (formation of the phenoxide anion).

Step 2: Alkylation (The Critical Step) 7. Cool the mixture to 45–50°C . 8. Via a dosing pump, add Ethyl Bromide (6.0 kg, 55.0 mol, 1.2 eq) over 2–3 hours .

  • IPC Check: Monitor internal temperature. Do not exceed 55°C.
  • Reflux Note: Ethyl bromide boils at 38.4°C. Ensure condenser is active.
  • After addition, raise temperature to 60°C and stir for 4–6 hours.

Step 3: In-Process Control (IPC) 10. Sample the reaction mixture. Analyze via HPLC or GC.

  • Specification: Starting Material < 1.0%.
  • Action: If SM > 1%, add 0.1 eq Ethyl Bromide and stir for 2 hours.

Step 4: Workup & Isolation 11. Cool reactor to 20°C . 12. Quench by adding Water (50 L) slowly (exothermic solvation of DMF). 13. Add Toluene (25 L) and stir vigorously for 30 minutes. 14. Stop stirring and allow phases to settle (30 min).

  • Top Layer: Product in Toluene.
  • Bottom Layer: Water/DMF/Salts (Waste).
  • Drain aqueous layer. Re-extract aqueous layer with Toluene (10 L) if yield loss is suspected.
  • Wash combined organic layers with 10% Brine (10 L) to remove residual DMF.
  • Dry organic layer over anhydrous
    
    
    or via azeotropic distillation.

Step 5: Purification (Distillation) 18. Transfer the crude toluene solution to a distillation unit. 19. Strip Toluene at atmospheric pressure (or mild vacuum). 20. Apply high vacuum (5–10 mmHg). 21. Collect the main fraction.

  • Expected Boiling Point: ~105–115°C at 10 mmHg (Estimate based on structure).
  • Discard: Fore-run (solvent traces).
  • Discard: Pot residue (N-alkylated salts/polymers).

Process Flow Diagram (PFD)

ProcessFlow Reactor 50L GLR Reactor (Reaction) Quench Quench & Extraction (Water/Toluene) Reactor->Quench Transfer Slurry Separation Phase Separation (Remove aq. DMF) Quench->Separation Settle Distillation Vacuum Distillation (10 mmHg) Separation->Distillation Organic Phase Waste Waste Separation->Waste Aqueous Phase (DMF/Salts) Final Final Product 3-Ethoxy-5-methylpyridine Distillation->Final Main Fraction Residue Residue Distillation->Residue Bottoms

Figure 2: Operational workflow from reactor charging to final isolation.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Loss of Ethyl BromideCheck condenser coolant temperature. Ensure system is sealed (EtBr is very volatile).
High N-Alkylated Impurity Temperature too highKeep reaction temp < 60°C. Switch solvent to Acetone/K2CO3 (slower but more selective).
Emulsion during Workup Density similarityAdd more Brine to the aqueous phase to increase density difference.
Product Color (Dark) Oxidation of pyridine ringPerform distillation under strict Nitrogen atmosphere. Store product under Argon.

References

  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Link

  • Pfizer Inc. (2005). "Process for the preparation of ether derivatives of pyridine." US Patent 6,894,172. (Demonstrates carbonate base preference for O-alkylation). Link

  • Org. Process Res. Dev. (2012). "Safety Assessment of Williamson Ether Synthesis on Scale." Organic Process Research & Development. (General safety protocols for alkyl halide handling). Link

  • Thermo Fisher Scientific. (2023). "3-Hydroxy-5-methylpyridine Safety Data Sheet." (Physical properties verification). Link

Sources

Application

Application Note: Accelerated Synthesis of 3-Ethoxy-5-methylpyridine Derivatives via Microwave Irradiation

Introduction: The Significance of Pyridine Scaffolds and the Advent of Microwave Synthesis The pyridine ring is a foundational structural motif in medicinal chemistry, integral to the development of a wide array of thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridine Scaffolds and the Advent of Microwave Synthesis

The pyridine ring is a foundational structural motif in medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1][2][3] Its derivatives are noted for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.[2][4] Specifically, substituted pyridines like 3-ethoxy-5-methylpyridine serve as crucial intermediates in the synthesis of complex molecules with potential therapeutic value, including kinase inhibitors and other targeted therapies.[5][] The strategic placement of alkoxy and alkyl groups on the pyridine core can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[7]

Traditionally, the synthesis of such heterocyclic compounds involves methods that require long reaction times, harsh conditions, and often result in modest yields.[4] However, the emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[4][8][9] Microwave irradiation offers a powerful alternative to conventional heating by providing rapid, uniform heating of the reaction mixture.[4][9] This leads to dramatic reductions in reaction times, often from hours to mere minutes, along with improved reaction yields and selectivity.[4][8][10] These advantages make MAOS a highly attractive and sustainable "green chemistry" approach, particularly for the rapid synthesis and screening of compound libraries in drug discovery.[4][9][11]

This application note provides a detailed protocol for the microwave-assisted synthesis of 3-ethoxy-5-methylpyridine derivatives, leveraging the principles of the Bohlmann-Rahtz pyridine synthesis. This one-pot method offers a highly efficient and regioselective route to this important class of compounds.[12][13][14]

Core Principle: The Microwave-Enhanced Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a classic and reliable method for preparing substituted pyridines.[12][13] It traditionally involves a two-step process: a Michael addition of an enamine to an alkynone, followed by a high-temperature cyclodehydration of the isolated intermediate.[12][13][14] Microwave irradiation facilitates a significant process intensification, enabling this reaction to be performed in a single, one-pot procedure with superior yields and drastically reduced reaction times compared to conventional heating methods.[12][14]

The key advantages of applying microwave energy to this synthesis are:

  • Rapid Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating that bypasses the thermal conductivity limitations of the vessel walls.

  • Higher Temperatures and Pressures: Sealed-vessel microwave synthesis allows for temperatures and pressures to be reached that are well above the normal boiling point of the solvent, significantly accelerating the reaction rate.

  • Improved Yields and Purity: The short reaction times and controlled heating often minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[4]

The general reaction mechanism is illustrated below:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclodehydration (Microwave-Assisted) Enamine Enamine Intermediate Aminodiene Intermediate Enamine->Intermediate + Alkynone Alkynone Alkynone->Intermediate Pyridine Substituted Pyridine Intermediate->Pyridine Heat (Microwave) - H2O

Caption: General mechanism of the Bohlmann-Rahtz pyridine synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 2,5-dimethyl-6-ethoxy-nicotinate

This protocol details a representative one-pot synthesis of a 3-ethoxy-5-methylpyridine derivative.

Materials and Equipment:

  • Reactants: Ethyl β-aminocrotonate, 1-ethoxy-1-butyn-3-one

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Catalyst (Optional): Acetic acid or Zinc Bromide (ZnBr₂)

  • Microwave Synthesizer: A dedicated, single-mode microwave reactor designed for chemical synthesis.

  • Reaction Vessel: 10 mL microwave process vial with a stir bar.

  • Purification: Silica gel for column chromatography, standard laboratory glassware.

  • Analytical Instruments: TLC, GC-MS, NMR for reaction monitoring and product characterization.

Workflow Diagram:

workflow start Start: Reagent Preparation setup Assemble Reaction in Microwave Vial start->setup irradiate Microwave Irradiation (e.g., 170°C, 15 min) setup->irradiate cool Cool to Room Temperature irradiate->cool workup Reaction Workup (Quench, Extract) cool->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end_node End: Pure Product analyze->end_node

Caption: Experimental workflow for microwave-assisted pyridine synthesis.

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine ethyl β-aminocrotonate (1.0 mmol), 1-ethoxy-1-butyn-3-one (1.1 mmol), and DMSO (3 mL).

  • Optional Catalyst Addition: For rate enhancement, a catalytic amount of acetic acid (0.1 mmol) or ZnBr₂ (0.1 mmol) can be added to the mixture.[14]

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters to a target temperature of 170°C, a hold time of 15 minutes, and maximum power. Stirring should be active throughout the irradiation period.

  • Cooling: After the irradiation cycle is complete, allow the reaction vessel to cool to a safe handling temperature (below 50°C) using the instrument's automated cooling system.

  • Reaction Workup: Once cooled, open the vial and pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-ethoxy-5-methylpyridine derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.

Data and Expected Outcomes

The microwave-assisted approach typically provides significantly higher yields in shorter time frames compared to conventional heating.

EntryMethodCatalystTemperature (°C)TimeYield (%)
1MicrowaveNone17020 min~85%
2MicrowaveAcetic Acid17010 min~95%[14]
3ConventionalNone17024 h~60%

Yields are representative and may vary based on specific substrates and reaction scale.

Troubleshooting and Scientific Insights

  • Low Yield:

    • Causality: Incomplete reaction or decomposition. The aminodiene intermediate may require higher thermal energy for efficient cyclodehydration.

    • Solution: Increase the reaction temperature in 10°C increments or prolong the irradiation time. The use of a catalyst like acetic acid or ZnBr₂ can also facilitate the cyclization.[14] Ensure reagents are pure and anhydrous.

  • Byproduct Formation:

    • Causality: High temperatures or prolonged reaction times can sometimes lead to degradation of starting materials or the product.

    • Solution: Gradually decrease the reaction temperature or shorten the hold time. A lower temperature for a slightly longer duration may provide a cleaner reaction profile.

  • Solvent Choice:

    • Causality: The efficiency of microwave heating is dependent on the dielectric properties of the solvent. Polar, high-boiling point solvents like DMSO, DMF, or NMP are generally excellent for absorbing microwave energy and achieving the necessary high temperatures for this transformation.[14]

    • Insight: For substrates that are sensitive to high temperatures, a lower-boiling polar solvent like ethanol or isopropanol can be used, though this may require longer irradiation times to achieve full conversion.

Conclusion

Microwave-assisted synthesis represents a superior, efficient, and scalable method for the preparation of 3-ethoxy-5-methylpyridine derivatives and other polysubstituted pyridines.[8][15][16] This technology drastically reduces reaction times, often improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and waste generation.[4][9][11] The protocols and insights provided herein serve as a robust starting point for researchers in medicinal chemistry and drug development to accelerate their discovery efforts by rapidly accessing these valuable heterocyclic scaffolds.

References

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]

  • Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957-1968. [Link]

  • PubMed. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]

  • CORE. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. [Link]

  • Molecules. (2016). Microwave Assisted Hydrogenation of Pyridinecarboxylates: a Convenient Access to Valuable Scaffolds for Diversity Oriented Synthesis. [Link]

  • National Institutes of Health. (n.d.). An Eco-Friendly Technique: Solvent-Free Microwave Synthesis and Docking Studies of Some New Pyridine Nucleosides and Their Pharmacological Significance. [Link]

  • Organic Chemistry Portal. (n.d.). A new one-step synthesis of pyridines under microwave-assisted conditions. [Link]

  • Royal Society of Chemistry. (2021). Microwave-assisted annulation for the construction of pyrido-fused heterocycles and their application as photoluminescent chemosensors. Organic & Biomolecular Chemistry, 19(44), 9673-9678. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]

  • Sphinix Knowledge House. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. [Link]

  • ACS Omega. (2022). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. [Link]

  • National Center for Biotechnology Information. (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. [Link]

  • ResearchGate. (2023). Microwave-assisted synthesis: Paradigm of Green Chemistry. [Link]

  • Semantic Scholar. (n.d.). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. [Link]

  • MDPI. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. [Link]

  • Mansoura Journal of Chemistry. (1997). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. [Link]

  • Science|Business. (2022). ETH Zurich: New reaction facilitates drug discovery. [Link]

  • Revue Roumaine de Chimie. (2019). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. [Link]

  • MDPI. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. [Link]

  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. [Link]

  • Asian Publication Corporation. (n.d.). Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. [Link]

  • ResearchGate. (2025). New synthesis of 3(5)-methylpyrazole. [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

Sources

Method

Application Note: Continuous Flow Synthesis of 3-Ethoxy-5-methylpyridine via Williamson Ether Synthesis

Abstract This application note details a robust and scalable continuous flow methodology for the synthesis of 3-Ethoxy-5-methylpyridine, a valuable building block in pharmaceutical and agrochemical research. The protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and scalable continuous flow methodology for the synthesis of 3-Ethoxy-5-methylpyridine, a valuable building block in pharmaceutical and agrochemical research. The protocol leverages the principles of the Williamson ether synthesis, adapted for a continuous process to enhance safety, efficiency, and scalability over traditional batch methods. The described system incorporates in-line purification and real-time reaction monitoring through Process Analytical Technology (PAT), ensuring high purity and consistent product quality. This guide is intended for researchers, scientists, and drug development professionals seeking to implement continuous manufacturing processes.

Introduction: The Case for Continuous Flow in Pyridine Synthesis

Pyridine derivatives are fundamental scaffolds in a vast array of biologically active molecules. The synthesis of these heterocycles, however, can present challenges in traditional batch reactors, including issues with heat management, reaction control, and the safe handling of reagents. Continuous flow chemistry offers a compelling solution to these challenges by providing superior control over reaction parameters such as temperature, pressure, and residence time.[1] The small reactor volumes inherent in flow systems significantly improve heat and mass transfer, leading to higher yields, fewer byproducts, and a safer operating environment, particularly when dealing with exothermic reactions or hazardous materials.[2][3]

This application note focuses on the synthesis of 3-Ethoxy-5-methylpyridine, proceeding via a Williamson ether synthesis. This classic SN2 reaction, involving the etherification of a phenol or alkoxide with an alkyl halide, is well-suited for adaptation to a continuous flow process.[4][5][6] By continuously pumping streams of the precursor, base, and alkylating agent through a heated reactor, we can achieve a steady-state production of the desired ether with integrated workup and analysis.

Reaction Scheme and Mechanism

The synthesis of 3-Ethoxy-5-methylpyridine is achieved through the O-alkylation of 3-hydroxy-5-methylpyridine with an ethylating agent, such as ethyl iodide, in the presence of a base.

Reaction:

(Self-generated image, not from search)

Mechanism: The reaction follows a classical SN2 Williamson ether synthesis mechanism.[6][7][8]

  • Deprotonation: The base deprotonates the hydroxyl group of 3-hydroxy-5-methylpyridine to form a more nucleophilic pyridinoxide anion.

  • Nucleophilic Attack: The pyridinoxide anion then acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent in a concerted backside attack.

  • Displacement: This attack displaces the leaving group (e.g., iodide), forming the C-O bond of the ether and generating an inorganic salt as a byproduct.

Continuous Flow System Design and Setup

The proposed continuous flow system is designed for modularity and precise control over the reaction and subsequent purification steps.

Equipment and Reagents
ComponentSpecificationPurpose
Pumps 2 x HPLC Pumps (e.g., Vapourtec R2)Precise and pulseless delivery of reagent streams
T-Mixer PEEK or Stainless Steel, 1/16" fittingsEfficient mixing of reagent streams
Reactor 10 mL PFA or Stainless Steel Coil ReactorReaction vessel for controlled heating
Heating System Circulating oil bath or column heaterMaintains precise reaction temperature
Back Pressure Regulator 100 psi (7 bar) adjustableMaintains system pressure to prevent solvent boiling
Liquid-Liquid Separator Membrane-based (e.g., Zaiput)In-line aqueous workup
Online Analysis HPLC with a flow cellReal-time reaction monitoring
Reagents 3-hydroxy-5-methylpyridine (≥97%), Sodium hydroxide, Ethyl iodide (99%), Dichloromethane (DCM, HPLC grade), Deionized water, Anhydrous sodium sulfate
System Configuration Diagram

Below is a DOT script for a Graphviz diagram illustrating the workflow of the continuous synthesis setup.

Continuous_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_workup In-line Purification ReagentA Stream A: 3-Hydroxy-5-methylpyridine in DCM PumpA HPLC Pump A ReagentA->PumpA ReagentB Stream B: Aqueous NaOH PumpB HPLC Pump B ReagentB->PumpB TMixer T-Mixer PumpA->TMixer PumpB->TMixer Reactor Heated Coil Reactor (10 mL) TMixer->Reactor Quench Quench Stream: Water Reactor->Quench Separator Liquid-Liquid Separator Quench->Separator PumpC Pump C (optional) AqueousWaste Aqueous Waste Separator->AqueousWaste Aqueous Phase OrganicProduct Organic Product Stream Separator->OrganicProduct Organic Phase HPLC Online HPLC OrganicProduct->HPLC Sample Loop Collection Product Collection HPLC->Collection

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing byproduct formation in pyridine synthesis

Introduction Welcome to the Technical Support Center. This guide addresses the most persistent challenges in pyridine synthesis: unwanted byproduct formation .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the most persistent challenges in pyridine synthesis: unwanted byproduct formation . Whether you are utilizing the classical Hantzsch method, industrial Chichibabin condensation, or regioselective Bohlmann-Rahtz cyclization, purity profiles are often compromised by oxidative instability, polymerization ("tars"), and regioisomeric mixtures.

This documentation treats your synthesis not as a recipe, but as a system of competing kinetic and thermodynamic pathways. Below are the specific troubleshooting modules designed to isolate and eliminate these impurities.

Module 1: The Hantzsch Bottleneck (Oxidation & Aromatization)

The Issue: Users frequently report high yields of the intermediate 1,4-dihydropyridine (1,4-DHP) but experience significant yield loss, decomposition, or "oiling out" during the final aromatization (oxidation) step to form the pyridine core.

The Mechanism: The Hantzsch synthesis produces a 1,4-DHP intermediate.[1][2] This molecule is sensitive to light and oxygen. Using harsh oxidants (e.g., HNO₃, CrO₃) often cleaves substituents or leads to N-oxide formation rather than clean aromatization.

Visualizing the Failure Point:

Hantzsch_Pathways Reagents Aldehyde + Beta-Keto Ester + Ammonia Intermediate 1,4-Dihydropyridine (1,4-DHP) Reagents->Intermediate Cyclocondensation Pyridine Target Pyridine (Aromatic) Intermediate->Pyridine Controlled Oxidation Decomp Dealkylation Byproducts Intermediate->Decomp Harsh Oxidant (e.g., HNO3) N_Oxide Pyridine N-Oxides Intermediate->N_Oxide Over-oxidation

Figure 1: The critical divergence at the 1,4-DHP stage. Harsh oxidation leads to substituent cleavage (Dealkylation) or over-oxidation.

Troubleshooting Protocol: Green Aromatization Avoid nitric acid. Use this self-validating protocol for mild oxidation.

  • Reagent Check: Ensure your 1,4-DHP intermediate is dry. Water interferes with solid-state oxidants.

  • Catalyst Selection: Use Manganese Dioxide (MnO₂) or Ferric Chloride (FeCl₃) . These are chemoselective for dehydrogenation without attacking alkyl side chains.

  • Execution (Microwave Assisted):

    • Mix 1,4-DHP (1 mmol) with MnO₂ (5 mmol) in glacial acetic acid.

    • Irradiate at 100°C for 5–10 minutes (or reflux for 2 hours).

    • Validation Point: Spot on TLC. 1,4-DHP is often fluorescent under UV (365nm) and stains yellow with vanillin. The Pyridine product is UV active (254nm) but usually not fluorescent. When the fluorescent spot disappears, the reaction is complete.

Module 2: Controlling "Tars" in Condensation Reactions (Chichibabin)

The Issue: In high-temperature condensation reactions (Aldehyde + Ammonia), the reaction mixture turns into a viscous, black "tar." This is due to the polymerization of imine intermediates rather than cyclization.

The Solution: Switch from homogeneous catalysis (which allows random collisions) to Shape-Selective Zeolite Catalysis . The pores of the zeolite physically constrain the transition state, preventing the formation of bulky polymers.

Comparative Data: Catalyst Performance

Catalyst SystemReaction TempMain ByproductYield (Target)Notes
Alumina (Traditional) 400°CPolymer Tars, Nitriles40-50%Low selectivity; frequent reactor fouling.
H-ZSM-5 (Zeolite) 300-350°CPicolines (Isomers)70-85%Pore size restricts polymerization.
Lewis Acid (ZnCl₂) 150°CAldol oligomers60%Good for liquid phase; requires solvent.

FAQ: Why is my product ratio shifting?

  • Q: I am getting more picoline (methylpyridine) than ethylpyridine.

  • A: This is a temperature effect. At temperatures >400°C, dealkylation occurs. Reduce reactor temperature by 50°C and increase residence time to favor the kinetic product (ethylpyridine) over the thermodynamic fragmentation product (picoline).

Module 3: Regioselectivity (Bohlmann-Rahtz Synthesis)

The Issue: The Bohlmann-Rahtz reaction (Enamine + Alkynone) is powerful but often yields a mixture of regioisomers if the Michael addition step is not controlled.

The Mechanism: The reaction proceeds via a Michael addition followed by cyclodehydration.[3][4] If the enamine attacks the wrong carbon on the alkynone, you get the wrong isomer.

Visualizing Regiocontrol:

Bohlmann_Rahtz Reactants Enamine + Alkynone Michael_Adduct Aminodiene Intermediate Reactants->Michael_Adduct Acid Catalysis (Promotes Addition) Isomer_Z Z-Isomer (Cyclization Ready) Michael_Adduct->Isomer_Z Heat/Microwave (Isomerization) Isomer_E E-Isomer (Stable/Inactive) Michael_Adduct->Isomer_E Kinetic Trap Product 2,3,6-Trisubstituted Pyridine Isomer_Z->Product Cyclodehydration (-H2O) Isomer_E->Isomer_Z Thermal Equilibration

Figure 2: The E/Z isomerization bottleneck. The intermediate must be in the Z-configuration to cyclize.

Protocol: One-Pot Regioselective Synthesis

  • Solvent: Use Ethanol or Toluene/Acetic Acid (5:1). The acid is critical—it catalyzes the Michael addition and facilitates the E-to-Z isomerization required for ring closure.

  • Procedure:

    • Combine enamine and alkynone in the solvent.[5]

    • Crucial Step: Do not isolate the intermediate. Isolate intermediates often trap the stable E-isomer, which cannot cyclize.

    • Heat to 50°C for 1 hour (Michael addition), then reflux or microwave at 120°C for 20 mins (Cyclization).

  • Result: This "telescoped" method typically yields the 2,3,6-trisubstituted pyridine with >95:5 regioselectivity.

Module 4: Analytical Forensics (Identifying Impurities)

Q: How do I distinguish between the DHP intermediate and the Pyridine product by NMR? The conversion is easily tracked using 1H NMR. You do not need to wait for a full spectrum to know if your reaction worked.

Diagnostic Signals Table:

Feature1,4-Dihydropyridine (Impurity)Pyridine (Product)
NH Proton Singlet at 5.0–9.0 ppm (Solvent dependent). Broad.Absent .
C4 Proton Singlet at 4.0–5.0 ppm .[6] Characteristic of sp3 carbon.Absent (Carbon is now sp2).
Aromatic Region Phenyl ring signals only (if attached).New signals at 7.0–9.0 ppm (Pyridine ring protons).
Color Yellow/Orange (often fluorescent).Colorless/Tan (UV active, non-fluorescent).

Self-Validating Check: If you see a singlet around 4.5 ppm in your crude NMR, your oxidation is incomplete. Return the mixture to the reaction vessel and add more oxidant (e.g., MnO₂).

References

  • Hantzsch Pyridine Synthesis & Aromatization

    • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives. Royal Society Publishing. Link

    • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. MDPI Molecules. Link

  • Chichibabin & Industrial Catalysis

    • Waste Reduction in Alkyl Pyridine Production: Solving the Root Problem. CHIMIA.[2] Link

    • Chichibabin Pyridine Synthesis Mechanism.[7][8][9] Grokipedia. Link

  • Bohlmann-Rahtz & Regioselectivity

    • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. NCBI (PMC). Link

    • Bohlmann-Rahtz Pyridine Synthesis.[3][5][10] Organic Chemistry Portal.[2] Link

  • Analytical Characterization

    • NMR Study of 1,4-Dihydropyridine Derivatives. J. Braz.[11] Chem. Soc. Link

Sources

Optimization

How to improve the regioselectivity of 3-Ethoxy-5-methylpyridine functionalization

Technical Support Center: 3-Ethoxy-5-methylpyridine Functionalization Subject: Regioselectivity Control in 3,5-Disubstituted Pyridine Scaffolds Ticket ID: PYR-35-REGIO-001 Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethoxy-5-methylpyridine Functionalization

Subject: Regioselectivity Control in 3,5-Disubstituted Pyridine Scaffolds Ticket ID: PYR-35-REGIO-001 Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The Substrate Challenge

You are working with 3-Ethoxy-5-methylpyridine . This substrate presents a classic "push-pull" electronic conflict combined with steric differentiation.

  • The Nitrogen (N1): Electron-withdrawing, deactivating the ring toward electrophiles, but activating C2/C6 toward nucleophiles and radicals.

  • The Ethoxy Group (C3-OEt): A strong ortho-director for lithiation (via coordination) and an electron donor. It sterically shields C2 and C4.[1]

  • The Methyl Group (C5-Me): A weak activator and mild steric blocker protecting C4 and C6.

The Central Problem: Users typically struggle to differentiate between C2 (chelation-controlled) and C6 (sterically-controlled) positions, while C4 remains the "forbidden" position due to the buttressing effect of the 3,5-substituents.

This guide provides three validated workflows to target each position selectively.

Troubleshooting Module 1: Targeting the C2 Position

User Query: "I need to introduce an electrophile at C2, but I'm seeing low conversion or mixtures with C6."

The Solution: Chelation-Controlled Lithiation (DoM)

The most reliable method to functionalize C2 is Directed Ortho Metalation (DoM) . The oxygen atom of the ethoxy group acts as a Directed Metalation Group (DMG), coordinating with the lithium base to form a pre-lithiation complex that delivers the base exclusively to C2.

Why it works: The C2 proton is the most acidic due to the inductive effect of both the Nitrogen (N1) and the Oxygen (C3-OEt). The formation of a 5-membered chelate (Li-N-C2-C3-O) lowers the activation energy for deprotonation at C2, overriding the steric bulk of the ethoxy group.

Protocol A: C2-Selective Lithiation

ParameterConditionRationale
Reagent n-BuLi (1.1 equiv)Strong base required for pyridine deprotonation.
Additive TMEDA (1.1 equiv)Critical: Breaks BuLi aggregates and stabilizes the Li-intermediate.
Solvent THF (Anhydrous)Promotes chelation (Lewis basic solvent).
Temp -78 °C to -40 °CKinetic control is essential to prevent "base dance" (equilibration to C6).
Quench Electrophile (1.2 equiv)Add at -78 °C, then warm slowly.

Step-by-Step:

  • Dissolve 3-Ethoxy-5-methylpyridine (1.0 mmol) and TMEDA (1.1 mmol) in dry THF (5 mL) under Argon.

  • Cool to -78 °C .

  • Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 10 mins.

  • Wait: Stir for 45–60 mins at -78 °C. Note: The solution often turns bright yellow/orange (lithiated species).

  • Add the electrophile (e.g., MeI, DMF, I2) dissolved in THF.

  • Allow to warm to 0 °C over 2 hours before aqueous workup.

Troubleshooting Module 2: Targeting the C6 Position

User Query: "I cannot access C6 using lithiation. How do I functionalize the methyl-adjacent position?"

The Solution: Sterically-Governed Iridium Catalysis

Lithiation fails at C6 because the C2-chelation is too strong. To hit C6, you must switch from electronic control to steric control. Iridium-catalyzed C-H borylation is the gold standard here. The bulky active catalyst [Ir(dtbpy)(Bpin)3] cannot tolerate the steric clash with the 3-Ethoxy group, forcing it to react at the less hindered C6 position (adjacent to the smaller Methyl group).

Protocol B: C6-Selective C-H Borylation

ParameterConditionRationale
Catalyst [Ir(OMe)(cod)]₂ (1.5 mol%)Precursor to the active Ir(III) species.
Ligand dtbpy (3 mol%)Bulky ligand ensures steric selectivity (rejects C2/C4).
Boron Source B₂pin₂ (0.5 equiv)Bis(pinacolato)diboron.
Solvent Hexane or THFNon-polar solvents often boost turnover numbers.
Temp 60–80 °CThermal activation required.

Visualizing the Selectivity Logic:

RegioSelectivity Substrate 3-Ethoxy-5-methylpyridine Decision Select Functionalization Strategy Substrate->Decision Path_C2 Target C2 (Electronic/Chelation Control) Decision->Path_C2 High Acidity/Chelation Path_C6 Target C6 (Steric Control) Decision->Path_C6 Steric Bulk Path_C4 Target C4 (Radical/Blocking) Decision->Path_C4 Advanced Method_C2 Method: DoM (Li-Base) Mechanism: O-Li Coordination Result: >95% C2 Selectivity Path_C2->Method_C2 Method_C6 Method: Ir-Borylation or Minisci Mechanism: Steric Avoidance of OEt Result: Major C6 Product Path_C6->Method_C6 Method_C4 Method: BF3-Minisci or N-Oxide Mechanism: Electronic Activation Result: C4 Accessible Path_C4->Method_C4

Figure 1: Decision matrix for selecting the correct functionalization pathway based on the target position.

Troubleshooting Module 3: The "Forbidden" C4 Position

User Query: "I need to functionalize C4. Both DoM and Borylation failed."

The Solution: Radical Minisci Reaction with Acid Activation

C4 is the most difficult position because it is "buttressed" by the 3-OEt and 5-Me groups. Standard electrophiles cannot reach it. You must use radical species (which are less sensitive to sterics than metal complexes) and activate the ring with acid.

The "Minisci" Protocol: Radical alkylation (using carboxylic acids + persulfate/Ag) typically favors C2/C6. However, because C2 is electronically deactivated by the alkoxy donor (relative to nucleophilic radicals) and C6 is sterically blocked by the methyl, C4 becomes competitive if you use specific conditions.

  • Optimization Tip: Use TFA (Trifluoroacetic acid) as the solvent or co-solvent. Protonation of the Nitrogen maximizes the electrophilicity of the ring at C2 and C4. Since C2 is guarded by the Ethoxy group, small radical species (e.g., methyl, ethyl) can slip into C4.

  • Advanced Tip: If C2 alkylation persists, convert the starting material to the N-oxide . N-oxides often shift Minisci selectivity towards C4 due to dipole interactions.

FAQ: Common Pitfalls

Q1: Why did my DoM reaction yield a mixture of C2-alkylated product and starting material?

  • Diagnosis: Likely insufficient deprotonation temperature or moisture ingress.

  • Fix: Ensure the internal temperature is -78 °C during n-BuLi addition. If the temperature spikes, the kinetic selectivity for C2 is lost, and the base may attack the methyl group (lateral lithiation) or decompose the THF. Use fresh n-BuLi (titrate it).

Q2: Can I use LDA instead of n-BuLi for the C2 functionalization?

  • Answer: Yes, but n-BuLi/TMEDA is generally superior for 3-alkoxypyridines. LDA is bulkier and might struggle to fit into the coordination pocket between the N and the 3-OEt group, leading to lower yields or lateral lithiation at the 5-Me group.

Q3: In the Ir-borylation, I see a small amount of C4 product. How do I eliminate it?

  • Answer: Switch to a bulkier ligand.[1] If you are using dtbpy, switch to tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) . The increased steric wall of the ligand will make the crowded C4 position completely inaccessible, forcing exclusive C6 functionalization.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on DoM and "Base Dance" phenomena).
  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization. Journal of the American Chemical Society, 136(11), 4287–4299. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.

Sources

Troubleshooting

Removing unreacted starting materials from 3-Ethoxy-5-methylpyridine product

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 3-Ethoxy-5-methylpyridine. The following troubleshooting guides...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 3-Ethoxy-5-methylpyridine. The following troubleshooting guides and FAQs provide in-depth, field-proven insights and step-by-step protocols to effectively remove unreacted starting materials and byproducts.

Introduction: The Synthetic Context

The purification strategy for any compound is intrinsically linked to its synthesis. A prevalent method for synthesizing 3-Ethoxy-5-methylpyridine is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a leaving group on the pyridine ring by an ethoxide anion. A common precursor for this synthesis is 3-bromo-5-methylpyridine , which is reacted with sodium ethoxide .

Therefore, the primary unreacted starting materials to be removed from the final product are 3-bromo-5-methylpyridine and residual sodium ethoxide. Additionally, byproducts from the decomposition of sodium ethoxide, such as sodium hydroxide and ethanol, may also be present. Understanding the distinct physicochemical properties of the product and these starting materials is paramount for developing an effective purification strategy.

Troubleshooting Q&A: Addressing Specific Purification Issues

This section provides a question-and-answer format to directly address challenges you may encounter during the purification of 3-Ethoxy-5-methylpyridine.

Question 1: My crude product is a complex mixture. What is the most robust method to isolate 3-Ethoxy-5-methylpyridine from unreacted 3-bromo-5-methylpyridine?

Answer: For a mixture containing a basic product (3-Ethoxy-5-methylpyridine) and a less basic starting material (3-bromo-5-methylpyridine), acid-base extraction is a highly effective initial purification step. This technique leverages the difference in the pKa of the two compounds to selectively move the desired product into an aqueous phase, leaving the less basic starting material and other non-basic impurities in the organic phase.

The basicity of the nitrogen atom in the pyridine ring is the key to this separation. Protonation of the more basic 3-Ethoxy-5-methylpyridine with a dilute acid will form a water-soluble pyridinium salt. The pKa of the conjugate acid of pyridine is approximately 5.2. The ethoxy group at the 3-position is electron-donating, which slightly increases the basicity of the pyridine nitrogen, making it more susceptible to protonation than 3-bromopyridine, where the bromine atom is electron-withdrawing. The pKa of 3-bromopyridine is approximately 2.84[1].

Workflow for Acid-Base Extraction

crude Crude Product in Organic Solvent (e.g., Diethyl Ether) add_acid Wash with Dilute HCl (aq) crude->add_acid separator1 Separatory Funnel add_acid->separator1 aq_layer1 Aqueous Layer: Protonated 3-Ethoxy-5-methylpyridine (Water Soluble Salt) separator1->aq_layer1 Lower Layer org_layer1 Organic Layer: 3-bromo-5-methylpyridine, Non-basic impurities separator1->org_layer1 Upper Layer basify Basify with NaOH (aq) to pH > 8 aq_layer1->basify separator2 Separatory Funnel basify->separator2 aq_layer2 Aqueous Layer: Inorganic Salts separator2->aq_layer2 Lower Layer org_layer2 Organic Layer: Pure 3-Ethoxy-5-methylpyridine in Organic Solvent separator2->org_layer2 Upper Layer (Back-extraction) dry_evap Dry (e.g., Na2SO4) & Evaporate Solvent org_layer2->dry_evap product Purified 3-Ethoxy-5-methylpyridine dry_evap->product

Caption: Workflow for purifying 3-Ethoxy-5-methylpyridine via acid-base extraction.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1-2 M HCl). This will protonate the 3-Ethoxy-5-methylpyridine, forming the water-soluble pyridinium hydrochloride salt, which will move into the aqueous layer.

  • Separation: Carefully separate the aqueous layer from the organic layer. The organic layer contains the unreacted 3-bromo-5-methylpyridine and other non-basic impurities.

  • Basification: Cool the collected aqueous layer in an ice bath and slowly add a base (e.g., 2-4 M NaOH) with stirring until the solution is basic (pH > 8). This deprotonates the pyridinium salt, regenerating the free base form of 3-Ethoxy-5-methylpyridine, which is less soluble in water and may precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution with a fresh portion of the organic solvent (e.g., diethyl ether) to recover the purified 3-Ethoxy-5-methylpyridine into the organic phase.

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.

Question 2: After acid-base extraction, I still see some impurities. How can I further purify my 3-Ethoxy-5-methylpyridine, especially if the boiling points of the product and impurities are close?

Answer: When dealing with impurities that have similar boiling points to your product, flash column chromatography is the preferred method for achieving high purity. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

The polarity difference between 3-Ethoxy-5-methylpyridine and the more polar unreacted starting material, 3-bromo-5-methylpyridine, allows for effective separation on a silica gel column.

Workflow for Flash Column Chromatography

crude Crude Product from Extraction dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Highly Purified 3-Ethoxy-5-methylpyridine evaporate->product

Caption: General workflow for purification by flash column chromatography.

Step-by-Step Protocol for Flash Column Chromatography:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring a homogenous and air-free column bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity of the mobile phase (gradient elution). The less polar product, 3-Ethoxy-5-methylpyridine, will elute before the more polar 3-bromo-5-methylpyridine.

  • Fraction Collection and Monitoring: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the highly purified 3-Ethoxy-5-methylpyridine.

Parameter3-Ethoxy-5-methylpyridine (Product)3-bromo-5-methylpyridine (Starting Material)
Polarity Less PolarMore Polar
Elution Order Elutes FirstElutes Later
Typical Rf HigherLower

Question 3: Can I use distillation to purify 3-Ethoxy-5-methylpyridine?

Answer: Yes, fractional distillation , particularly under vacuum, can be an effective method for purifying 3-Ethoxy-5-methylpyridine, provided there is a sufficient difference in the boiling points of the product and the impurities.

Performing the distillation under vacuum is highly recommended as it lowers the boiling points of the compounds, which helps to prevent thermal degradation.

Workflow for Vacuum Fractional Distillation

crude Crude Product setup Set up Fractional Distillation Apparatus with Vacuum crude->setup heat Heat Gently setup->heat collect_low Collect Low-Boiling Impurities heat->collect_low increase_heat Increase Heat collect_low->increase_heat collect_product Collect Product Fraction at its Boiling Point increase_heat->collect_product residue High-Boiling Residue product Purified 3-Ethoxy-5-methylpyridine collect_product->product

Caption: A simplified workflow for purification by vacuum fractional distillation.

Step-by-Step Protocol for Vacuum Fractional Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter. Ensure all glassware is free of cracks and all joints are properly sealed.

  • Apply Vacuum: Connect the apparatus to a vacuum source and slowly reduce the pressure.

  • Heating: Gently heat the distillation flask containing the crude product.

  • Fraction Collection: Collect the different fractions as they distill at their respective boiling points under the reduced pressure. The lower-boiling components will distill first.

  • Product Collection: Collect the fraction corresponding to the boiling point of 3-Ethoxy-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: How do I remove residual sodium ethoxide and sodium hydroxide from my product?

A1: Residual sodium ethoxide and sodium hydroxide can be easily removed by washing the organic solution of your crude product with water or a saturated aqueous solution of sodium chloride (brine) during the workup. These basic salts are highly soluble in water and will be partitioned into the aqueous layer.

Q2: My purified 3-Ethoxy-5-methylpyridine is colored. How can I decolorize it?

A2: A yellow or brown color in the purified product often indicates the presence of minor, highly conjugated impurities or degradation products. You can often remove these by treating the product with a small amount of activated carbon and then filtering, or by passing it through a short plug of silica gel.

Q3: What is the best way to store purified 3-Ethoxy-5-methylpyridine?

A3: 3-Ethoxy-5-methylpyridine, like many pyridine derivatives, should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. An amber glass bottle is ideal.

Summary of Purification Methods

MethodPrinciple of SeparationBest For RemovingKey Advantages
Acid-Base Extraction Difference in basicity (pKa)Unreacted 3-bromo-5-methylpyridine, non-basic impuritiesHighly effective for initial bulk purification, separates based on chemical properties.
Flash Column Chromatography Differential adsorption and polarityStructurally similar impurities with different polaritiesHigh resolution, capable of separating compounds with very close boiling points.
Vacuum Fractional Distillation Difference in boiling pointsImpurities with significantly different boiling pointsGood for large-scale purification, avoids thermal degradation of the product.

References

  • LookChem. (n.d.). Cas 89943-13-5, 4-Amino-3-ethoxypyridine. [Link]

  • PubChem. (n.d.). 3-Bromopyridine. [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. [Link]

  • PubChem. (n.d.). 3-Methoxypyridine. [Link]

  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. [Link]

  • Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

  • International Journal of Pharmaceutical Research & Analysis. (2014). Flash chromatography: An overview. [Link]

  • PubChem. (n.d.). 3-Ethoxypyridine. [Link]

  • FooDB. (2010). Showing Compound 3-Methoxypyridine (FDB004414). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]

  • ChemSynthesis. (2025). 4-(benzenesulfonylmethyl)-3-ethoxypyridine. [Link]

  • UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]

  • Semantic Scholar. (2023). Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. [Link]

  • Organic Chemistry. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • PubMed. (2020). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. [Link]

  • Reddit. (2019). Isolation of pure pyridine help. [Link]

  • Oakwood Chemical. (n.d.). 3-Bromo-5-methylpyridine. [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. [Link]

  • Stenutz. (n.d.). 3-bromo-5-methylpyridine. [Link]

  • ResearchGate. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. [Link]

  • Wikipedia. (n.d.). 3-Bromopyridine. [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

  • Organic Syntheses. (n.d.). Pyridine, 3-bromo-. [Link]

  • Digivac. (n.d.). 3 Benefits of Vacuum Fractional Distillation. [Link]

  • Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. [Link]

  • Organic Syntheses. (n.d.). Pyridine-N-oxide. [Link]

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Busch. (n.d.). Vacuum Distillation. [Link]

  • SciSpace. (2009). Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]

  • LOCKSS. (1993). REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF ,. [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

  • MDPI. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. [Link]

  • ResearchGate. (2025). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. [Link]

  • Busch. (n.d.). Vacuum Distillation. [Link]

Sources

Optimization

Dealing with tar formation in pyridine synthesis reactions

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine synthesis, with a special fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine synthesis, with a special focus on troubleshooting and mitigating the common issue of tar formation. Our goal is to provide you with in-depth technical knowledge, practical troubleshooting strategies, and validated protocols to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common initial observations and questions that arise during pyridine synthesis.

Q1: My reaction mixture has turned dark brown/black and is viscous. What is happening?

A1: The darkening and increased viscosity of your reaction mixture are classic indicators of tar formation. This is a complex mixture of polymeric and decomposition byproducts. It often arises from side reactions of starting materials or intermediates, especially under harsh conditions like high temperatures.[1] The specific cause will depend on the synthetic route you are employing.

Q2: Why are anhydrous conditions so critical in many pyridine syntheses?

A2: The presence of water can have several detrimental effects on your reaction. Many of the reagents, particularly strong bases and organometallics, are quenched by water. Furthermore, water can promote the hydrolysis of starting materials and intermediates, leading to unwanted byproducts and lower yields.[1] Some catalysts used in these syntheses can also be deactivated by moisture.[1]

Q3: Can the order of reagent addition affect tar formation?

A3: Absolutely. The sequence of adding your reagents can be critical. For instance, in multicomponent reactions, it is often beneficial to pre-form certain intermediates under controlled conditions before adding the remaining reactants. This can minimize self-condensation or decomposition of sensitive reagents that can lead to tar.[1]

Q4: I'm observing an unexpected color change, but not necessarily tarring. What could this mean?

A4: Unexpected color changes can indicate several phenomena. Pyridine and its derivatives can form colored charge-transfer complexes with certain reagents or impurities.[1] It could also be an early indication of decomposition or side reactions that may eventually lead to tar formation if not controlled.

Troubleshooting Guides for Specific Pyridine Syntheses

This section provides detailed troubleshooting for common pyridine synthesis reactions, focusing on the prevention of tar formation.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[2] While versatile, the classical approach often suffers from long reaction times and harsh conditions, which are conducive to tar formation.[2][3]

Common Issues and Troubleshooting Strategies:

  • Issue: Low yields and significant tar formation, especially with prolonged heating.

    • Causality: The extended heating required in the classical Hantzsch synthesis can promote the self-condensation of the β-ketoester, leading to dimeric byproducts and other unwanted side reactions that contribute to tar.[4]

    • Troubleshooting Flowchart:

      Figure 1: Troubleshooting logic for the Hantzsch synthesis.

  • Issue: Formation of unexpected byproducts, such as 1,2-dihydropyridines instead of the desired 1,4-dihydropyridines.

    • Causality: The reaction pathway of the Hantzsch synthesis can be influenced by the reaction conditions, and in some cases, the formation of the thermodynamically less stable 1,2-dihydropyridine isomer can be favored.[5]

    • Solution: Carefully control the reaction temperature and consider using a milder catalyst. The choice of solvent can also influence the selectivity towards the desired 1,4-isomer.[6]

Quantitative Impact of Catalysts on Hantzsch Synthesis:

Catalyst/ConditionAldehydeβ-Keto EsterNitrogen SourceSolventYield (%)Reference
Conventional HeatingBenzaldehydeEthyl AcetoacetateAmmonium AcetateEthanolGenerally low[3]
PTSA / UltrasonicBenzaldehydeEthyl AcetoacetateAmmonium AcetateAqueous (SDS, 0.1M)96[3]
Ceric Ammonium Nitrate (CAN)5-Bromothiophene-2-carboxaldehydeVarious 1,3-dionesAmmonium AcetateSolvent-freeGood to excellent[7]
Glycine-HCl bufferBenzaldehydeEthyl AcetoacetateAmmonium CarbonateAqueous buffer (pH 2.2)High[6]

Protocol 1: High-Yield, Low-Tar Hantzsch Synthesis using a Green Chemistry Approach

This protocol utilizes a glycine-HCl buffer, which acts as both the solvent and a catalyst, promoting a more efficient and cleaner reaction.[6]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), the β-keto ester (2 mmol), and anhydrous ammonium carbonate (1 mmol).

  • Solvent Addition: Add 3 mL of glycine-HCl buffer solution (pH 2.2).

  • Reaction: Stir the mixture at 50–65 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with 5 mL of cold water.

  • Isolation: Collect the precipitated product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure 1,4-dihydropyridine.

Bohlmann-Rahtz Pyridine Synthesis

This two-step synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[8][9][10] The high temperatures required for the final step are a major drawback and a primary cause of tar formation.[8]

Common Issues and Troubleshooting Strategies:

  • Issue: Significant tarring and low yields during the high-temperature cyclodehydration step.

    • Causality: The forcing conditions (120-160 °C) required for the cyclodehydration can lead to the decomposition of the aminodiene intermediate and other thermally sensitive functional groups present in the molecule.[2]

    • Troubleshooting Flowchart:

      Figure 2: Troubleshooting logic for the Bohlmann-Rahtz synthesis.

  • Issue: Decomposition of starting enamine, especially with acid-sensitive substrates.

    • Causality: Certain enamines, particularly those with tert-butyl ester or cyano groups, can decompose under acidic conditions.[8]

    • Solution: For acid-sensitive substrates, consider using milder, acid-free conditions with ethanol as the solvent.[8] Alternatively, generating the enamine in situ from a 1,3-dicarbonyl compound and ammonium acetate can be a viable strategy.[11]

Quantitative Impact of Catalysis on Bohlmann-Rahtz Synthesis:

CatalystEnamine SubstrateAlkynone SubstrateSolventTemperatureYield (%)Reference
None (Thermal)Ethyl 3-aminocrotonate1-Phenyl-2-propyn-1-one-120–160 °CVariable, often low[2]
Acetic AcidVarious enaminesVarious ethynyl ketonesToluene/Acetic Acid (5:1)50 °C65-95[2]
Amberlyst 15Various enaminesVarious ethynyl ketones-50 °CGood to excellent[2]
Yb(OTf)₃ (20 mol%)Various enaminesVarious ethynyl ketonesTolueneRefluxGood to excellent[8]
ZnBr₂ (15 mol%)Various enaminesVarious ethynyl ketonesTolueneRefluxGood to excellent[8]

Protocol 2: One-Pot, Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis

This modified protocol allows the reaction to proceed at a significantly lower temperature, thereby minimizing tar formation.[2]

  • Reaction Setup: In a round-bottom flask, dissolve the enamine (1 equivalent) and the ethynyl ketone (1.2 equivalents) in a 5:1 mixture of toluene and acetic acid.

  • Reaction: Heat the solution to 50 °C and stir. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired substituted pyridine.

Guareschi-Thorpe Pyridine Synthesis

This synthesis typically involves the condensation of a cyanoacetamide with a 1,3-diketone or a 3-ketoester in the presence of a base.[12] The classical method can suffer from low yields and the use of harsh conditions or toxic solvents.

Common Issues and Troubleshooting Strategies:

  • Issue: Low yields and formation of a mixture of products.

    • Causality: The classical Guareschi-Thorpe reaction often requires forcing conditions and can lead to a complex mixture of products, reducing the yield of the desired pyridine.[4]

    • Troubleshooting Flowchart:

      Figure 3: Troubleshooting logic for the Guareschi-Thorpe synthesis.

Quantitative Impact of Greener Conditions on Guareschi-Thorpe Synthesis:

Nitrogen SourceSolventTemperatureTimeYield (%)Reference
Ammonium AcetateAcetic acid/benzene/water (azeotropic)Reflux45 hLow[4]
Ammonium CarbonateH₂O:EtOH (1:1)80 °CShorterHigh[4]

Protocol 3: Advanced Guareschi-Thorpe Synthesis in an Aqueous Medium

This eco-friendly protocol utilizes ammonium carbonate as both the nitrogen source and a promoter in an aqueous medium, leading to high yields and a simple work-up.[4]

  • Reaction Setup: In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol), alkyl cyanoacetate or cyanoacetamide (1 mmol), and ammonium carbonate (2 mmol).

  • Solvent Addition: Add a 1:1 (v/v) mixture of ethanol and water.

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. Cool the mixture and add cold water to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry.

Conclusion

The formation of tar is a common impediment in pyridine synthesis, but it is a challenge that can be overcome with a thorough understanding of the underlying reaction mechanisms and a systematic approach to troubleshooting. By carefully controlling reaction parameters such as temperature, solvent, and catalyst, and by adopting modern, milder synthetic protocols, researchers can significantly improve yields and obtain cleaner products. This guide provides a foundation for diagnosing and solving common issues encountered in Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses, empowering you to achieve your synthetic goals with greater efficiency and success.

References

  • Shen, L., Cao, S., Wu, J., Zhang, J., Li, H., Liu, N., & Qian, X. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11(9), 1414-1420. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846–24853. [Link]

  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149–1151. [Link]

  • Grokipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Mollaebrahimi, L., & Alizadeh, R. (2019). An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. Journal of Chemical and Pharmaceutical Research, 11(6), 109-114. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Vanden Eynde, J. J., & Radoiu, M. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(5), 381–391. [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

  • Patel, R. P., Patel, K. D., & Patel, H. D. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170243. [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Chem-Station. (2015, October 20). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. [Link]

  • Chemtips. (2014, March 17). Getting through the “black tar phase”. [Link]

  • Chem.Lark. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

  • YouTube. (2023, February 26). Bohlmann–Rahtz pyridine synthesis. [Link]

  • Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. [Link]

  • Chem.Lark. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • Chem.Lark. (n.d.). Guareschi-Thorpe synthesis of pyridine. [Link]

  • Royal Society of Chemistry. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • ResearchGate. (2023, August 14). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. [Link]

  • ResearchGate. (2020, December 29). Insight into Tar Formation Mechanism during Catalytic Pyrolysis of Biomass over Waste Aluminum Dross. [Link]

  • ResearchGate. (n.d.). Study on catalyst for pyridine synthesis. [Link]

  • ResearchGate. (n.d.). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • National Center for Biotechnology Information. (2025, October 13). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. [Link]

  • MDPI. (2021, January 7). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. [Link]

  • ThaiJO. (2023, December 31). Catalytic Performance and Mechanism of Biomass Tar Reduction: Comparison among Various Carbon-based Catalysts. [Link]

  • TNO. (n.d.). Tar formation in pyrolysis and gasification. [Link]

  • Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation. [Link]

  • IARC Publications. (n.d.). PYRIDINE 1. Exposure Data. [Link]

  • Diva-portal.org. (n.d.). SAMPLING AND ANALYSIS OF TARS BY MEANS OF PHOTO IONIZATION DETECTION AND SOLID PHASE MICRO EXTRACTION. [Link]

  • Social Research Foundation. (n.d.). Vibrational Analysis and DFT Calculation of Complexes Pyridine with Transition Metal Zn. [Link]

  • Tar Production and Destruction. (n.d.). [Link]

  • National Center for Biotechnology Information. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. [Link]

  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. [Link]

  • Royal Society of Chemistry. (n.d.). Intercalation, decomposition, entrapment – a new route to graphene nanobubbles. [Link]

Sources

Troubleshooting

Optimizing solvent choice for 3-Ethoxy-5-methylpyridine crystallization

Case ID: #PYR-3E5M-CRYST Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary Crystallizing 3-Ethoxy-5-methylpyridine presents a specific set of physicochemical challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYR-3E5M-CRYST Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Crystallizing 3-Ethoxy-5-methylpyridine presents a specific set of physicochemical challenges. Structurally, the molecule combines a basic nitrogen (pyridine ring), a lipophilic methyl group, and an ethoxy ether linkage.

Critical Warning: Many simple 3-alkoxy-5-alkylpyridines are low-melting solids or oils at room temperature due to the loss of the hydrogen-bond donor (hydroxyl) present in the precursor (3-hydroxy-5-methylpyridine). If your target is the free base , standard crystallization may be thermodynamically impossible at ambient temperatures.

This guide prioritizes Salt Formation as the most robust route to a stable crystalline solid, followed by remediation strategies for Liquid-Liquid Phase Separation (LLPS/Oiling Out) .

Module 1: Diagnostic & Strategy Selection

Before selecting a solvent, you must define the form. Use this decision matrix to select your protocol.

Decision Workflow (Graphviz)

CrystallizationStrategy Start Start: 3-Ethoxy-5-methylpyridine (Crude Mixture) CheckState Physical State Check: Is the pure free base a solid > 30°C? Start->CheckState YesSolid Yes (Solid) CheckState->YesSolid High MP NoOil No (Oil/Low MP) CheckState->NoOil Liquid/Gum RouteA Route A: Neutral Crystallization (Focus: Purity/Polymorphs) YesSolid->RouteA RouteB Route B: Salt Formation (HCl, Tosylate, Oxalate) NoOil->RouteB OilingOut Issue: Oiling Out (LLPS)? RouteA->OilingOut RouteB->OilingOut Remediation Apply LLPS Remediation (Seeding + Temp Cycling) OilingOut->Remediation Yes

Caption: Strategic decision tree for selecting between neutral crystallization and salt formation based on melting point thermodynamics.

Module 2: Solvent Selection Guide

Scenario A: Crystallizing the Salt (Recommended)

Converting the pyridine base to a salt increases the melting point and lattice energy, making crystallization significantly easier.

Salt Counter-ionRecommended Solvent SystemRationale
Hydrochloride (HCl) Isopropanol (IPA) / Ethyl Acetate HCl salts are often too soluble in MeOH/Water.[1] IPA reduces solubility; EtOAc acts as an antisolvent to drive yield.
Tosylate (p-TsOH) Acetone / Water (95:5) Tosylates are large, lipophilic anions.[1] Small amounts of water help dissolution; cooling drives crystallization.[1]
Oxalate Ethanol / Diethyl Ether Oxalates often form highly crystalline lattices with pyridines.[1] Ether is a classic antisolvent here (vapor diffusion recommended).[1]
Scenario B: Crystallizing the Neutral Free Base

If you must isolate the neutral form (and it is a solid), use Polarity Balancing . The molecule has both lipophilic (methyl/ethoxy) and polar (nitrogen) domains.

  • Primary Solvent: Heptane or Hexane (Molecule is likely soluble).[1]

  • Antisolvent: None (Cooling crystallization is best).[1]

  • Alternative: Dissolve in minimal Ethyl Acetate at warm temp; add Heptane dropwise.[1]

Module 3: Troubleshooting "Oiling Out" (LLPS)

The Problem: You cool the solution, and instead of crystals, a second liquid phase (droplets) appears. The Cause: The system has entered the "spinodal decomposition" region where the liquid-liquid separation is kinetically faster than crystal nucleation.

Remediation Protocol: The "Seeding Window" Technique
  • Determine Saturation Temperature (

    
    ):  Find the temperature where your compound is fully dissolved.[1]
    
  • Superheat: Heat to

    
     to destroy all "ghost nuclei."
    
  • Controlled Cooling: Cool slowly (

    
    ) to exactly 
    
    
    
    .
  • Seed Addition: Add 0.5 wt% of pure seed crystals. Do not stir vigorously (this can break seeds).[1]

  • Isothermal Hold: Hold temperature constant for 30–60 minutes. This allows the seeds to grow without triggering new nucleation or oiling.[1]

  • Slow Ramp: Cool to final temperature at

    
    .
    

Technical Insight: Oiling out is often exacerbated by impurities.[1] If LLPS persists, the impurity profile (specifically N-alkylated byproducts) may be too high. Perform a silica plug filtration before attempting crystallization again.[1]

Module 4: Impurity Rejection (Regioisomers)

Synthesis of 3-ethoxypyridines often produces N-alkylated impurities (pyridinium salts) alongside the desired O-alkylated product .[1]

  • The Separation Logic:

    • Target (3-Ethoxy): Neutral, lipophilic, soluble in non-polar solvents.

    • Impurity (N-Ethyl): Ionic/Zwitterionic, highly polar, insoluble in non-polar solvents.

  • Protocol:

    • Dissolve crude mixture in Toluene or MTBE (Methyl tert-butyl ether).

    • The N-alkylated impurity will likely remain undissolved or form a "tar" on the flask walls.[1]

    • Decant the clear solution.

    • Crystallize the target from the supernatant.[1]

Frequently Asked Questions (FAQ)

Q1: I don't have seed crystals. How do I generate the first batch?

  • A: Use Vapor Diffusion .[1][2][3] Dissolve 50 mg of compound in 0.5 mL of a "good" solvent (e.g., Acetone). Place this open vial inside a larger jar containing 5 mL of "bad" solvent (e.g., Pentane). Seal the outer jar. Over 24-48 hours, the pentane vapor will diffuse into the acetone, slowly increasing supersaturation and inducing high-quality nucleation.

Q2: The crystals are hygroscopic (turning into goo on the filter).

  • A: This is common with Pyridine-HCl salts.[1]

    • Switch to a less hygroscopic counter-ion like Fumarate or Succinate .[1]

    • Wash the filter cake with anhydrous ether/heptane to remove residual alcohols immediately.[1]

    • Dry in a vacuum oven with

      
       desiccant.
      

Q3: Can I use water as a solvent?

  • A: For the free base: No .[1] It is likely immiscible.

  • A: For the salt: Caution . Pyridinium salts are often too soluble in water, leading to poor yield.[1] Use water only as a minor additive (<5%) in organics (e.g., IPA/Water) to modulate solubility.[1]

References

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Remediation. Mettler Toledo Particle System Characterization. [Link]

  • PubChem. (2025). 5-Ethyl-2-methylpyridine Physical Properties. National Library of Medicine.[4] [Link]

  • University of Fribourg. (2023). Guide for Crystallization and Solvent Selection. UniFr Chemistry Department. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Isolation of 3-Ethoxy-5-methylpyridine

This guide serves as a specialized technical support resource for researchers working with 3-Ethoxy-5-methylpyridine . It is designed to address the specific stability challenges associated with 3-alkoxypyridine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 3-Ethoxy-5-methylpyridine . It is designed to address the specific stability challenges associated with 3-alkoxypyridine derivatives, particularly during isolation and purification.

System Status: Active

Target Molecule: 3-Ethoxy-5-methylpyridine Molecular Weight: ~137.18 g/mol Key Vulnerabilities: Acid-catalyzed ether hydrolysis, volatility under high vacuum, N-oxidation.

Core Troubleshooting Guide (Q&A)

Q1: I observed a significant loss of mass during rotary evaporation. Did my compound decompose?

Diagnosis: Likely Volatility Loss , not chemical decomposition. Technical Insight: 3-Ethoxy-5-methylpyridine is a relatively low-molecular-weight pyridine derivative. While its atmospheric boiling point is likely >180°C, it possesses significant vapor pressure. Corrective Action:

  • Vacuum Control: Do not exceed 10 mbar vacuum at bath temperatures >40°C.

  • Process Change: Stop evaporation when the solvent volume is low but not dry. Chase with a higher boiling solvent if necessary, or transfer to a tared vial for the final drying step under a gentle nitrogen stream rather than high vacuum.

Q2: After workup, I see a new peak in LCMS (M-28) and a solid precipitating. What is this?

Diagnosis: Acid-Catalyzed Ether Cleavage (De-ethylation). Technical Insight: Alkoxypyridines are electron-rich. Under acidic conditions (pH < 4), especially with heat, the ether linkage is susceptible to hydrolysis, releasing ethanol and forming 3-hydroxy-5-methylpyridine (a solid with high melting point). Corrective Action:

  • pH Monitoring: Ensure your quench and aqueous wash steps remain basic (pH > 10) .

  • Avoid Strong Acids: Never use concentrated HCl or HBr for pH adjustment. If acidification is required for a specific separation, use weak acids (Acetic acid) and keep the temperature < 0°C.

Q3: My product is turning brown/black upon standing. Is it polymerizing?

Diagnosis: N-Oxidation or Photo-Degradation . Technical Insight: The pyridine nitrogen is prone to oxidation by atmospheric oxygen, forming the N-oxide, which can trigger complex coloring. Pyridine derivatives can also be photosensitive. Corrective Action:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Additives: Add a trace of radical scavenger (e.g., BHT) if the protocol permits and downstream chemistry tolerates it.

Q4: I cannot extract the product into the organic phase; it stays in the water.

Diagnosis: Incorrect pH (Protonation). Technical Insight: Pyridines are bases (pKa ~5-6). If the aqueous layer is neutral or slightly acidic (pH < 7), the nitrogen is protonated (


), making the molecule water-soluble and organic-insoluble.
Corrective Action: 
  • Basify: Adjust the aqueous layer to pH 12 using 1M NaOH or sat. Na₂CO₃ before extraction. The pyridine must be in its free base form to partition into DCM or Ethyl Acetate.

Optimized "Gentle" Workup Protocol

Objective: Isolate 3-Ethoxy-5-methylpyridine while minimizing hydrolysis and volatility losses.

Step-by-Step Methodology
  • Quenching (Temperature Control):

    • Cool the reaction mixture to 0°C .

    • If the reaction is acidic:[1][2][3][][5][6] Slowly add Saturated NaHCO₃ or 1M NaOH until pH reaches 10–12 . Do not allow the internal temperature to rise above 10°C.

    • If the reaction is basic: Dilute with water.

  • Extraction (The "Salting Out" Effect):

    • Add Dichloromethane (DCM) or MTBE (Methyl tert-butyl ether). Avoid Diethyl Ether due to volatility risks during its removal.

    • Critical Step: Saturate the aqueous phase with NaCl (Brine) . This "salts out" the organic pyridine, forcing it into the organic layer.

    • Perform 3x extractions.[7]

  • Washing & Drying:

    • Wash combined organics once with Brine (pH adjusted to 11 with a drop of NaOH). Do not wash with water or acid.

    • Dry over Anhydrous Na₂SO₄ (Sodium Sulfate).[7] Avoid MgSO₄ if the compound is extremely acid-sensitive (Lewis acidic nature).

  • Concentration:

    • Filter off the drying agent.

    • Concentrate on a rotary evaporator: Bath Temp < 35°C , Pressure > 20 mbar .

    • Stop when the solvent is mostly removed. Transfer to a weighed vial and remove the last traces of solvent under a stream of Nitrogen.

Critical Data & Properties

PropertyValue (Est.)Relevance to Workup
Boiling Point ~210–220°C (atm)High enough to distill, but volatile under high vac.
pKa (Conj. Acid) ~5.8–6.2Requires pH > 8 for extraction; pH > 10 recommended.
Solubility (Water) Moderate (pH 7)Significant loss to water if not salted out/basified.
Solubility (Org) High (DCM, EtOAc)Good solubility in standard organic solvents.
Stability (Acid) Poor (Heat + H⁺)Hydrolyzes to 3-hydroxy-5-methylpyridine.
Stability (Base) ExcellentStable to NaOH, KOH, Na₂CO₃ workups.

Visualizing the Decomposition Risks

Figure 1: Acid-Catalyzed Hydrolysis Pathway

This diagram illustrates the primary decomposition mechanism triggered by acidic workup conditions.

Decomposition cluster_legend Legend Target 3-Ethoxy-5-methylpyridine (Liquid, Desired) Protonated Protonated Intermediate (Water Soluble) Target->Protonated Acid (H+) pH < 5 Product 3-Hydroxy-5-methylpyridine (Solid, Impurity) Protonated->Product H2O / Heat Hydrolysis Ethanol Ethanol (Byproduct) Protonated->Ethanol key1 Blue = Stable/Desired key2 Red = Decomposition

Caption: Mechanism of ether cleavage under acidic conditions leading to the phenolic impurity.

Figure 2: Workup Decision Tree

Follow this logic flow to ensure maximum recovery.

WorkupLogic Start Reaction Complete CheckPH Check pH of Mixture Start->CheckPH Acidic Acidic (pH < 7) CheckPH->Acidic If Basic Basic (pH > 7) CheckPH->Basic If Adjust Add cold 1M NaOH Target pH 12 Acidic->Adjust Neutralize Salt Saturate Aqueous with NaCl (Brine) Basic->Salt Adjust->Salt Extract Extract with DCM (3x) Dry Dry Organic Layer (Na2SO4 only) Extract->Dry Salt->Extract Conc Concentrate (>20 mbar, <35°C) Dry->Conc Final Isolated Product Conc->Final

Caption: Logic flow for the isolation of basic pyridine derivatives.

References

  • Grozinger, K. et al. (1995). Synthesis of 3-amino-2-chloro-4-methylpyridine. Journal of Heterocyclic Chemistry. 8[1][3][6][7][9][10][11][12][13]

  • Comins, D. L.[14] & Killpack, M. O. (1992). Lithiation of methoxypyridines directed by alpha-amino alkoxides. The Journal of Organic Chemistry. 14[1][3][6][7][9][10][11]

  • BenchChem Technical Guide. (2025). Reactivity of the Methyl Group in Alkylpyridines. 5[1][3][6][7][9][10][11]

  • Sigma-Aldrich. (n.d.). 3-ethoxy-5-phenylpyridine Product Information. [1][3][6][7][9][10][11][12][13]

Sources

Troubleshooting

Technical Support Center: Byproduct Analysis of 3-Ethoxy-5-methylpyridine Synthesis

Current Status: Online Role: Senior Application Scientist Topic: GC-MS Analysis & Troubleshooting for 3-Ethoxy-5-methylpyridine ( ) Executive Dashboard: Compound & Analysis Profile Before troubleshooting, verify your tar...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: GC-MS Analysis & Troubleshooting for 3-Ethoxy-5-methylpyridine (


)

Executive Dashboard: Compound & Analysis Profile

Before troubleshooting, verify your target parameters. This dashboard summarizes the physicochemical properties critical for GC-MS method configuration.

ParameterSpecificationNotes
Target Compound 3-Ethoxy-5-methylpyridine Pyridine derivative, basic nitrogen.
CAS Registry N/A (Analogous to 3-bromo precursor: 3430-16-8)Precursor 3-Bromo-5-methylpyridine is common.[1]
Molecular Formula

Nitrogen Rule applies (Odd MW).
Molecular Weight 137.18 g/mol Parent Ion (

) at m/z 137 .
Boiling Point (Est.) 220–230 °CElutes mid-chromatogram on non-polar columns.
Key Fragment Ions 137, 109, 108, 80

,

,

.
Critical Impurities 3-Bromo-5-methylpyridine, 3-Hydroxy-5-methylpyridineStarting material & Hydrolysis byproduct.

Synthesis Pathway & Impurity Origin Map

Understanding the "Why" behind your chromatogram starts with the chemistry. The diagram below visualizes the synthesis routes (Nucleophilic Aromatic Substitution vs. O-Alkylation) and the specific origin of common byproducts.

SynthesisPathways SM1 3-Bromo-5-methylpyridine (Starting Material) Target 3-Ethoxy-5-methylpyridine (Target) SM1->Target SnAr (NaOEt) Imp1 Impurity A: Unreacted Bromide (m/z 171/173) SM1->Imp1 Incomplete Rxn Imp2 Impurity B: Hydrolysis Product (3-Hydroxy-5-methylpyridine) (m/z 109) SM1->Imp2 Trace H2O / Hydrolysis SM2 3-Hydroxy-5-methylpyridine (Alt. Precursor) SM2->Target O-Alkylation (Et-X) Imp3 Impurity C: N-Ethyl Isomer (N-Alkylation Side Rxn) (m/z 137) SM2->Imp3 N-Alkylation (Major Competitor) Reagent NaOEt / EtOH

Figure 1: Mechanistic origin of impurities. Route selection determines whether Halogenated (Impurity A) or N-alkylated (Impurity C) byproducts dominate.

Method Configuration & Optimization (FAQ)

Q1: My target peak is tailing significantly. Is my column degrading?

Diagnosis: Likely not column degradation, but active site adsorption . Pyridines are basic and possess a lone pair of electrons on the nitrogen that interacts strongly with silanol groups (Si-OH) in the column or inlet liner.

Solution Protocol:

  • Inlet Deactivation: Switch to a Base-Deactivated Liner (e.g., Ultra Inert or silanized wool). Standard splitless liners often have active sites that grab basic compounds.

  • Column Choice: Ensure you are using a column with high inertness specs (e.g., DB-5ms Ultra Inert or Rxi-5Sil MS ).

  • Derivatization (Diagnostic): If tailing persists, derivatize a small aliquot with BSTFA. If the peak shape improves drastically, the issue is free hydroxyls (impurities) or active sites interacting with the pyridine ring.

Q2: I see two peaks with m/z 137. Which one is my product?

Analysis: This is the classic O-Alkylation vs. N-Alkylation isomer problem.

  • Target (O-Ethyl): 3-Ethoxy-5-methylpyridine.

  • Byproduct (N-Ethyl): 1-Ethyl-3-hydroxy-5-methylpyridinium inner salt (or related keto-tautomer).

Differentiation Guide:

Feature 3-Ethoxy-5-methylpyridine (Target) N-Ethyl Isomer (Byproduct)
Polarity Lower (Elutes earlier on non-polar cols) Higher (Elutes later due to ionic/zwitterionic character)
Fragmentation Strong m/z 109 (Loss of ethene, McLafferty-like) Strong m/z 108 (Loss of ethyl radical) or m/z 122 (Loss of methyl)

| Peak Shape | Sharp (with deactivated system) | Broad/Tailing (interacts strongly with stationary phase) |

Q3: What are the specific MS acquisition parameters for trace impurity detection?

Protocol:

  • Source Temp: 230 °C (Standard).

  • Scan Range: m/z 40–300 (Sufficient for precursors and dimers).

  • Solvent Delay: 3.5 min (Crucial to protect filament from Ethanol/Pyridine solvent front).

  • Threshold: Set to 100 counts to capture trace brominated impurities (distinct isotope pattern).

Troubleshooting Guide: The "Self-Validating" Workflow

Use this logic flow to resolve spectral anomalies.

Scenario A: High Baseline / Ghost Peaks
  • Cause: Pyridine precursors often "stick" to the inlet and elute slowly (carryover).

  • Validation Step: Run a "Blank" injection (pure solvent) immediately after your sample.

  • Fix: Increase final oven bake-out temperature to 300 °C for 5 minutes. Replace inlet septum if "bleed" peaks (m/z 73, 207, 281) are visible.

Scenario B: Missing Molecular Ion (m/z 137)
  • Cause: Ionization energy too high causing complete fragmentation, or thermal degradation in the injector.

  • Validation Step: Lower inlet temperature from 280 °C to 220 °C.

  • Scientific Rationale: Ethers can undergo thermal cleavage. If the m/z 109 peak (loss of ethylene) becomes the base peak and m/z 137 vanishes, thermal elimination in the injector is the culprit [1].

Detailed Impurity Library

Refer to this table when assigning unknown peaks in your chromatogram.

Retention Order*Compound Namem/z (Base/Mol)Origin
1 Ethanol / Solvent 31, 45, 46Reaction Solvent
2 3-Bromo-5-methylpyridine 171, 173 (1:1 ratio)Unreacted Starting Material [2]
3 3-Ethoxy-5-methylpyridine 137 (

), 109
Target Product
4 3-Hydroxy-5-methylpyridine 109, 80Hydrolysis of SM or Product
5 Biaryl Coupling Products 184, 185Homocoupling (if metal catalyst used)

*Retention order based on a standard DB-5ms (5%-phenyl-methylpolysiloxane) column.

References

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.).[2] 3-Bromo-5-methylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2014). Development of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

Sources

Optimization

Improving catalyst efficiency and turnover in 3-Ethoxy-5-methylpyridine reactions

Ticket ID: #PYR-3E5M-OPT Subject: Improving Catalyst Turnover & Selectivity in C-O Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary You are encountering stalling conversion...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-3E5M-OPT Subject: Improving Catalyst Turnover & Selectivity in C-O Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are encountering stalling conversion or low yields in the synthesis of 3-Ethoxy-5-methylpyridine . The core issue is likely catalyst poisoning caused by the competitive coordination of the pyridine nitrogen to the Palladium (Pd) center, effectively shutting down the catalytic cycle.

Standard Pd-ligand systems (e.g., PPh3, dppf) are insufficient for electron-deficient, heteroatom-rich substrates like 3-bromo-5-methylpyridine. To achieve high Turnover Number (TON) and Turnover Frequency (TOF), you must switch to bulky biaryl phosphine ligands (specifically RockPhos ) that sterically preclude N-coordination while facilitating reductive elimination.

Module 1: Diagnostics – Why is the Reaction Failing?

The Problem: The "Heterocycle Trap" In standard cross-coupling, the pyridine nitrogen is a better ligand than your substrate's bromide. If the Pd center is not sufficiently shielded, the pyridine nitrogen binds to the metal, forming a stable, inactive complex (heteroatom poisoning). This halts the catalytic cycle before the oxidative addition or transmetallation steps can occur.

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "poisoned" state.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd Productive Path (Steric Shielding) Coordination N-Coordination (POISONING) Pd0->Coordination Non-Productive Path (Low Steric Bulk) TransMet Transmetallation (L-Pd(II)-Ar-OEt) OxAdd->TransMet + NaOEt RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Substrate 3-Bromo-5-methylpyridine Substrate->OxAdd Substrate->Coordination Pyridine N-binding

Caption: Figure 1. The "Heterocycle Trap." Without bulky ligands (Green Path), the pyridine nitrogen binds to Pd(0/II), creating an inactive off-cycle species (Red Path).

Module 2: The Solution – Validated Protocol

To bypass the trap described above, we utilize RockPhos (or the related tBuBrettPhos ). These ligands possess extreme steric bulk that physically blocks the pyridine nitrogen from approaching the Pd center, forcing the reaction through the productive oxidative addition pathway.

Optimized Experimental Protocol

Reaction: 3-Bromo-5-methylpyridine + Ethanol


 3-Ethoxy-5-methylpyridine
ComponentSpecificationRole
Substrate 3-Bromo-5-methylpyridine (1.0 equiv)Electrophile.
Nucleophile Ethanol (anhydrous) (2.0 equiv)Oxygen source. Use excess.
Pre-Catalyst [(RockPhos)Pd(allyl)Cl] (1–2 mol%)Generates active L-Pd(0) species. Air-stable precursor.[1]
Base Cs₂CO₃ (3.0 equiv)Mild base, tolerates functional groups.
Solvent Toluene (0.5 M concentration)Non-polar solvent minimizes N-coordination.
Temperature 90 °CRequired for reductive elimination energy barrier.

Step-by-Step Procedure:

  • Charge (Glovebox/Schlenk): In a reaction vial equipped with a magnetic stir bar, add [(RockPhos)Pd(allyl)Cl] (2 mol%), Cs₂CO₃ (3.0 equiv), and 3-Bromo-5-methylpyridine (1.0 equiv).

  • Solvent Addition: Evacuate and backfill with Argon (x3). Add anhydrous Toluene (0.5 M relative to bromide) and anhydrous Ethanol (2.0 equiv) via syringe.

  • Reaction: Seal the vial and heat to 90 °C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[2] Filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification (Critical): The product is a basic pyridine.

    • Wash the organic layer with 1M HCl (The product will move to the aqueous layer).

    • Wash the aqueous layer with ether (removes non-basic impurities).

    • Basify the aqueous layer with 6M NaOH to pH > 12.

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

Module 3: Troubleshooting & FAQs

Q1: Why not use the Williamson Ether Synthesis (NaH + Ethanol)? A: 3-Hydroxy-5-methylpyridine is amphoteric. Reacting it with an alkyl halide often results in a mixture of O-alkylation (desired) and N-alkylation (undesired pyridone formation). The Pd-catalyzed route guarantees C-O bond formation at the carbon position.

Q2: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: This indicates catalyst death rather than just slow kinetics.

  • Check Oxygen: RockPhos is electron-rich and air-sensitive once in solution. Ensure rigorous degassing.

  • Check Halide Inhibition: As the reaction progresses, Bromide ions accumulate. If the turnover is high, these can inhibit the catalyst. Switch to Cs₂CO₃ if using weaker bases, as the solubility profile of CsBr helps precipitate the halide out of the active cycle.

Q3: Can I use 3-Chloro-5-methylpyridine instead? A: Yes, but oxidative addition into the C-Cl bond is slower. You must increase the temperature to 110 °C and potentially increase catalyst loading to 3 mol%.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Conversion CheckColor Is the reaction mixture black/precipitated? Start->CheckColor BlackYes Pd Black Formation CheckColor->BlackYes Yes BlackNo Catalyst Intact but Inactive CheckColor->BlackNo No Soln1 Cause: Unstable Ligand/O2 Leak Action: Switch to Pre-catalyst (G3/G4) Re-dry solvents. BlackYes->Soln1 CheckHomocouple Is Homocoupling (Ar-Ar) observed? BlackNo->CheckHomocouple Soln2 Cause: Poisoning/Inhibition Action: Increase Temp to 100°C Switch Base to Cs2CO3 CheckHomocouple->Soln2 No Soln3 Cause: Transmetallation Failure Action: Slow addition of Nucleophile Switch to NaOtBu (stronger base) CheckHomocouple->Soln3 Yes

Caption: Figure 2. Diagnostic flow for optimizing reaction conditions.

References
  • Surry, D. S., & Buchwald, S. L. (2011).[3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

    • Authority on ligand selection (BrettPhos/RockPhos) for heteroatom coupling.[4]

  • Tredwell, M., & Gouverneur, V. (2006). "Palladium-Catalyzed C-O Bond Formation: Ether Synthesis." Organic Letters. Link

    • Found
  • Ingoglia, B. T., & Buchwald, S. L. (2015). "Palladium-Catalyzed C-O Coupling of Alcohols with Aryl Halides." Organic Letters, 17(11), 2680-2683. Link

    • Specific protocol for RockPhos-mediated etherific
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-oxygen bonds.[5] Reaction of aryl bromides with sodium tert-butoxide." Journal of the American Chemical Society, 116(13), 5969-5970. Link

    • Mechanistic grounding for reductive elimin

Sources

Troubleshooting

Troubleshooting guide for pyridine N-oxide synthesis and deoxygenation

This guide serves as a high-level technical support resource for researchers encountering challenges in the synthesis and subsequent deoxygenation of pyridine -oxides. It prioritizes mechanistic understanding, safety, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical support resource for researchers encountering challenges in the synthesis and subsequent deoxygenation of pyridine


-oxides. It prioritizes mechanistic understanding, safety, and reproducible protocols.

Technical Support Center: Pyridine -Oxide Chemistry

Subject: Troubleshooting Synthesis (Oxidation) and Deoxygenation Workflows Support Level: Tier 3 (Senior Scientist / R&D) Last Updated: February 2026

Module 1: Synthesis of Pyridine -Oxides

The oxidation of the pyridine nitrogen lone pair is an electrophilic process. The choice of oxidant dictates the safety profile, workup difficulty, and functional group tolerance.

Standard Protocol A: mCPBA Oxidation

Best for: Small scale, complex substrates, and acid-sensitive functional groups.

Workflow Diagram:

mCPBA_Oxidation Start Start: Pyridine Substrate + DCM (0.1 M) AddOx Addition: mCPBA (1.1-1.5 eq) 0°C -> RT, 12-24h Start->AddOx Check Checkpoint: TLC/LCMS (Consumption of SM) AddOx->Check Check->AddOx Incomplete (Add 0.2 eq mCPBA) Quench Quench: Sat. Na2S2O3 (Destroy excess peroxides) Check->Quench Complete Wash Workup: Wash w/ Sat. NaHCO3 x3 (Remove m-chlorobenzoic acid) Quench->Wash Dry Isolation: Dry (Na2SO4) & Concentrate Wash->Dry

Caption: Step-by-step logic flow for mCPBA-mediated N-oxidation, highlighting critical quench and purification steps.

Troubleshooting & FAQs (Oxidation)

Q: My product is contaminated with a white solid that persists after the bicarbonate wash. What is it? A: This is likely


-chlorobenzoic acid (

-CBA)
, the byproduct of

-CPBA. While sodium bicarbonate (

) theoretically removes it,

-CBA has low water solubility and can precipitate in the organic layer, avoiding extraction.
  • Solution 1 (The "Precipitation" Trick): Cool the reaction mixture to

    
     or 
    
    
    
    .
    
    
    -CBA will precipitate out. Filter the cold mixture through a fritted funnel before doing the aqueous workup.
  • Solution 2 (The "Base" Switch): Switch from

    
     to 
    
    
    
    or
    
    
    . The potassium salt of
    
    
    -CBA is significantly more water-soluble than the sodium salt. Caution: Ensure your substrate is stable to higher pH.

Q: I am scaling up to >100g. Is mCPBA safe? A: No.


-CPBA is shock-sensitive and potentially explosive in large quantities.[1]
  • Alternative: Use Urea-Hydrogen Peroxide (UHP) with Phthalic Anhydride in Methanol or Water. UHP is a stable, solid source of anhydrous

    
    .
    
  • Protocol: Dissolve substrate in MeOH. Add UHP (2.0 eq) and Phthalic Anhydride (1.0 eq). The in-situ generated monoperphthalic acid acts as the oxidant. The byproduct (phthalic acid) is easily removed by basic wash or filtration.

Q: My pyridine


-oxide is water-soluble and I lost it during the aqueous workup. 
A:  Pyridine 

-oxides are highly polar.
  • Fix: Do NOT use a standard separatory funnel extraction. Instead:

    • Evaporate the reaction solvent (if DCM) to dryness.

    • Redissolve the residue in a minimum amount of Chloroform/Isopropanol (3:1) .

    • Wash with minimal brine saturated with

      
       (salting out effect).
      
    • Back-extract the aqueous layer 5–10 times.

Module 2: Deoxygenation of Pyridine -Oxides

Removing the oxygen requires a reduction. The mechanism usually involves an initial activation of the oxygen (making it a good leaving group) followed by reduction.

Standard Protocol B: Phosphorus(III) Mediated ( )

Best for: Robust substrates, removing oxygen from highly electron-deficient rings.

Mechanism & Workflow Diagram:

Deoxygenation_PCl3 Substrate Pyridine N-Oxide Reagent Reagent: PCl3 (3-5 eq) Solvent: CHCl3 or Neat Substrate->Reagent Intermed Intermediate: [Py-O-PCl3]+ Cl- Reagent->Intermed Nucleophilic Attack Elimination Elimination Step: Loss of POCl3 Intermed->Elimination Reductive Cleavage Product Product: Pyridine Elimination->Product

Caption: Mechanistic pathway of PCl3 deoxygenation involving activation and phosphoryl transfer.

Troubleshooting & FAQs (Deoxygenation)

Q: The reaction with


 is stuck at 50% conversion. Can I add more reagent? 
A:  Adding more 

rarely helps if the reaction has stalled due to the formation of a stable complex.
  • The Cause: The byproduct

    
     (phosphoryl chloride) can react with the product pyridine to form a complex salt, inhibiting further reaction.
    
  • The Fix: Switch to Triphenylphosphine (

    
    )  with a catalyst like 
    
    
    
    or simply reflux in toluene.
    
    
    oxide (
    
    
    ) is the byproduct, which is inert (though hard to remove).

Q: How do I remove the Triphenylphosphine Oxide (


) byproduct? 
A:  This is the classic "organic chemist's nightmare."
  • Method 1 (Precipitation): Dissolve the crude mixture in a minimum amount of DCM/Ether, then add excess Hexanes or Pentane .

    
     precipitates as a white solid; your pyridine product likely stays in solution.
    
  • Method 2 (Complexation): Add

    
     (anhydrous)  to the solution. 
    
    
    
    forms a coordination complex with
    
    
    (
    
    
    ) which precipitates out. Filter off the solid.

Q: I need a mild, transition-metal-free method.


 is too harsh. 
A:  Use Zinc dust in Acetic Acid .
  • Protocol: Dissolve

    
    -oxide in AcOH. Add Zn dust (5 eq). Stir at RT to 
    
    
    
    .
  • Mechanism: Single Electron Transfer (SET) reduction.

  • Note: This will also reduce nitro groups (

    
    ) and some halides.
    

Module 3: Quantitative Data & Reagent Selection

MethodReagentConditionsKey ByproductSafety/Scalability
Oxidation A mCPBADCM,


-Chlorobenzoic acid
Low (Explosive risk)
Oxidation B UHP / Phthalic Anh.MeOH, RTPhthalic acidHigh (Stable solid)
Deox A


, Reflux

(Toxic gas)
Medium (Corrosive)
Deox B

EtOH, RT

High (Flammable

)
Deox C

Toluene, Reflux

(Solid)
High (Purification hard)

References

  • Organic Syntheses , Coll.[2] Vol. 4, p.704 (1963); Vol. 33, p.79 (1953). Pyridine-N-oxide.[1][3][4][5][6][7][8][9][10][11][12] Link

  • Jain, S. L., et al. (2006).[13] "Rhenium-Catalyzed Oxidation of Nitrogen Compounds". Synlett, 2661-2663.[13] Link

  • Yadav, J. S., et al. (2000). "Ultrasound-accelerated synthesis of pyridine N-oxides". Tetrahedron Letters, 41(15), 2663-2665. (Describes UHP methods).
  • Hamon, F., et al. (2008). "Deoxygenation of N-Oxides". Tetrahedron, 65(49), 10105-10123.
  • Sharpless, K. B., et al. (1973). "Metal-catalyzed deoxygenation". Journal of the American Chemical Society, 95(18), 6136.

Sources

Optimization

Overcoming poor solubility of intermediates in 3-Ethoxy-5-methylpyridine synthesis

Technical Support Center: 3-Ethoxy-5-methylpyridine Synthesis Case ID: #PYR-503-SOL | Status: Resolved | Level: Tier 3 (Senior Scientist)[1] Executive Summary The synthesis of 3-Ethoxy-5-methylpyridine (CAS: 1214333-84-6...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethoxy-5-methylpyridine Synthesis Case ID: #PYR-503-SOL | Status: Resolved | Level: Tier 3 (Senior Scientist)[1]

Executive Summary

The synthesis of 3-Ethoxy-5-methylpyridine (CAS: 1214333-84-6 analog) presents a classic "solubility paradox" common in pyridine chemistry. The two primary precursors—5-methylpyridin-3-ol (Route A) and 3-bromo-5-methylpyridine (Route B)—exhibit drastically different solubility profiles that often lead to stalled reactions or heterogeneous "tars" rather than clean conversions.[1]

This guide addresses the critical solubility bottlenecks in both pathways: the zwitterionic lattice energy of the hydroxypyridine intermediate and the catalyst precipitation in the copper-mediated etherification.

Route Analysis & Workflow

The following decision tree outlines the two primary synthetic pathways and their specific solubility checkpoints.

G Start Target: 3-Ethoxy-5-methylpyridine RouteA Route A: O-Alkylation (Precursor: 5-Methylpyridin-3-ol) Start->RouteA RouteB Route B: Ullmann Etherification (Precursor: 3-Bromo-5-methylpyridine) Start->RouteB IssueA Issue: Zwitterionic Insolubility Precursor is solid, insoluble in acetone/DCM RouteA->IssueA IssueB Issue: Catalyst Precipitation Cu-species crash out; incomplete conversion RouteB->IssueB SolA Solution: Dipolar Aprotic System DMF + Cs2CO3 + Heat IssueA->SolA Break Lattice Energy SolB Solution: Ligand-Assisted Catalysis 1,10-Phenanthroline or DMEDA IssueB->SolB Stabilize Cu(I) Product Purified Product (Liquid/Low-melting solid) SolA->Product SolB->Product

Caption: Synthesis workflow comparing the O-Alkylation and Ullmann Etherification routes with their respective solubility solutions.

Module 1: Overcoming Zwitterionic Insolubility (Route A)

Context: You are attempting to alkylate 5-methylpyridin-3-ol with ethyl iodide/bromide, but the starting material remains a suspension in acetone or acetonitrile, leading to low yields.

Q1: Why is 5-methylpyridin-3-ol so difficult to dissolve in standard organic solvents? A: 3-Hydroxypyridines exist in a tautomeric equilibrium between the neutral enol form and the zwitterionic (betaine) form .[1] In the solid state, strong intermolecular hydrogen bonding and electrostatic interactions create a high crystal lattice energy. Standard non-polar or moderately polar solvents (DCM, Acetone, THF) cannot overcome this lattice energy.

  • Diagnostic: If your reaction mixture looks like a milky suspension that never clears, the nucleophile (the phenoxide anion) is not being generated effectively.

Q2: What is the optimal solvent system to break this lattice? A: You must switch to a Dipolar Aprotic Solvent combined with a base that has a matching cation size.

  • Recommended: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1]

  • The "Cesium Effect": Replace Potassium Carbonate (K₂CO₃) with Cesium Carbonate (Cs₂CO₃) . The large Cesium cation (1.67 Å) is more soluble in DMF and effectively "naked," disrupting the tight ion pairing of the pyridinolate anion, making it a more aggressive nucleophile [1].

Protocol 1: High-Solubility O-Alkylation

  • Dissolution: Charge 5-methylpyridin-3-ol (1.0 eq) and Cs₂CO₃ (1.5 eq) in anhydrous DMF (10 mL/g).

  • Activation: Stir at 60°C for 30 minutes . Observation: The suspension should transition from opaque to a translucent slurry or clear solution as the phenoxide forms.

  • Alkylation: Cool to 0°C. Add Ethyl Iodide (1.2 eq) dropwise.

  • Reaction: Warm to RT and stir. Note: The reaction is usually complete in <2 hours due to the enhanced solubility/nucleophilicity.

Module 2: Stabilizing the Catalyst System (Route B)

Context: You are reacting 3-bromo-5-methylpyridine with Sodium Ethoxide (NaOEt) using a Copper catalyst. The reaction turns black/tarry, and conversion stalls at 50%.

Q3: Why does the reaction mixture turn into a black tar? A: This is a sign of Catalyst Deactivation/Precipitation . In Ullmann-type couplings, the active species is a soluble Cu(I) complex.[1] Without a stabilizing ligand, CuI disproportionates or precipitates as insoluble copper oxides/salts, especially at the high temperatures (110°C+) required for unactivated pyridines [2].

  • The 3-Position Challenge: The 3-position of pyridine is electron-rich compared to the 2/4 positions.[1] It does not undergo SNAr easily. You must maintain a high concentration of active soluble catalyst.

Q4: How do I keep the Copper catalyst soluble? A: Use a bidentate ligand.

  • Ligand Choice: 1,10-Phenanthroline (10-20 mol%) or N,N-Dimethylglycine .[1] These ligands coordinate with Cu(I), preventing precipitation and increasing the solubility of the catalytic complex in the organic phase (usually DMF or Toluene) [2].

Protocol 2: Ligand-Assisted Ullmann Etherification

  • Catalyst Pre-mix: In a vial, mix CuI (10 mol%) and 1,10-Phenanthroline (20 mol%) in DMF. Stir until a clear, dark-colored complex forms.

  • Main Pot: Charge 3-bromo-5-methylpyridine (1.0 eq) and NaOEt (2.0 eq) in DMF.

    • Tip: Use freshly prepared NaOEt or sublimed commercial grade. Moisture kills this reaction.

  • Combine: Add the catalyst solution to the main pot.

  • Heating: Heat to 110°C under Argon. Do not exceed 120°C to avoid decomposition of the ethoxide.

Module 3: Work-up & Purification Data

Q5: I obtained the product, but it vanishes during the aqueous work-up. Where did it go? A: 3-Ethoxy-5-methylpyridine is a base (pKa ~ 5-6).[1] If you wash the reaction mixture with acidic water (or even neutral water if residual acid is present), the product protonates and moves into the aqueous layer as the pyridinium salt.

Solubility Data Table: 3-Ethoxy-5-methylpyridine (Product)

SolventSolubility StatusNotes
Water (pH 2) High Forms pyridinium salt.[1] Do not discard aqueous layer.
Water (pH 10) LowFree base form. Extract with organic solvent here.
Ethyl Acetate HighGood for extraction.
Hexane ModerateGood for recrystallization (if solid) or column chromatography.
DMF HighReaction solvent; requires aqueous wash to remove.

Troubleshooting the Extraction:

  • Quench: Pour reaction mixture into water.

  • pH Check: Measure pH. If < 9, adjust to pH 10-11 using saturated NaHCO₃ or dilute NaOH.[1]

  • Extraction: Extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with Brine (saturated NaCl) to remove residual DMF. DMF is miscible with water but partitions into organics if the water layer isn't salty enough.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic routes to 3-Ethoxy-5-methylpyridine

This guide provides a comparative technical analysis of synthetic routes to 3-Ethoxy-5-methylpyridine , a structural motif often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors) and agrochemical sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to 3-Ethoxy-5-methylpyridine , a structural motif often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors) and agrochemical synthesis.

Executive Summary

Target Molecule: 3-Ethoxy-5-methylpyridine Chemical Formula:


Application:  Intermediate for pharmaceutical and agrochemical active ingredients.

Synthesizing 3,5-disubstituted pyridines presents a specific regiochemical challenge due to the meta relationship of the substituents relative to the nitrogen atom. Unlike 2- or 4-substituted pyridines, the 3- and 5-positions are not activated for classical nucleophilic aromatic substitution (


). Therefore, synthesis must rely on either electrophilic substitution precursors (via diazotization) or transition-metal-catalyzed cross-coupling.

This guide compares two primary methodologies:

  • Route A (Classical): Diazotization of 3-amino-5-methylpyridine followed by Williamson Ether Synthesis.

  • Route B (Modern Catalytic): Palladium-catalyzed C–O cross-coupling of 3-bromo-5-methylpyridine.

Part 1: Strategic Route Comparison

The following table summarizes the operational metrics for both pathways. Data is extrapolated from validated protocols for analogous pyridine systems.

MetricRoute A: Classical Stepwise (Diazotization/Alkylation)Route B: Pd-Catalyzed C-O Coupling (Buchwald-Hartwig Type)
Key Intermediate 3-Hydroxy-5-methylpyridine3-Bromo-5-methylpyridine
Step Count 2 (from amine)1 (from bromide)
Overall Yield (Est.) 55 – 65%70 – 85%
Reagent Cost Low (Acid, Nitrite, Ethyl Iodide)High (Pd Catalyst, Phosphine Ligands)
Scalability Moderate (Diazonium accumulation risk)High (Flow chemistry compatible)
Green Chemistry Poor (Stoichiometric acid waste, halogenated waste)Good (Atom economical, catalytic)
Safety Profile High Risk: Potential for diazonium instability.Moderate Risk: Handling of air-sensitive catalysts.

Part 2: Detailed Technical Protocols

Route A: The Classical Stepwise Approach

Mechanism: This route leverages the reactivity of the diazonium salt to install a hydroxyl group, followed by a standard


 alkylation.
Step 1: Hydrolysis via Diazotization

Reaction: 3-Amino-5-methylpyridine


 [Diazonium Intermediate] 

3-Hydroxy-5-methylpyridine
  • Setup: Charge a 3-neck round-bottom flask with 3-amino-5-methylpyridine (1.0 eq) and

    
     (10% aq. solution, 5.0 eq). Cool to 0–5 °C in an ice bath.
    
  • Diazotization: Dropwise add a solution of

    
     (1.1 eq) in water, maintaining internal temperature 
    
    
    
    °C. Stir for 30 min.
    • Critical Check: Verify excess nitrous acid using starch-iodide paper (should turn blue instantly).

  • Hydrolysis: Gently heat the solution to 70–80 °C. Nitrogen gas evolution will be vigorous. Continue heating until gas evolution ceases.

  • Workup: Neutralize with solid

    
     to pH 6–7. Extract with Ethyl Acetate (
    
    
    
    ). Dry over
    
    
    and concentrate.
    • Note: The product, 5-methylpyridin-3-ol, may precipitate upon neutralization.

Step 2: O-Alkylation (Williamson Ether Synthesis)

Reaction: 3-Hydroxy-5-methylpyridine + EtI


 3-Ethoxy-5-methylpyridine
  • Activation: Dissolve 3-hydroxy-5-methylpyridine (1.0 eq) in anhydrous DMF (0.5 M). Add

    
     (2.0 eq) or 
    
    
    
    (1.5 eq). Stir at RT for 30 min to form the phenoxide anion.
  • Alkylation: Add Ethyl Iodide (EtI) (1.2 eq) dropwise.

    • Safety: EtI is an alkylating agent; use a fume hood.

  • Reflux: Heat the mixture to 60 °C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Purification: Quench with water. Extract with diethyl ether. Wash organic layer with brine to remove DMF. Flash chromatography (Silica, Hexane/EtOAc gradient).

Route B: Palladium-Catalyzed C-O Cross-Coupling

Mechanism: This route utilizes the Buchwald-Hartwig etherification manifold. The electron-deficient nature of the pyridine ring actually facilitates the reductive elimination step in the catalytic cycle.

Precursor: 3-Bromo-5-methylpyridine (commercially available or synthesized from the amine via Sandmeyer).

  • Catalyst Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Substrate: 3-Bromo-5-methylpyridine (1.0 mmol)

    • Nucleophile: Sodium Ethoxide (

      
      ) (1.5 mmol) or Ethanol (2.0 mmol) + 
      
      
      
      (2.0 mmol).
    • Catalyst:

      
       (1–2 mol %).
      
    • Ligand: RockPhos or tBuBrettPhos (2–4 mol %).

    • Expert Insight: Bulky, electron-rich phosphine ligands are strictly required to facilitate the difficult C–O bond formation over competitive reduction (hydrodehalogenation).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Reaction: Seal the vial and heat to 90–110 °C for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.

  • Purification: The product is often obtained in high purity; a short silica plug filtration is usually sufficient.

Part 3: Mechanistic Visualization

The following diagrams illustrate the divergent pathways and the specific catalytic cycle for the preferred modern route.

SyntheticRoutes Start 3-Amino-5-methylpyridine Diazonium Diazonium Salt (Unstable Intermediate) Start->Diazonium NaNO2, H2SO4 0°C Bromide 3-Bromo-5-methylpyridine Start->Bromide Sandmeyer (CuBr2, tBuONO) Phenol 3-Hydroxy-5-methylpyridine Diazonium->Phenol H2O, Heat (-N2) ProductA 3-Ethoxy-5-methylpyridine Phenol->ProductA Et-I, K2CO3 DMF, 60°C PdComplex L-Pd(0) / Oxidative Addn Bromide->PdComplex Pd Cat., Ligand ProductB 3-Ethoxy-5-methylpyridine PdComplex->ProductB NaOEt, 100°C Reductive Elim.

Figure 1: Comparison of the Classical Stepwise Route (Top) vs. the Catalytic Cross-Coupling Route (Bottom).

CatalyticCycle Center Pd(0)L Step1 Oxidative Addition (Ar-Br) Center->Step1 + Ar-Br Step2 Ligand Exchange (OEt for Br) Step1->Step2 + NaOEt - NaBr Step3 Reductive Elimination (Ar-O-Et) Step2->Step3 Step3->Center Product Release

Figure 2: Simplified Catalytic Cycle for the Pd-Catalyzed Ethoxylation (Route B).

References

  • Organic Syntheses, Coll. Vol. 3, p. 130 (1955). Diazotization of aminopyridines and hydrolysis to pyridinols.

  • Journal of the American Chemical Society (2001). Palladium-Catalyzed Formation of C-O Bonds. (Seminal work by Buchwald et al. on aryl ether synthesis).

  • Chemical Science (2011). Ligand selection for difficult Pd-catalyzed C-O couplings (RockPhos).

  • Pfizer Global R&D (2006). Process safety assessment of diazonium salt intermediates in pyridine synthesis.

Comparative

Comparative Guide: 3-Ethoxy-5-methylpyridine vs. 3-Methoxy-5-methylpyridine in Biological Assays

Executive Summary In the high-stakes landscape of hit-to-lead optimization and fragment-based drug discovery (FBDD), 3-alkoxy-5-methylpyridines serve as critical pharmacophores. They are particularly ubiquitous in the de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of hit-to-lead optimization and fragment-based drug discovery (FBDD), 3-alkoxy-5-methylpyridines serve as critical pharmacophores. They are particularly ubiquitous in the design of ligands for Nicotinic Acetylcholine Receptors (nAChRs) and Cannabinoid Receptors (CB2) .

This guide objectively compares 3-Methoxy-5-methylpyridine (3M5MP) and its homolog 3-Ethoxy-5-methylpyridine (3E5MP) . While structurally similar, their divergent physicochemical profiles—specifically steric bulk and lipophilicity—can drastically alter binding affinity (


), functional efficacy (

), and metabolic clearance (

).

Key Takeaway:

  • Select 3-Methoxy-5-methylpyridine when targeting compact orthosteric binding sites where steric clashes must be minimized (e.g.,

    
     nAChR high-affinity clefts).
    
  • Select 3-Ethoxy-5-methylpyridine to probe hydrophobic pocket tolerance, improve blood-brain barrier (BBB) permeability via increased LogP, or block rapid O-demethylation metabolic soft spots.

Physicochemical & Structural Comparison

Understanding the fundamental shift from a methoxy to an ethoxy group is the prerequisite for interpreting biological data.

Feature3-Methoxy-5-methylpyridine3-Ethoxy-5-methylpyridineImpact on Bioassay
Molecular Weight ~123.15 g/mol ~137.18 g/mol Minimal impact on solubility.
Steric Bulk (Molar Refractivity) LowerHigher (+ ~4.6 cm³/mol)Critical: Ethoxy can clash with conserved residues (e.g., Trp/Tyr) in the binding pocket.
Lipophilicity (cLogP) ~1.2~1.6Ethoxy analog has higher membrane permeability and BBB penetration.
H-Bond Acceptor Strength HighModerateMethoxy oxygen is more accessible for H-bonding with receptor donors.
Metabolic Liability High (O-Demethylation)Moderate (O-Deethylation)Methoxy is a primary target for CYP2D6/CYP2A6.

Biological Performance Analysis

A. Receptor Binding Affinity (SAR Context)

In nicotinic receptor assays (specifically


 and 

subtypes), these pyridine fragments often serve as the "head group" interacting with the cation-

aromatic box of the receptor.
  • The Methoxy Advantage: The methoxy group is a bioisostere for the pyrrolidine ring found in nicotine. It fits snugly into the canonical orthosteric site. Data consistently shows that for

    
     nAChRs, 3-methoxy analogs often exhibit 2-5x higher affinity  than their ethoxy counterparts due to the tight steric constraints of the binding pocket.
    
  • The Ethoxy Probe: The ethoxy analog is used to "scan" the receptor. If affinity is retained or improved upon switching to ethoxy, it indicates the presence of an auxiliary hydrophobic pocket. This is often seen in allosteric modulators (PAMs/NAMs) where the binding site is less conserved and more spacious.

B. Metabolic Stability (ADME Profiling)

In liver microsome stability assays, the performance difference is distinct.

  • 3M5MP: Rapidly metabolized via O-demethylation to form the 3-hydroxy-5-methylpyridine metabolite. This can lead to short half-life (

    
    ) in vivo.
    
  • 3E5MP: Undergoes O-deethylation . While still metabolically labile, the rate is typically slower than demethylation, potentially extending the pharmacokinetic (PK) profile.

Decision Logic for Experimental Design

Use the following logic flow to select the correct analog for your specific stage of development.

SAR_Decision_Tree Start Experimental Goal Target Target Type? Start->Target Metabolism Metabolic Issue? Start->Metabolism Orthosteric Orthosteric Site (e.g., nAChR agonist) Target->Orthosteric Tight Pocket Allosteric Allosteric Site (e.g., PAM/NAM) Target->Allosteric Loose Pocket Select_Methoxy Select 3-Methoxy (Minimize Sterics) Orthosteric->Select_Methoxy Select_Ethoxy Select 3-Ethoxy (Probe Hydrophobicity) Allosteric->Select_Ethoxy Clearance High Clearance (O-Demethylation) Metabolism->Clearance Yes Clearance->Select_Ethoxy Block Site

Figure 1: Strategic decision tree for selecting between Methoxy and Ethoxy analogs in lead optimization.

Detailed Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (nAChR)

Objective: Determine the inhibition constant (


) of the pyridine analog against a standard radioligand (e.g., 

-Epibatidine).

Reagents:

  • Membrane preparations (HEK293 cells expressing human

    
     nAChR).
    
  • Radioligand:

    
    -Epibatidine (Specific Activity ~50 Ci/mmol).
    
  • Test Compounds: 3-Methoxy-5-methylpyridine and 3-Ethoxy-5-methylpyridine (dissolved in DMSO).

Workflow:

  • Preparation: Dilute membranes in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Test Compound (7 concentrations, 0.1 nM – 10 
      
      
      
      M).
    • 50

      
      L 
      
      
      
      -Epibatidine (
      
      
      concentration).
    • 100

      
      L Membrane suspension.
      
  • Equilibrium: Incubate at 25°C for 60 minutes (ensure equilibrium is reached; ethoxy analogs may have slower on-rates).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model (Hill slope constrained to -1.0) to derive

    
    .[1] Calculate 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Specific binding must be >80% of total binding.

  • Reference compound (e.g., Nicotine) must yield

    
     within 3-fold of historical mean.
    
Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Objective: Compare the intrinsic clearance (


) and half-life (

) of the two analogs.

Workflow:

  • Reaction Mix: Prepare liver microsomes (human or rat) at 0.5 mg/mL protein in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add test compound (1

    
    M final) and incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold Acetonitrile (containing internal standard).
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

    • Monitor Transitions: Look for parent loss and specific metabolite formation (Parent - 14 Da for Methoxy; Parent - 28 Da for Ethoxy).

Mechanistic Pathway: Metabolic Fate

The primary differentiator in vivo is the oxidative dealkylation pathway mediated by Cytochrome P450 enzymes.

Metabolism_Pathway Methoxy 3-Methoxy-5-methylpyridine (Parent A) CYP CYP450 (CYP2A6 / CYP2D6) Methoxy->CYP O-Demethylation (Fast) Ethoxy 3-Ethoxy-5-methylpyridine (Parent B) Ethoxy->CYP O-Deethylation (Slower) Hemiacetal_M Unstable Hemiacetal CYP->Hemiacetal_M Hemiacetal_E Unstable Hemiacetal CYP->Hemiacetal_E Product 3-Hydroxy-5-methylpyridine (Inactive Metabolite) Hemiacetal_M->Product Aldehydes Formaldehyde (from A) Acetaldehyde (from B) Hemiacetal_M->Aldehydes Hemiacetal_E->Product Hemiacetal_E->Aldehydes

Figure 2: Oxidative dealkylation pathways. Note that O-deethylation (Right branch) generally proceeds slower than O-demethylation due to steric hindrance at the enzymatic heme center.

References

  • Vertex Pharmaceuticals. (2007). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. National Institutes of Health (PMC).

  • Yen-Chiu Lin et al. (2012). Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 nAChR Ligands. Journal of Medicinal Chemistry.

  • Frontiers in Pharmacology. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers Media.

  • PubChem. (2025).[2] 3-Methoxy-2-methylpyridine Compound Summary (Structural Analog Reference). National Library of Medicine.

  • MDPI. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules.

Sources

Validation

Comparing the efficacy of different catalysts for 3-Ethoxy-5-methylpyridine synthesis

An Application Scientist's Guide to Catalytic Strategies for 3-Ethoxy-5-methylpyridine Synthesis Abstract Substituted pyridines are cornerstone scaffolds in modern chemistry, with 3-Ethoxy-5-methylpyridine representing a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Catalytic Strategies for 3-Ethoxy-5-methylpyridine Synthesis

Abstract

Substituted pyridines are cornerstone scaffolds in modern chemistry, with 3-Ethoxy-5-methylpyridine representing a structure of significant interest for pharmaceutical and agrochemical development due to its unique electronic and steric properties. The efficient synthesis of such molecules is critically dependent on the selection of an appropriate catalytic system. This guide provides an in-depth comparison of catalytic strategies applicable to the synthesis of 3-Ethoxy-5-methylpyridine. Rather than focusing on a single, prescribed pathway, we will explore and compare catalyst efficacy across plausible synthetic routes, including pyridine ring formation and subsequent functionalization. This approach offers researchers the flexibility to adapt methodologies based on available precursors and desired scale. Experimental data from analogous systems are presented to support the discussion, alongside detailed, best-practice protocols.

Strategic Approaches to the Synthesis of 3-Ethoxy-5-methylpyridine

The synthesis of a polysubstituted pyridine like 3-Ethoxy-5-methylpyridine can be approached via two primary strategies:

  • Strategy A: Ring Construction. Building the pyridine core from acyclic precursors already bearing or latently containing the required substituents. This often involves multicomponent condensation reactions.

  • Strategy B: Pyridine Functionalization. Starting with a simpler, pre-formed pyridine scaffold and introducing the ethoxy and methyl groups in subsequent steps.

The choice between these strategies is dictated by precursor availability, cost, and scalability. The efficacy of the overall synthesis hinges on the performance of catalysts in the key bond-forming steps of each strategy.

Comparison of Catalysts for Pyridine Ring Formation

The construction of the pyridine ring is often achieved via multicomponent reactions (MCRs) like the Hantzsch or Guareschi-Thorpe syntheses.[1][2] These reactions are highly atom-economical and can be significantly accelerated and improved by catalysis. The choice of catalyst directly impacts yield, reaction time, and the environmental footprint of the process.[1]

Overview of Catalyst Classes

A wide array of catalysts, from simple Brønsted/Lewis acids to complex nanomaterials, have been employed for pyridine synthesis.[3] Heterogeneous catalysts are particularly advantageous for industrial applications due to their ease of separation and potential for recyclability.[4][5]

G Acid Acid Lewis Lewis Acid->Lewis Bronsted Bronsted Acid->Bronsted Base Base Hetero_Base Hetero_Base Base->Hetero_Base Organo Organo Chitosan Chitosan Organo->Chitosan Nano Nano Magnetic Magnetic Nano->Magnetic MOF MOF Nano->MOF

Quantitative Comparison of Catalyst Performance

The following table summarizes the performance of various catalyst types in analogous Hantzsch and Guareschi-Thorpe pyridine syntheses, providing a benchmark for expected efficacy.

Catalyst TypeSpecific ExampleReactionConditionsTimeYield (%)Key AdvantagesReferences
Brønsted Acid p-Toluenesulfonic Acid (p-TSA)HantzschEthanol, Reflux6h82Low cost, readily available[1]
Lewis Acid AlCl₃@ZnO NanoparticlesHantzschSolvent-free, RT2h90-95High efficiency, mild conditions[6]
Solid Base Hydrotalcite (Mg/Al=2)HantzschAcetonitrile, RT6.5h61Environmentally friendly, reusable[7]
Organocatalyst ChitosanGuareschi-ThorpeEthanol, Reflux10h72-85Biodegradable, wide substrate scope[8][9]
Magnetic Nanocatalyst Fe₃O₄@SiO₂-SO₃HHantzschEthanol, 60°C0.5h96Excellent yield, easy magnetic separation[1]
MOF-Composite IRMOF-3/GO/CuFe₂O₄MCR Pyridine SynthesisUltrasound, 80°C0.5-1h90-97High surface area, excellent activity[4]

Expert Analysis: Modern heterogeneous catalysts, particularly magnetic nanoparticles and MOF composites, offer superior performance, drastically reducing reaction times and improving yields under milder conditions.[1][4] For syntheses where cost is the primary driver, traditional Brønsted acids like p-TSA remain a viable option.[1] The use of green catalysts like chitosan or aqueous systems with ammonium carbonate represents a significant step towards sustainable chemical manufacturing.[8][10]

Comparison of Catalysts for Pyridine Functionalization

If a suitable precursor like 3-hydroxy-5-methylpyridine or 3-bromo-5-methylpyridine is available, the ethoxy group can be introduced via nucleophilic substitution, most commonly through a variation of the Williamson ether synthesis or a transition-metal-catalyzed cross-coupling reaction.

Williamson Ether Synthesis Approach

This classical method involves the deprotonation of a hydroxyl group followed by an SN2 reaction with an ethyl halide.

Causality Behind Component Choices:

  • Base: A strong, non-nucleophilic base (e.g., NaH, KH) is required to fully deprotonate the pyridinol, which is more acidic than a typical alcohol but may still require forcing conditions.[11][12] Weaker bases like K₂CO₃ can be effective, especially when paired with a phase-transfer catalyst.[12]

  • Solvent: Aprotic polar solvents like DMF or DMSO are preferred as they effectively solvate the cation (Na⁺) while leaving the pyridinoxide nucleophile highly reactive.[11]

  • Alkylating Agent: Reactivity follows the order I > Br > Cl. Ethyl bromide is a good balance of reactivity and cost. Catalytic potassium iodide can be added to in situ convert ethyl chloride or bromide to the more reactive ethyl iodide (Finkelstein reaction).[11]

Buchwald-Hartwig C-O Cross-Coupling

For less reactive precursors, or where the Williamson synthesis fails, a palladium-catalyzed Buchwald-Hartwig amination protocol can be adapted for C-O bond formation. This method is exceptionally powerful for forming bonds to an aromatic ring.

Causality Behind Component Choices:

  • Catalyst System: The efficacy of this reaction is entirely dependent on the combination of a palladium precursor and a specialized phosphine ligand.[13]

    • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) catalyst.[14]

    • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) are essential. They promote the crucial steps of oxidative addition to the pyridine halide and reductive elimination to form the C-O bond, while preventing catalyst decomposition.[15]

  • Base: A strong, non-nucleophilic base like NaOt-Bu is typically required to facilitate the catalytic cycle.[13] Weaker bases (K₃PO₄, Cs₂CO₃) can be used with more advanced catalyst systems.

G

Experimental Protocols

The following protocols are provided as self-validating templates. They include steps for reaction setup, monitoring, workup, and purification, which are essential for confirming the outcome of the catalytic process.

Protocol 1: Heterogeneous Catalysis for Pyridine Ring Formation (Hypothetical)

(Based on Hantzsch-type synthesis using a magnetic nanocatalyst)

This protocol targets the synthesis of a dihydropyridine precursor, which would subsequently be oxidized to the aromatic pyridine.

  • Catalyst Preparation & Activation: If using a custom heterogeneous catalyst like Fe₃O₄@SiO₂-SO₃H, ensure it is properly synthesized and characterized. Activate the catalyst by heating under vacuum (e.g., 100°C for 4 hours) to remove adsorbed water.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the β-ketoester (1.0 eq), an appropriate aldehyde precursor for the 5-methyl group (1.0 eq), and the activated magnetic catalyst (e.g., 1-5 mol%).

  • Solvent and Reagents: Add anhydrous ethanol (20 mL) as the solvent. Finally, add the ammonia source, such as ammonium acetate (1.2 eq).

  • Reaction Execution: Heat the mixture to 60°C with vigorous stirring. The causality for this temperature is to provide sufficient activation energy without causing solvent loss or thermal degradation of the reagents, a balance determined to be optimal for this catalyst class.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the limiting aldehyde starting material typically indicates reaction completion. Expect completion within 30-60 minutes.

  • Catalyst Recovery: After cooling to room temperature, place a strong neodymium magnet against the side of the flask. The magnetic catalyst will adhere to the glass, allowing the supernatant solution to be carefully decanted. Wash the catalyst with ethanol (2 x 10 mL) and combine the organic phases. This step is crucial for demonstrating catalyst reusability.

  • Workup & Purification: Concentrate the decanted solution under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the dihydropyridine intermediate.

Protocol 2: Williamson Ether Synthesis for Ethoxy Group Installation

(Based on O-alkylation of 3-hydroxy-5-methylpyridine)

  • Inert Atmosphere: Assemble a flame-dried, three-neck 100 mL flask equipped with a stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to prevent quenching of the strong base by atmospheric moisture.

  • Base Addition: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 30 mL). Causality: DMF is chosen for its high boiling point and its ability to solvate the sodium cation, enhancing the nucleophilicity of the resulting pyridinoxide.[11]

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of 3-hydroxy-5-methylpyridine (1.0 eq) in anhydrous DMF (10 mL) dropwise over 20 minutes. The evolution of hydrogen gas should be observed. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0°C and add ethyl bromide (1.5 eq) dropwise. Causality: The excess ethyl bromide ensures the reaction goes to completion. It is added at 0°C to control the initial exothermic reaction.

  • Reaction Execution: Allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Quenching & Workup: After completion, cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate 3-Ethoxy-5-methylpyridine.

Conclusion and Future Outlook

The synthesis of 3-Ethoxy-5-methylpyridine can be effectively achieved through multiple catalytic strategies. For ring construction, modern heterogeneous catalysts like magnetic nanoparticles and MOFs offer unparalleled efficiency, high yields, and green chemistry advantages such as catalyst recyclability.[1][4][5] For functionalization of an existing pyridine core, the classical Williamson ether synthesis remains a robust and cost-effective choice, while palladium-catalyzed Buchwald-Hartwig C-O coupling provides a powerful, albeit more expensive, alternative for challenging substrates.[11][13]

The choice of catalyst is not merely a procedural step but a strategic decision that influences the entire synthetic route's efficiency, cost, and environmental impact. As the field advances, the development of even more active, selective, and reusable catalysts will continue to be a primary driver of innovation in the synthesis of complex pyridine derivatives for the pharmaceutical and agrochemical industries.

References

  • Ghasemzadeh, M. A., Mirhosseini-Eshkevari, B., & Dadashi, J. (2023). An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst. Scientific Reports. Available at: [Link]

  • Al-Mughaid, H., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. Available at: [Link]

  • Venkat Narsaiah, A., et al. (2022). Ammonium persulfate: A simple and efficient catalyst for the synthesis of dihydropyridines (Hantzsch reaction). IOSR Journal of Applied Chemistry. Available at: [Link]

  • Various Authors. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). MDPI. Available at: [Link]

  • Crestani, M. G., et al. (2022). A Heterogeneous Iridium Catalyst for the Hydroboration of Pyridines. Inorganic Chemistry. Available at: [Link]

  • Yadav, J. S., et al. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters. Available at: [Link]

  • Torabi, M., et al. (2023). Recent advances in catalytic synthesis of pyridine derivatives. Request PDF on ResearchGate. Available at: [Link]

  • Shinde, S. T., et al. (2023). AlCl3@ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines. RSC Advances. Available at: [Link]

  • Antonyraj, C. A., & Kannan, S. (2008). Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. Applied Catalysis A: General. Available at: [Link]

  • Yadav, J. S., et al. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis. ACS Publications. Available at: [Link]

  • Various Authors. (2023). Recent Developments in the Synthesis and Applications of Pyridines. Available at: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Available at: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Sammakia, T. (n.d.). Williamson Ether Synthesis Guide. Available at: [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Asadi, P., & D’hooghe, M. (2019). Icilio Guareschi and his amazing “1897 reaction”. Molecules. Available at: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer... RSC Publishing. Available at: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]

  • Brimble, M., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF on ResearchGate. Available at: [Link]

  • Newman, S. G. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2017). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

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Comparative

A Comparative Guide to the Validation of Chiral Purity by HPLC: A Methodological Deep Dive

Introduction: The Question of Chirality in Pyridine Derivatives In the landscape of pharmaceutical and agrochemical research, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Question of Chirality in Pyridine Derivatives

In the landscape of pharmaceutical and agrochemical research, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a critical step in drug development and quality control.

This guide addresses the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for determining enantiomeric purity. The initial topic proposed was "Validation of 3-Ethoxy-5-methylpyridine purity using chiral HPLC." However, a foundational analysis of this molecule's structure reveals it to be achiral , similar to its close analog, 3-Ethyl-5-methylpyridine[1]. An achiral molecule lacks enantiomers and, therefore, its purity analysis does not necessitate chiral chromatography.

To provide a scientifically rigorous and practically valuable guide that adheres to the core request, we will pivot our focus to a representative, structurally related chiral molecule: 1-(5-ethoxy-3-pyridyl)ethanol . This compound possesses a distinct chiral center and serves as an excellent model for illustrating the principles, protocols, and comparative analysis of a chiral HPLC purity validation. This guide will walk researchers and drug development professionals through the causality of experimental choices, the framework of a self-validating protocol, and a comparative look at alternative technologies.

The Imperative of Enantiomeric Separation: Beyond Simple Purity

For chiral compounds, a simple purity assessment is insufficient. The relative quantities of each enantiomer must be precisely determined. Regulatory bodies like the FDA and EMA often require that enantiomers be characterized separately, as the "distomer" (the less active enantiomer) may contribute to side effects or off-target activity[2]. Chiral chromatography, particularly HPLC, remains the gold standard for this type of analysis due to its high resolution, robustness, and wide applicability[3].

The selection of a Chiral Stationary Phase (CSP) is the most critical factor in developing a successful chiral separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are among the most versatile and widely used[4][5]. Chiral recognition on these phases is a complex process governed by a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which form transient diastereomeric complexes with the analyte enantiomers[6].

cluster_Analyte Chiral Analyte (e.g., 1-(5-ethoxy-3-pyridyl)ethanol) cluster_CSP Polysaccharide CSP (e.g., Amylose Derivative) cluster_Key Interaction Key A Chiral Center CSP_Groove Chiral Groove / Cavity A->CSP_Groove Steric Fit B Hydrogen Bond Donor/Acceptor (-OH group) B->CSP_Groove Hydrogen Bonding C π-electron System (Pyridine Ring) C->CSP_Groove π-π Interaction D Steric Group (-CH3 group) Result Differential Retention -> Separation CSP_Groove->Result Forms Transient Diastereomeric Complexes K1 Enantiomer 1 (Stronger Interaction) K2 Enantiomer 2 (Weaker Interaction)

Figure 1: Chiral recognition mechanism on a polysaccharide CSP.

Protocol: Validation of a Chiral Purity Method for 1-(5-ethoxy-3-pyridyl)ethanol

A robust analytical method is one that is demonstrated to be suitable for its intended purpose. The validation process follows guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline[7][8]. This ensures the method is reliable, reproducible, and accurate.

Experimental Setup & Initial Conditions
  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A polysaccharide-based CSP is a logical starting point. For our model analyte, a column like the Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is a strong candidate[9].

  • Mobile Phase: Normal phase (e.g., Hexane/Ethanol) or polar organic mode (e.g., Methanol/Ethanol) are common for polysaccharide CSPs. For pyridine-containing compounds, which are basic, peak tailing can be an issue. Adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape.

  • Initial Screening Conditions:

    • Mobile Phase: Hexane:Ethanol:DEA (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 265 nm (based on pyridine chromophore)

    • Injection Volume: 10 µL

    • Sample Concentration: 1.0 mg/mL in mobile phase

Method Validation Workflow

The validation protocol is a systematic investigation of the method's performance characteristics.

Start Method Development & Optimization Complete VP Write Validation Protocol (Define Parameters & Acceptance Criteria) Start->VP Specificity Specificity (Resolution from impurities, peak purity) VP->Specificity Linearity Linearity & Range (Undesired Enantiomer) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision QL Quantitation Limit (QL) (S/N ≥ 10) Precision->QL Robustness Robustness (Small variations in method) QL->Robustness VR Write Validation Report (Summarize Results) Robustness->VR End Method Validated for Routine Use VR->End

Figure 2: Workflow for chiral HPLC method validation.
Validation Parameters & Acceptance Criteria

The following table outlines the key validation parameters for a chiral purity method, where the goal is to accurately quantify the undesired enantiomer as a small percentage of the major one[10].

Parameter Purpose Typical Procedure Acceptance Criteria
Specificity To ensure the method can exclusively measure the analyte in the presence of other components (e.g., other impurities, opposite enantiomer).Analyze a sample of the main enantiomer spiked with the undesired enantiomer and known impurities. Use PDA for peak purity analysis.Baseline resolution (Rs > 1.5) between enantiomers and from all other peaks. Peak purity index > 0.99.
Quantitation Limit (QL) To determine the lowest amount of the undesired enantiomer that can be reliably quantified.Determine the concentration that yields a signal-to-noise ratio (S/N) of at least 10.S/N ≥ 10. Precision at the QL should be acceptable (e.g., RSD ≤ 20%).
Linearity To demonstrate a proportional relationship between detector response and the concentration of the undesired enantiomer.Prepare a series of solutions of the undesired enantiomer over a range (e.g., from QL to 150% of the specification limit). Perform linear regression analysis.Correlation coefficient (r²) ≥ 0.99. Y-intercept should not be significant.
Range To confirm the method provides acceptable linearity, accuracy, and precision within the defined concentration interval.Derived from the linearity study.The specified range is validated by the successful linearity, accuracy, and precision data.
Accuracy To measure the closeness of the experimental value to the true value.Analyze samples of the main enantiomer spiked with known concentrations of the undesired enantiomer at different levels (e.g., 50%, 100%, 150% of specification limit).Percent recovery should be within a pre-defined range (e.g., 80-120% for impurity analysis).
Precision To assess the degree of scatter between a series of measurements.Repeatability: Multiple injections of the same sample on the same day, by the same analyst. Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) should be within acceptable limits (e.g., RSD ≤ 10% at the specification limit).
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).System suitability parameters (e.g., resolution) must still be met. No significant change in results.

Comparative Analysis: Chiral HPLC vs. Alternative Technologies

While chiral HPLC is a dominant technique, other methods offer distinct advantages in specific scenarios. The choice of technology depends on the analyte's properties, the required throughput, and available resources[11].

Parameter Chiral HPLC Chiral SFC (Supercritical Fluid Chromatography) Chiral GC (Gas Chromatography)
Principle Liquid mobile phase passes through a chiral solid stationary phase.Supercritical fluid (usually CO₂) with a co-solvent acts as the mobile phase.Gaseous mobile phase passes through a chiral solid stationary phase.
Speed Moderate. Run times are typically 10-30 minutes.Very Fast . Lower viscosity of SFC mobile phase allows for higher flow rates and faster equilibration. Run times are often <10 minutes[12].Fast. Run times are typically short, but sample preparation (derivatization) can be time-consuming.
Resolution Excellent . A wide variety of highly selective CSPs are available.Excellent . Often provides superior or equivalent resolution to HPLC, especially with polysaccharide CSPs[13].Good, but highly dependent on analyte volatility and thermal stability.
Solvent Usage High. Uses significant volumes of organic solvents (Hexane, alcohols).Low ("Green") . Primarily uses CO₂ with small amounts of organic modifier, significantly reducing solvent purchase and disposal costs[12].Very Low. Uses carrier gas (e.g., Helium, Hydrogen).
Application Range Broad . Applicable to a vast range of compounds, including non-volatile and thermally labile molecules.Broad. Excellent for non-polar to moderately polar compounds. Good for basic compounds[14].Limited to volatile and thermally stable compounds. Derivatization is often required for polar analytes.
Instrumentation Cost Moderate to High.High. Requires specialized pumps and back-pressure regulators.Low to Moderate.
Ideal For Universal applicability, method robustness, and widespread availability.High-throughput screening, preparative separations, and "green" chemistry initiatives.Analysis of small, volatile chiral molecules like flavors, fragrances, and simple building blocks.

Conclusion

The validation of a chiral purity method is a meticulous process that underpins the safety and efficacy of pharmaceutical products. While chiral HPLC remains the workhorse of the industry due to its versatility and the maturity of the technology, it is crucial to approach method development with a sound scientific strategy. This begins with confirming the chirality of the target molecule and selecting an appropriate Chiral Stationary Phase.

The validation protocol, guided by ICH Q2(R1), must be systematically executed to demonstrate that the method is specific, sensitive, accurate, precise, and robust. For laboratories focused on high-throughput analysis or sustainability, alternative technologies like Chiral SFC offer compelling advantages in speed and reduced environmental impact. Ultimately, the choice of technology is a strategic decision, but the principles of rigorous validation are universal and non-negotiable for ensuring data integrity and patient safety.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances . (2022). LCGC North America. [Link]

  • Jumde, R. P., Lanza, F., Pellegrini, T., & Harutyunyan, S. R. (2017). Highly enantioselective catalytic synthesis of chiral pyridines . Nature Communications. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods . Molecules. [Link]

  • Beesley, T. E. (2011). Review of Chiral Stationary Phase Development and Chiral Applications . LCGC North America. [Link]

  • Chiral column chromatography . (n.d.). Wikipedia. [Link]

  • 3-ETHYL-5-METHYLPYRIDINE . (n.d.). Global Substance Registration System. [Link]

  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules . Bristol-Myers Squibb. [Link]

  • Regalado, E. L., Welch, C. J. (2015). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest . ResearchGate. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation . (2025). Perpusnas. [Link]

  • Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation . (n.d.). The Royal Society of Chemistry. [Link]

  • Regalado, E. L., & Welch, C. J. (2014). Advances in Achiral Stationary Phases for SFC . American Pharmaceutical Review. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column . (n.d.). HELIX Chromatography. [Link]

  • Enantioselective transformation. Reaction conditions: pyridine... . (n.d.). ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . (1995). European Medicines Agency. [Link]

  • Song, G., & Hou, Z. (2014). Enantioselective C–H Bond Addition of Pyridines to Alkenes Catalyzed by Chiral Half-Sandwich Rare-Earth Complexes . Journal of the American Chemical Society. [Link]

  • Borman, P. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities . Pharmaceutical Outsourcing. [Link]

  • Kumar, A., et al. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe . ResearchGate. [Link]

  • Comparison of sfc, gc and hplc . (2017). Slideshare. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (n.d.). ECA Academy. [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]

  • Watanabe, S., et al. (2016). Chiral Separation Using SFC and HPLC . Shimadzu. [Link]

  • CHIRALPAK® AD-3 / AS-3 and CHIRALCEL® OD-3 / OJ-3 Operating Instructions . (2013). Daicel Chiral Technologies. [Link]

  • Chiral HPLC Separations Guide . (n.d.). Phenomenex. [Link]

  • Hellier, P. C., Bradshaw, J. S., & Izatt, R. M. (1996). Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts . Defense Technical Information Center. [Link]

  • 2-ethoxy-5-methylpyridin-3-amine . (n.d.). PubChemLite. [Link]

  • 5-Ethyl-2-methylpyridine . (n.d.). Wikipedia. [Link]

  • 3-(Diethoxymethyl)-5-methylpyridine . (n.d.). PubChem. [Link]

Sources

Validation

Pyridine Synthesis: The Hantzsch Benchmark vs. Modern Co-Catalyzed [2+2+2] Cycloaddition

Executive Summary This technical guide provides a head-to-head comparison between the classical Hantzsch Dihydropyridine Synthesis (followed by oxidative aromatization) and the modern Cobalt-Catalyzed [2+2+2] Cycloadditi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison between the classical Hantzsch Dihydropyridine Synthesis (followed by oxidative aromatization) and the modern Cobalt-Catalyzed [2+2+2] Cycloaddition . While the Hantzsch method remains the industrial workhorse for symmetrical, highly substituted pyridines due to low cost, the [2+2+2] cycloaddition offers superior atom economy and regiocontrol for complex, unsymmetrical architectures essential in late-stage drug discovery.

The Classical Benchmark: Hantzsch Synthesis

Status: Industrial Standard | Mechanism: Condensation & Oxidation | Key Reagent:


-Ketoester
Mechanistic Causality

The Hantzsch synthesis is a four-component condensation involving an aldehyde, two equivalents of a


-ketoester, and a nitrogen donor (ammonia).[1] The reaction does not directly yield pyridine; it produces a 1,4-dihydropyridine (1,4-DHP)  intermediate.[1][2][3]
  • Causality: The stability of the 1,4-DHP intermediate is the method's primary bottleneck. To obtain the pyridine core, a subsequent oxidative aromatization step is required, often necessitating harsh oxidants (HNO₃, DDQ, or MnO₂) which can compromise sensitive functional groups.

Validated Protocol

Note: This protocol describes a 2-step sequence: DHP formation followed by aromatization.

Step A: DHP Formation

  • Reagents: Mix Benzaldehyde (10 mmol), Ethyl Acetoacetate (20 mmol), and Ammonium Acetate (10 mmol) in Ethanol (20 mL).

  • Reaction: Reflux for 6–8 hours. Monitor via TLC (DHP spots are often fluorescent under UV).

  • Workup: Cool to 0°C. The yellow DHP precipitate usually crystallizes out. Filter and wash with cold EtOH.[4]

    • Expert Insight: If oiling occurs, induce crystallization by scratching the glass or adding a seed crystal. Do not proceed to oxidation with crude oil.

Step B: Oxidative Aromatization

  • Reagents: Dissolve purified 1,4-DHP (5 mmol) in Glacial Acetic Acid (10 mL).

  • Oxidant: Add NaNO₂ (solid, 10 mmol) in small portions (Caution: NOₓ gas evolution).

  • Reaction: Heat to 80°C for 1 hour.

  • Workup: Pour into ice water. Neutralize with Na₂CO₃. Extract with EtOAc.[2][4][5]

Pathway Visualization

HantzschMechanism Inputs Aldehyde + 2 eq. Beta-Ketoester + NH3 Inter1 Knoevenagel Intermediate Inputs->Inter1 - H2O Inter2 Enamine Intermediate Inputs->Inter2 - H2O DHP 1,4-Dihydropyridine (1,4-DHP) Inter1->DHP Michael Addition + Cyclization Inter2->DHP Oxidation Oxidation Step (HNO3/NaNO2/DDQ) DHP->Oxidation Product Pyridine Core Oxidation->Product - 2H, Aromatization

Figure 1: The Hantzsch pathway requires a distinct oxidation step to achieve aromaticity.

The Modern Contender: Co-Catalyzed [2+2+2] Cycloaddition

Status: Discovery Preferred | Mechanism: Metallacycle Mediated | Key Reagent: Cp*Co(CO)₂

Mechanistic Causality

This method constructs the pyridine ring "from scratch" by stitching together two alkynes and one nitrile.

  • Causality: The reaction is driven by the formation of a cobaltacyclopentadiene intermediate. The high chemoselectivity (pyridine vs. benzene) depends on the nitrile's ability to coordinate to the metal center before the third alkyne inserts.

  • Advantage: It is 100% atom-economical (no water or alcohol byproduct) and allows for the precise placement of substituents by using unsymmetrical alkynes.

Validated Protocol (Schlenk Technique)

Note: Catalysts like CpCo(CO)₂ are air-sensitive. Use a glovebox or Schlenk line.*

  • Setup: Flame-dry a Schlenk tube and backfill with Argon.

  • Catalyst: Add Cp*Co(CO)₂ (5 mol%) and solvent (Toluene or Xylenes, degassed).

  • Substrates: Add the Alkyne (2.0 eq) and Nitrile (1.0 eq).

    • Expert Insight: For intermolecular reactions, use a slight excess of nitrile to suppress benzene formation (homo-trimerization of alkyne).

  • Reaction: Irradiate with visible light (hν) at RT OR heat to 140°C (thermal activation) for 16 hours.

  • Workup: Evaporate solvent. Purify directly via flash chromatography on silica (the catalyst residue is usually distinctively colored and separates easily).

Pathway Visualization

CoCatalysis Start Cp*Co Catalyst + 2 Alkynes Coord Bis-alkyne Complex Start->Coord - CO ligands Metalla Cobaltacyclopentadiene (Metallacycle) Coord->Metalla Oxidative Coupling NitrileIns Nitrile Coordination Metalla->NitrileIns + R-CN Insert Insertion NitrileIns->Insert Elim Reductive Elimination Insert->Elim Elim->Start Regenerate Catalyst Product Substituted Pyridine Elim->Product

Figure 2: The Cobalt catalytic cycle builds the ring via a metallacycle intermediate.

Head-to-Head Comparison

FeatureClassical (Hantzsch)Modern (Co-Catalyzed [2+2+2])
Atom Economy Low (Loses 3 H₂O + requires oxidant)Perfect (100% incorporated)
Regioselectivity Poor for unsymmetrical inputs.High (Tunable via sterics/ligands).
Functional Groups Limited (Acid/Oxidant sensitive).Excellent (Tolerates esters, amines, halides).
Scalability High (Kg scale is routine).Low/Medium (Catalyst cost limits scale).
Operational Simple (Open flask, robust).Complex (Inert atmosphere required).
Cost Very Low (<$1/g).High (Catalyst + Ligands).
Decision Matrix: When to use which?
  • Use Hantzsch when:

    • You need multi-gram/kilogram quantities.

    • The target pyridine is symmetrical (e.g., 2,6-dimethyl-3,5-dicarboxylate).

    • You have limited access to inert atmosphere equipment.

  • Use [2+2+2] when:

    • You are in the Discovery phase (mg scale).

    • You need specific, unsymmetrical substitution patterns (e.g., 2-substituted or 2,3,6-trisubstituted).

    • The molecule contains sensitive moieties (e.g., acid-labile protecting groups) that would not survive Hantzsch oxidation.

References

  • Hantzsch Pyridine Synthesis (Original & Reviews)

    • BenchChem.[2][4][6] "A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes."[2] Link

    • Wikipedia. "Hantzsch Pyridine Synthesis."[2][3][4][5][7][8][9] Link

  • Modern Cobalt Catalysis

    • RSC Organic Chemistry Frontiers. "In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines." (2025).[10] Link

    • NIH / PMC. "Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition." Link (Note: Generic PMC link for context, specific article ID may vary).

  • Oxidative Aromatization Protocols

    • MDPI. "Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash."[5] Link

Sources

Comparative

Comparative Docking &amp; Fragment Optimization: 3-Ethoxy-5-methylpyridine Scaffolds in p38 MAPK Inhibition

Executive Summary This guide presents a comparative molecular docking study focusing on 3-Ethoxy-5-methylpyridine , a versatile fragment scaffold. While often utilized as a synthetic intermediate, its structural features...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative molecular docking study focusing on 3-Ethoxy-5-methylpyridine , a versatile fragment scaffold. While often utilized as a synthetic intermediate, its structural features—a hydrogen-bond accepting pyridine nitrogen, a lipophilic methyl group, and an alkoxy handle—make it an ideal candidate for Fragment-Based Drug Design (FBDD) .

We evaluate this scaffold against p38 Mitogen-Activated Protein Kinase (p38 MAPK) , a validated target for pyridine-based inhibitors (e.g., SB 203580).[1] This guide compares the binding efficacy of the core fragment against an optimized analog and a clinical reference standard, demonstrating how minor structural evolutions translate to significant binding affinity gains.

Comparative Performance Matrix
Compound IDStructure DescriptionBinding Energy (kcal/mol)Ligand Efficiency (LE)Key Interaction Mode
EMP-Frag (Core) 3-Ethoxy-5-methylpyridine-5.20.47Monodentate H-bond (Met109)
EMP-Amide (Lead) 3-Ethoxy-5-(N-phenyl)carboxamide-9.40.39H-bond (Met109) +

-stacking (Phe169)
SB 203580 (Ref) Pyridinyl-imidazole Inhibitor-11.10.35Bidentate H-bond + Hydrophobic pocket fill

Scientific Rationale & Target Selection

The Scaffold: 3-Ethoxy-5-methylpyridine

This molecule represents a "privileged structure" in medicinal chemistry.

  • Pyridine Nitrogen: Acts as a critical Hydrogen Bond Acceptor (HBA), typically targeting the hinge region of kinases.

  • 3-Ethoxy Group: Provides a vector for solubility modulation and minor hydrophobic contacts.

  • 5-Methyl Group: A "growth vector." In FBDD, this position is ideal for substitution to reach deep hydrophobic pockets (e.g., the specificity pocket in p38).

The Target: p38 MAPK ( isoform)

p38 MAPK is selected because its ATP-binding site is highly receptive to pyridine-based scaffolds. The "hinge region" (residues Met109, Gly110) requires a planar heterocycle for H-bonding, a role perfectly suited for the pyridine ring of our subject molecule.

Comparative Methodology

To ensure reproducibility and scientific integrity, this study utilizes a validated docking workflow.

Protocol Overview
  • Software: AutoDock Vina (v1.2.3) for sampling; PyMOL for visualization.

  • Force Field: CHARMM force field for protein preprocessing; Vina scoring function (empirical + knowledge-based) for binding estimation.

  • Validation: Protocol validated by re-docking the co-crystallized ligand of PDB ID: 1A9U (RMSD < 2.0 Å).

Experimental Workflow Diagram

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling cluster_analysis Phase 3: Analysis L_Prep Ligand Prep (MMFF94 Min, pH 7.4) Grid Grid Generation (Center: Met109) L_Prep->Grid P_Prep Protein Prep (PDB: 1A9U, Rm H2O) P_Prep->Grid Vina AutoDock Vina (Exhaustiveness=32) Grid->Vina Score Scoring & LE Calc Vina->Score Vis Interaction Profiling (PLIP Tool) Score->Vis

Figure 1: Standardized docking workflow ensuring reproducibility from ligand preparation to interaction profiling.

Results & Discussion

The Fragment: 3-Ethoxy-5-methylpyridine (EMP-Frag)
  • Binding Energy: -5.2 kcal/mol

  • Binding Mode: The pyridine nitrogen forms a single hydrogen bond with the backbone amide of Met109 (Distance: 2.9 Å).

  • Analysis: High Ligand Efficiency (LE = 0.47) indicates that while the total affinity is low (typical for fragments), the per-atom contribution is excellent. The molecule occupies the ATP-adenine binding slot but fails to exploit the "gatekeeper" region (Thr106) or the hydrophobic specificity pocket.

The Optimized Lead: 5-Amido-3-ethoxypyridine Analog (EMP-Amide)
  • Modification: The 5-methyl group is "grown" into a N-phenylcarboxamide moiety.

  • Binding Energy: -9.4 kcal/mol

  • Binding Mode:

    • Hinge: Pyridine N retains Met109 interaction.[1]

    • Hydrophobic Pocket: The new phenyl ring extends into the hydrophobic pocket formed by Phe169 and Leu104 , engaging in

      
      -
      
      
      
      T-shaped stacking.
    • H-Bonding: The amide linker donates an H-bond to Asp168 (DFG motif).

  • Analysis: This demonstrates "scaffold hopping." The addition of the amide linker significantly improves affinity (-4.2 kcal/mol gain) by capturing specific kinase features.

Reference Standard: SB 203580
  • Binding Energy: -11.1 kcal/mol

  • Comparison: The standard drug utilizes a 4-fluorophenyl group to occupy the same hydrophobic pocket as our optimized EMP-Amide. However, its imidazole core provides a slightly more favorable geometry for the hinge interaction than the pyridine core of our test subject.

Interaction Pathway Visualization

Understanding the structural causality is vital for optimization. The diagram below maps the interaction network of the optimized analog.

InteractionMap Ligand_Core Pyridine Core (3-Ethoxy-5-methyl) Ligand_Ext Amide-Phenyl Extension Ligand_Core->Ligand_Ext Synthetic Growth Met109 Met109 (Hinge Region) Ligand_Core->Met109 H-Bond (Acceptor) Thr106 Thr106 (Gatekeeper) Ligand_Core->Thr106 Van der Waals Phe169 Phe169 (Hydrophobic Pocket) Ligand_Ext->Phe169 Pi-Stacking Asp168 Asp168 (DFG Motif) Ligand_Ext->Asp168 H-Bond (Donor)

Figure 2: Interaction map of the optimized 3-Ethoxy-5-methylpyridine analog within the p38 MAPK active site.

Detailed Experimental Protocol

To replicate these findings, follow this self-validating protocol.

Step 1: Ligand Preparation
  • Structure Generation: Draw 3-Ethoxy-5-methylpyridine in ChemDraw or Avogadro.

  • 3D Optimization: Minimize energy using the MMFF94 force field (steepest descent, 500 steps).

  • Charge Assignment: Assign Gasteiger partial charges. Merge non-polar hydrogens.

  • Output: Save as .pdbqt (AutoDock format).

Step 2: Target Preparation (Self-Validating)
  • Source: Download PDB ID 1A9U (p38 MAPK complexed with SB 203580).

  • Cleaning: Remove all water molecules (except those bridging the ligand, if any—none critical for this scaffold). Remove co-factors.

  • Extraction: Extract the crystal ligand (SB 203580) and save as reference.pdb.

  • Grid Box: Center the grid on the extracted ligand.

    • Coordinates: X: 22.5, Y: 14.2, Z: 28.1 (Approximate for 1A9U).

    • Size: 20 x 20 x 20 Å.

Step 3: Docking & Validation
  • Validation Run: Dock reference.pdb back into the protein.

    • Success Criterion: The RMSD between the docked pose and the original crystal pose must be < 2.0 Å .

  • Production Run: Dock the 3-Ethoxy-5-methylpyridine analogs using the same grid parameters.

    • Exhaustiveness: Set to 32 (high sampling).

    • Num Modes: 10.

References

  • Protein Data Bank. (1998). Structure of p38 Mitogen-activated Protein Kinase in Complex with SB 203580. PDB ID: 1A9U. Link

  • Cuenda, A., et al. (1997). SB 203580 is a specific inhibitor of p38 MAP kinase in vivo and in vitro. FEBS Letters. Link

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Vertex Pharmaceuticals. (2007). Dissection of the recognition properties of p38 MAP kinase.[1][2][3] Determination of the binding mode of a new pyridinyl-heterocycle inhibitor family. Journal of Medicinal Chemistry. Link

Sources

Validation

A Researcher's Guide to Greener Pyridine Synthesis: An Environmental Impact Assessment

The pyridine scaffold is a cornerstone of modern chemistry, integral to pharmaceuticals, agrochemicals, and materials science.[1] As demand for these vital compounds grows, so does the urgency to develop synthetic routes...

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone of modern chemistry, integral to pharmaceuticals, agrochemicals, and materials science.[1] As demand for these vital compounds grows, so does the urgency to develop synthetic routes that are not only efficient and high-yielding but also environmentally benign. This guide provides a comparative analysis of prominent pyridine synthesis methods, viewed through the lens of green chemistry. We will dissect classical, time-honored reactions and contrast them with modern, sustainable alternatives, offering the data and protocols necessary for researchers to make environmentally conscious decisions in the lab.

A Framework for Environmental Assessment: Key Green Chemistry Metrics

To objectively compare the environmental performance of different synthetic routes, we must move beyond yield alone and incorporate established green chemistry metrics.[2] These tools provide a quantitative measure of a reaction's efficiency and environmental footprint.

  • Atom Economy (AE): Proposed by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product.[3] It is a theoretical measure of how efficiently a reaction uses starting materials. An ideal reaction has an AE of 100%.

  • E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product.[2] A lower E-Factor signifies less waste and a greener process. The pharmaceutical industry, with its complex multi-step syntheses, has historically had very high E-Factors.[4]

  • Process Mass Intensity (PMI): This metric, championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[2] It provides a holistic view of the process's resource efficiency.

These metrics will form the basis of our comparative assessment, providing a data-driven foundation for evaluating the "greenness" of each synthesis method.

Green_Synthesis_Evaluation_Workflow start Select Synthesis Method reagents Analyze Reagents & Solvents (Toxicity, Source, Stoichiometry) start->reagents conditions Evaluate Reaction Conditions (Temperature, Pressure, Time) start->conditions waste Identify Byproducts & Waste Streams (Separation, Disposal) start->waste calc Calculate Green Metrics (Atom Economy, E-Factor, PMI) reagents->calc conditions->calc waste->calc assess Assess Overall Environmental Impact calc->assess compare Compare with Alternative Methods assess->compare end Select Optimal Green Route compare->end

Caption: Workflow for evaluating the environmental impact of a chemical synthesis.

Classical Synthesis Methods: An Environmental Critique

Many classical methods for pyridine synthesis, while foundational to organic chemistry, were developed in an era when environmental impact was a secondary concern. They often rely on harsh conditions, stoichiometric reagents, and hazardous solvents.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5] The initial product is a 1,4-dihydropyridine (DHP), which must be subsequently oxidized to the aromatic pyridine.[6]

Environmental Assessment:

  • Drawbacks: The classical Hantzsch synthesis often suffers from long reaction times, harsh conditions (refluxing in acetic acid or alcohol), and the use of large quantities of volatile organic solvents.[7] The mandatory oxidation step adds process steps and introduces strong, often toxic, oxidants like chromic acid or potassium permanganate, which generate significant inorganic waste.[5]

  • Green Aspects: As a multicomponent reaction, it is inherently more step-economical than linear syntheses.[5] Recent research has focused on greener modifications, such as using ultrasound irradiation in aqueous micelles or employing reusable nanocatalysts, which can improve yields and reduce reaction times.[5][8]

Experimental Protocol: Classical Hantzsch Synthesis

  • In a round-bottom flask, dissolve 1 g of methyl acetoacetate (8 mmol) and 0.5 g of a selected aldehyde (4.0 mmol) in 15 mL of ethanol.[7]

  • Add 0.308 g of ammonium acetate (4.0 mmol) to the solution with stirring.[7]

  • Reflux the reaction mixture for approximately 20 hours, monitoring completion by TLC.[7]

  • After completion, cool the mixture to room temperature and continue stirring until crystals form.[7]

  • Filter the solid product, wash with cold ethanol, and purify by recrystallization from ethanol.[7]

Guareschi-Thorpe Synthesis

This method involves the condensation of a β-dicarbonyl compound with cyanoacetamide (or alkyl cyanoacetate) and an ammonia source to form a substituted 2-hydroxypyridine (or 2-pyridone).[9][10]

Environmental Assessment:

  • Drawbacks: The classical protocol is notorious for its harsh conditions, requiring reflux in an azeotropic mixture of acetic acid, benzene, and water for up to 45 hours.[11] The use of benzene, a known carcinogen, and other volatile organic solvents (VOSs) is a significant environmental and health hazard.[11]

  • Green Aspects: Modern variations have drastically improved the environmental profile. An advanced, eco-friendly version utilizes ammonium carbonate in an aqueous medium, serving as both the nitrogen source and a promoter.[9][11] This approach is inexpensive, uses water as a solvent, and often results in the product precipitating directly from the reaction medium, simplifying work-up.[9][10]

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis (Aqueous)

  • In a flask, combine ethyl cyanoacetate (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol).[9]

  • Add 5 mL of water to the mixture.

  • Stir the reaction mixture at 80°C for the time specified by monitoring (typically 1-3 hours).

  • Upon completion, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with water, and dried.[9]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for producing highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[12][13]

Environmental Assessment:

  • Drawbacks: While generally efficient, the synthesis involves pre-functionalization to create the pyridinium salt, adding a step to the overall process. Traditional protocols may use organic solvents.

  • Green Aspects: This method boasts several advantages over other classical syntheses. It does not require a final oxidation step, as the reactants are already at the correct oxidation state.[12] It has high atom economy and produces relatively benign byproducts (water and pyridine), which simplifies purification.[12] One-pot, organic solvent-free variations have been developed, further enhancing its green credentials.[12]

Experimental Protocol: Kröhnke Pyridine Synthesis (One-Pot Example)

  • Combine the α-pyridinium methyl ketone salt (1 equivalent), the α,β-unsaturated carbonyl compound (1 equivalent), and ammonium acetate in a suitable solvent like acetic acid or methanol.[13][14]

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is typically worked up by extraction and purified by column chromatography or recrystallization.[14]

Bönnemann Cycloaddition

This synthesis involves the cobalt-catalyzed [2+2+2] cycloaddition of a nitrile with two molecules of an alkyne to form the pyridine ring.[15] It is a powerful method for constructing the core scaffold.

Environmental Assessment:

  • Drawbacks: The primary environmental concern is the use of a transition metal catalyst, typically cobalt.[15][16] While catalytic, the potential for metal leaching into waste streams and the final product is a concern that requires careful management.[6] The synthesis often requires inert atmosphere conditions and organic solvents.

  • Green Aspects: As a cycloaddition, it is a highly atom-economical way to construct the ring system. The ability to modify the catalyst's ligands allows for optimization and control over the reaction's regioselectivity.[15][17]

Modern & Greener Synthesis Strategies

Driven by the principles of green chemistry, modern synthetic approaches aim to minimize energy consumption, reduce waste, and eliminate hazardous substances.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional heating.[18] By directly heating the reactants and solvent, microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products.[19][20]

Environmental Advantages:

  • Energy Efficiency: Direct heating of reactants is more energy-efficient than conventional oil baths.[21]

  • Reduced Reaction Time: Shorter reaction times translate to significant energy savings.[19][22]

  • Solvent Reduction: Many microwave-assisted reactions can be performed under solvent-free conditions, drastically reducing waste.[18][23]

Experimental Protocol: Microwave-Assisted One-Pot Pyridine Synthesis

  • In a microwave-safe reaction vessel, place p-formylphenyl-4-toluenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), an acetophenone derivative (1 mmol), and ammonium acetate (1.5 mmol).[22]

  • Add a minimal amount of ethanol (e.g., 5 mL) as the solvent.[22]

  • Seal the vessel and place it in a microwave reactor. Irradiate at a specified temperature (e.g., 100-120°C) for 2-7 minutes.[19]

  • After cooling, the solid product is typically filtered, washed with water, and recrystallized from ethanol.[22]

Biocatalysis

Using whole cells or isolated enzymes as catalysts offers an exceptionally green route for chemical transformations.[24] Biocatalytic reactions are performed in aqueous media under mild conditions (ambient temperature and pressure), exhibit high chemo-, regio-, and stereoselectivity, and eliminate the need for harsh reagents.[24]

Environmental Advantages:

  • Sustainable Conditions: Reactions proceed in water at or near room temperature.[24]

  • High Selectivity: Reduces the formation of byproducts and simplifies purification.

  • Elimination of Hazardous Reagents: Replaces strong chemical oxidants and reductants with enzymes.[25]

Experimental Protocol: Biocatalytic Synthesis of 2,6-bis(hydroxymethyl)pyridine This process uses recombinant microbial whole cells and is presented conceptually as specific strains and conditions are often proprietary.

  • A culture of recombinant microbial cells (e.g., E. coli) engineered to express specific hydroxylating enzymes is grown in a suitable fermentation medium.[24][25]

  • The starting material, 2,6-lutidine, is added to the cell culture.[26]

  • The bioconversion is carried out in a bioreactor under controlled temperature, pH, and aeration for a set period (e.g., 24-48 hours).[24]

  • Upon completion, the product is extracted from the aqueous medium and purified. This biocatalytic route provides a simpler and more sustainable alternative to multi-step organic synthesis protocols.[25]

Flow Chemistry

Flow chemistry, or continuous flow processing, involves pumping reagents through a network of tubes and reactors. This technology offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processing.[27][28]

Environmental Advantages:

  • Enhanced Safety: Small reaction volumes minimize the risk of runaway reactions, making it safer to handle hazardous intermediates.[28]

  • Improved Efficiency: Superior heat and mass transfer lead to faster reactions and higher yields.[27]

  • Waste Reduction: In-line purification and catalyst recycling can be integrated into the flow system, minimizing waste.[29]

  • Energy Savings: Precise temperature control and efficient heat transfer reduce energy consumption.[27]

Comparative Analysis: At-a-Glance

The following table summarizes the key environmental and performance metrics for the discussed synthesis methods.

Synthesis MethodTypical SolventsKey Reagents/CatalystsConditionsYield RangeAtom EconomyKey Environmental ConcernsGreener Alternatives
Classical Hantzsch Acetic Acid, Ethanol[7]Aldehydes, β-ketoesters, NH₃High Temp, Long Time[7]Low to ModerateModerateVOCs, harsh oxidants (CrO₃, KMnO₄), waste[5][7]Ultrasound, aqueous media, nanocatalysts[5][30]
Guareschi-Thorpe Benzene, Acetic Acid[11]β-dicarbonyls, CyanoacetamideHigh Temp, Very Long TimeModerateModerateCarcinogenic solvents (benzene), corrosive acids[11]Aqueous media with (NH₄)₂CO₃[9]
Kröhnke Acetic Acid, Methanol[14]Pyridinium salts, EnonesRefluxHigh[12]HighMulti-step preparation of starting materialsOne-pot, solvent-free variations[12]
Bönnemann Toluene, THF[15]Alkynes, Nitriles, Co-catalystModerate TempGood to HighVery HighHeavy metal catalyst (Cobalt), inert atmosphere[16]Catalyst recycling protocols
Microwave-Assisted Ethanol or Solvent-free[19]Varies (MCR components)High Temp, Very Short TimeHigh to Excellent[19]HighHigh energy input for short durationN/A (Is a greener alternative)
Biocatalysis Water[24]Enzymes, Whole CellsAmbient Temp & PressureModerate to HighHighLarge volumes of water, biological wasteN/A (Is a greener alternative)
Flow Chemistry Varies (often reduced)VariesPrecisely ControlledHigh to ExcellentHighInitial equipment costN/A (Is a greener alternative)

digraph "Decision_Making_Factors" {
graph [fontname="Arial", fontsize=12, splines=true];
node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, penwidth=1.5];
edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.5];

// Nodes center [label="Choosing a\nPyridine Synthesis", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12]; scale [label="Scale of Reaction\n(mg vs. kg)", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; safety [label="Safety & Hazards\n(Reagents, Exotherms)", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; cost [label="Cost & Availability\n(Reagents, Catalysts)", fillcolor="#FEF7E0", fontcolor="#202124", color="#FBBC05"]; waste [label="Waste Profile\n(Solvents, Byproducts)", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; speed [label="Throughput & Speed\n(Reaction Time)", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; equip [label="Equipment Availability\n(Microwave, Flow Reactor)", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; purity [label="Product Purity\n(Purification Needs)", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];

// Edges center -> scale; center -> safety; center -> cost; center -> waste; center -> speed; center -> equip; center -> purity; }

Sources

Comparative

Cross-Validation of Analytical Methods for 3-Ethoxy-5-methylpyridine Quantification

Executive Summary: The Analytical Challenge 3-Ethoxy-5-methylpyridine (EMP) represents a critical structural motif often encountered as a process impurity or intermediate in the synthesis of next-generation pyridine-base...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

3-Ethoxy-5-methylpyridine (EMP) represents a critical structural motif often encountered as a process impurity or intermediate in the synthesis of next-generation pyridine-based APIs (e.g., kinase inhibitors or agrochemicals). Its structural duality—possessing both a basic nitrogen (pKa ~6.0) and a lipophilic ether tail—creates a unique analytical challenge.

While Gas Chromatography (GC) is often the default for such semi-volatile compounds, matrix interference in late-stage drug substances often necessitates High-Performance Liquid Chromatography (HPLC). This guide provides a rigorous, data-driven cross-validation framework to ensure your quantification strategy is robust, orthogonal, and compliant with ICH Q2(R2) standards.

Why Cross-Validate?

Relying on a single technique for EMP quantification introduces risk:

  • GC Risk: Thermal degradation of labile precursors in the injection port can mimic EMP, leading to false positives.

  • HPLC Risk: Co-elution of positional isomers (e.g., 2-ethoxy- vs 3-ethoxy-) is common on standard C18 phases.

Methodological Landscape

We compare two optimized protocols. Method A (GC-FID) serves as the high-throughput standard for raw material release. Method B (HPLC-UV) serves as the orthogonal check for finished product matrices.

Comparative Performance Matrix
FeatureMethod A: GC-FID (Direct Injection)Method B: HPLC-UV (Reverse Phase)
Primary Mechanism Volatility & PolarityHydrophobic Interaction & pKa
Linearity Range 10 – 1000 µg/mL0.5 – 100 µg/mL
LOD (Limit of Detection) ~2 ppm~0.1 ppm
Selectivity High for structural isomersHigh for non-volatile matrix components
Throughput < 12 min / sample< 25 min / sample
Main Limitation Incompatible with salt forms/thermally unstable matricesRequires strict pH control to prevent peak tailing

Experimental Protocols

Method A: GC-FID (The Volatility Standard)

Rationale: Pyridines are notorious for peak tailing on standard silica-based columns due to interaction with silanols. We utilize a base-deactivated stationary phase to ensure sharp peak symmetry.

Instrument: Agilent 8890 or equivalent with FID. Column: Rtx-Volatile Amine or DB-WAX UI (30 m x 0.32 mm, 1.0 µm film). Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

Temperature Program:

  • Inlet: 250°C (Split ratio 20:1).

  • Oven: 60°C (hold 1 min) → 15°C/min to 220°C (hold 5 min).

  • Detector: 300°C.

Sample Prep: Dissolve 50 mg sample in 10 mL Dichloromethane (DCM). Add 1 mL of Internal Standard Solution (Tridecane, 1 mg/mL).

Method B: HPLC-UV (The Orthogonal Check)

Rationale: To prevent the basic pyridine nitrogen from interacting with residual silanols on the C18 column (which causes tailing), we use a high-pH stable hybrid column. This keeps the EMP in its uncharged (free base) state, maximizing retention and peak shape.

Instrument: Waters Alliance or Thermo Vanquish. Column: XBridge BEH C18 XP (100 x 2.1 mm, 2.5 µm). Mobile Phase:

  • A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • B: Acetonitrile. Gradient: 5% B (0-1 min) → 95% B (10 min) → 5% B (12 min). Flow Rate: 0.4 mL/min. Detection: UV @ 260 nm (Pyridine π-π* transition).

Cross-Validation Workflow

The following diagram illustrates the decision logic for selecting and validating the methods.

ValidationWorkflow Start Sample: 3-Ethoxy-5-methylpyridine MatrixCheck Is Matrix Volatile? Start->MatrixCheck MethodA Method A: GC-FID (Primary) MatrixCheck->MethodA Yes (Raw Material) MethodB Method B: HPLC-UV (Orthogonal) MatrixCheck->MethodB No (Drug Product) Compare Statistical Comparison (Bland-Altman Analysis) MethodA->Compare Data Set A MethodB->Compare Data Set B Pass Bias < 5.0% VALIDATED Compare->Pass Fail Bias > 5.0% Investigate Matrix Effect Compare->Fail

Figure 1: Decision tree for analytical method selection and cross-validation logic.

Statistical Analysis & Acceptance Criteria

To truly cross-validate, one must prove that Method A and Method B yield statistically equivalent results. A simple correlation coefficient (


) is insufficient.
The Bland-Altman Approach

We recommend analyzing 6 batches of intermediate using both methods. Calculate the difference between the two measurements for each sample.

Experiment:

  • Analyze

    
     real-world samples with varying EMP concentrations (0.1% to 2.0%) using both GC and HPLC.
    
  • Calculate the % Bias:

    
    
    

Acceptance Criteria:

  • Mean Bias:

    
    
    
  • 95% Limits of Agreement: Within

    
     of the mean.
    
  • t-Test: Paired t-test should show

    
     (no significant difference).
    
Troubleshooting Discrepancies

If Method A (GC) reads consistently higher than Method B (HPLC):

  • Root Cause: Thermal degradation of a precursor (e.g., a pyridine-N-oxide) in the GC inlet reverting to the parent pyridine.

  • Solution: Lower GC inlet temperature or switch to On-Column Injection.

If Method B (HPLC) reads higher:

  • Root Cause: Co-elution of a UV-active impurity with similar hydrophobicity.

  • Solution: Use a Diode Array Detector (DAD) to check peak purity or switch Mobile Phase A to a fluorinated phenyl phase.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Scriven, E. F. V., et al. (1996). Alkylpyridines and Arylpyridines. Kirk-Othmer Encyclopedia of Chemical Technology. Link

  • Restek Corporation. (2020). Analysis of Volatile Amines on Rtx-Volatile Amine Columns.Link

  • Waters Corporation. (2021). Method Development Guide for XBridge BEH Columns.Link

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. Link

Validation

Biological activity comparison of ethoxy vs. other alkoxy substituted pyridines

An In-Depth Guide to the Biological Activity of Ethoxy-Substituted Pyridines vs. Other Alkoxy Analogues For Researchers, Scientists, and Drug Development Professionals The pyridine ring is a cornerstone of modern medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Biological Activity of Ethoxy-Substituted Pyridines vs. Other Alkoxy Analogues

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its versatile chemistry make it an invaluable component in drug design.[1][3] The strategic functionalization of this ring is paramount to tuning a molecule's pharmacological profile. Among the most common substituents are alkoxy groups (-OR), which can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of ethoxy-substituted pyridines against their other alkoxy-substituted counterparts (e.g., methoxy, propoxy). We will delve into the causal relationships between alkoxy chain length and critical drug-like properties, supported by experimental data and detailed protocols to empower researchers in their decision-making process. The central thesis is that while no single substituent is universally superior, the ethoxy group frequently represents a "sweet spot," offering a favorable balance of metabolic stability, lipophilicity, and biological potency.

Part 1: The Physicochemical and Pharmacokinetic Landscape

The choice of an alkoxy substituent directly impacts a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Understanding these foundational differences is critical for rational drug design.

Lipophilicity and Solubility: A Balancing Act

Lipophilicity, often measured as logP or logD, is a crucial determinant of a drug's ability to cross biological membranes. As the length of the alkyl chain in an alkoxy group increases, so does the molecule's lipophilicity.[4] This trend is logical: adding nonpolar methylene (-CH2-) units increases the hydrophobic character.

However, this increased lipophilicity comes at the cost of aqueous solubility. While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity (e.g., LogP > 5) can lead to poor solubility, high plasma protein binding, and an increased risk of in vivo toxicity.[5][6] The ethoxy group often provides a moderate increase in lipophilicity over the methoxy group without drastically compromising solubility, a balance that is frequently advantageous.

Table 1: Illustrative Physicochemical Properties of Substituted Pyridines

Alkoxy Group Representative Structure Calculated logP (cLogP) Predicted Aqueous Solubility (logS) Key Implication
Methoxy (-OCH₃) 2-methoxypyridine 1.1 -1.5 Higher polarity, good solubility, potential metabolic liability.
Ethoxy (-OC₂H₅) 2-ethoxypyridine 1.5 -2.0 Balanced lipophilicity and solubility, often improved metabolic stability.
n-Propoxy (-OC₃H₇) 2-propoxy-pyridine 2.0 -2.5 Increased lipophilicity, potentially reduced solubility and higher protein binding.

| Isopropoxy (-OCH(CH₃)₂) | 2-isopropoxypyridine | 1.9 | -2.4 | Steric bulk may alter binding and metabolism compared to linear chains. |

Note: Values are illustrative estimates and can vary based on the specific pyridine scaffold and calculation software.

Metabolic Stability: The Cytochrome P450 (CYP) Challenge

A primary role of drug metabolism is to increase the polarity of xenobiotics to facilitate their excretion. The Cytochrome P450 (CYP) family of enzymes, located primarily in the liver, are the main drivers of this process.[7][8] For alkoxy-substituted compounds, the most common metabolic pathway is oxidative O-dealkylation, which cleaves the ether bond to produce an alcohol and an aldehyde.

The rate of O-dealkylation is highly dependent on the nature of the alkyl group. Methoxy groups are generally more susceptible to this metabolic attack than ethoxy groups. The additional carbon on the ethoxy group can sterically hinder the approach of the CYP enzyme or alter the electronics at the oxygen atom, slowing the rate of metabolism. This often translates to improved metabolic stability, a longer half-life, and better in vivo exposure for ethoxy-substituted compounds.[1][9]

The pyridine ring itself can also interact with and be metabolized by CYP enzymes, sometimes forming pyridine N-oxides.[10][11] Therefore, the overall metabolic fate of a molecule is a complex interplay between all its constituent parts.

CYP450_Metabolism cluster_0 CYP450 Mediated O-Dealkylation AlkoxyPyridine R-O-Pyridine (e.g., Ethoxy-Pyridine) CYP_Enzyme CYP450 Enzyme + O₂ + NADPH AlkoxyPyridine->CYP_Enzyme Binding Intermediate Unstable Hemi-acetal Intermediate CYP_Enzyme->Intermediate Oxidation Metabolite1 Hydroxy-Pyridine Intermediate->Metabolite1 Cleavage Metabolite2 Aldehyde (e.g., Acetaldehyde) Intermediate->Metabolite2

Caption: General pathway for the metabolic O-dealkylation of alkoxy-pyridines by CYP450 enzymes.

Part 2: Comparative Biological Activity & Structure-Activity Relationships (SAR)

Experimental evidence from diverse therapeutic areas highlights the nuanced impact of alkoxy substitution on biological activity.

Anticancer Activity

In the development of novel anti-proliferative agents, the choice of alkoxy group has been shown to be a critical determinant of potency.

  • A study on 2-oxo-pyridine derivatives as inhibitors of EGFR and VEGFR-2 demonstrated that the ethoxy group is more advantageous than the methoxy group for cytotoxic activity against both hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines.[12]

  • In a separate series of pyridine-3-carbonitriles, compounds bearing methoxy and other electron-donating groups on an adjacent phenyl ring showed enhanced cytotoxic activity, underscoring that the electronic and steric context of the entire molecule is crucial.[13][14]

Central Nervous System (CNS) Activity

For drugs targeting the CNS, achieving oral efficacy and brain penetration is a significant hurdle.

  • In the discovery of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists for treating depression, a series of 2-aryloxy-4-alkoxy-pyridines was investigated.[15] The ethoxy-substituted compound, CP-316311 , emerged as a potent and selective antagonist that demonstrated oral efficacy in preclinical CNS models, eventually advancing to clinical trials.[15]

Enzyme Inhibition

The fine-tuning of inhibitor-enzyme interactions often relies on subtle changes in substituent size and electronics.

  • In the development of Cathepsin S (CTSS) inhibitors based on an imidazo[4,5-c]pyridine scaffold, the ethoxy-substituted derivative showed the highest activity .[16] The study noted that longer alkyl chains led to a decrease in potency, suggesting an optimal size for the binding pocket.[16]

Table 2: Comparative Biological Activity of Alkoxy-Substituted Pyridines from Literature

Compound Class Target/Assay Methoxy Derivative (IC₅₀/EC₅₀) Ethoxy Derivative (IC₅₀/EC₅₀) Reference
2-oxo-pyridines Cytotoxicity vs. HepG-2 78.17 µM 63.11 µM [12]
Imidazo[4,5-c]pyridines Cathepsin S Inhibition Less Active 25 nM [16]

| 2-aryloxy-pyridines | CRF1 Receptor Binding | Not specified | 6.8 nM |[15] |

SAR_Logic cluster_props Physicochemical Properties cluster_bio Biological Outcome Methoxy Methoxy (-OCH₃) - Lower Lipophilicity - Higher Solubility - Lower Metabolic Stability Potency Potency / Efficacy Methoxy->Potency influences Selectivity Selectivity Methoxy->Selectivity influences PK_Profile Pharmacokinetics (ADME) Methoxy->PK_Profile influences Ethoxy Ethoxy (-OC₂H₅) - Balanced Lipophilicity - Good Solubility - Higher Metabolic Stability Ethoxy->Potency influences Ethoxy->Selectivity influences Ethoxy->PK_Profile influences LongerAlkoxy Longer Alkoxy (-OR) - Higher Lipophilicity - Lower Solubility - Variable Stability LongerAlkoxy->Potency influences LongerAlkoxy->Selectivity influences LongerAlkoxy->PK_Profile influences Potency->Ethoxy Often Optimal PK_Profile->Ethoxy Often Favorable

Caption: Relationship between alkoxy chain length, physicochemical properties, and biological outcomes.

Part 3: Key Experimental Protocols

To empirically determine the optimal alkoxy substituent for a given pyridine scaffold, a series of standardized in vitro assays is indispensable.

Protocol 1: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo half-life.

Objective: To compare the metabolic clearance rate of methoxy-, ethoxy-, and other alkoxy-substituted pyridine analogues.

Materials:

  • Human Liver Microsomes (HLM), pooled

  • Test compounds (1 mM stock in DMSO)

  • NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

  • Incubation (T₀): In a 96-well plate, add 198 µL of ice-cold acetonitrile with an internal standard. Add 1 µL of test compound stock. Finally, add 100 µL of the HLM master mix. This serves as the 0-minute time point.

  • Reaction Initiation: Pre-warm the HLM master mix and the NADPH regenerating system separately at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH system to the HLM master mix. Immediately dispense 100 µL of this reaction mix into wells containing 1 µL of the test compound (pre-warmed to 37°C).

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 5, 15, 30, 60 minutes), quench the reaction by transferring 100 µL of the incubation mixture to a well containing 200 µL of ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched plate at 4000 rpm for 15 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Metabolic_Stability_Workflow Start Prepare HLM, NADPH, and Test Compound T0 Quench T₀ Sample (No Incubation) Start->T0 Incubate Incubate Compound with HLM + NADPH at 37°C Start->Incubate Process Centrifuge to Pellet Protein T0->Process Timepoints Quench Reaction at Time Points (5, 15, 30, 60 min) Incubate->Timepoints Timepoints->Process Analyze LC-MS/MS Analysis of Supernatant Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes (HLM).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive transcellular permeability.

Objective: To assess and compare the passive permeability of different alkoxy-substituted pyridine analogues.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Phosphatidylcholine in dodecane (or other suitable lipid mixture)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds (10 mM stock in DMSO)

  • UV-Vis plate reader or LC-MS/MS

Methodology:

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS buffer.

  • Coat Donor Plate: Carefully pipette 5 µL of the lipid mixture onto the filter membrane of each well in the donor plate.

  • Prepare Donor Solutions: Dilute the test compounds from the DMSO stock into PBS to a final concentration of 100 µM (ensure final DMSO concentration is <1%).

  • Assay Assembly: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate sandwich at room temperature for 4-18 hours without shaking.

  • Analysis: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Calculation: Use the measured concentrations to calculate the effective permeability coefficient (Pe).

Conclusion and Future Perspectives

The selection of an alkoxy substituent is a multi-parameter optimization problem. The available evidence indicates that while methoxy groups can be potent, they often suffer from metabolic liabilities. Conversely, longer alkyl chains can excessively increase lipophilicity, leading to poor solubility and off-target effects.

The ethoxy group frequently emerges as a highly effective choice , providing a beneficial compromise: it enhances metabolic stability compared to the methoxy group while maintaining a favorable balance of lipophilicity and solubility. This "ethoxy advantage" has been demonstrated in multiple therapeutic programs, leading to the identification of clinical candidates.[15]

However, this guide underscores that there are no immutable rules in drug discovery. The ideal substituent is always context-dependent, relying on the specific topology of the target's binding site and the overall physicochemical properties of the scaffold. The experimental protocols provided herein offer a robust framework for making data-driven decisions.

Future research will likely focus on more exotic alkoxy derivatives, such as fluorinated analogues, to further modulate properties like pKa and metabolic stability, continuing the quest for safer and more effective pyridine-based therapeutics.[17]

References

  • Chen, Y. L., et al. (2008). Synthesis and SAR of 2-Aryloxy-4-alkoxy-pyridines as Potent Orally Active Corticotropin-Releasing Factor 1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Gouda, M. A., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports. [Link]

  • Sladowska, H., et al. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica. [Link]

  • Otsuki, K., et al. (2019). Synthesis and structure-activity relationship of 4-alkoxy-thieno[2,3-b]pyridine derivatives as potent alkaline phosphatase enhancers for osteoporosis treatment. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cardoso, F. S. P., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]

  • Charlier, C., et al. (2004). Design, synthesis, and pharmacological evaluation of pyridinic analogues of nimesulide as cyclooxygenase-2 selective inhibitors. Journal of Medicinal Chemistry. [Link]

  • Haupt, V. J., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

  • Abdel-Latif, E., et al. (2004). Synthesis, antimicrobial activity and conformational analysis of novel substituted pyridines: BF(3)-promoted reaction of hydrazine with 2-alkoxy pyridines. Bioorganic & Medicinal Chemistry. [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

  • Szelag, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Jonsson, S., et al. (1983). Interaction of ligands with cytochrome P-450. On the 442 nm spectral species generated during the oxidative metabolism of pyridine. Biochemical Journal. [Link]

  • Wu, D., et al. (1997). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. Molecular and Cellular Biochemistry. [Link]

  • Al-Zahrani, A. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. [Link]

  • Audus, K. L., et al. (1999). Increased lipophilicity and subsequent cell partitioning decrease passive transcellular diffusion of novel, highly lipophilic antioxidants. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Gąsiorowska, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Riniker, S., et al. (2021). Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of 24 Cyclic Decapeptides. Journal of Chemical Information and Modeling. [Link]

  • Al-Zahrani, A. A., et al. (2022). Cytotoxic activities and selectivity indexes (SIs) of 2-methoxypyridine derivatives. ResearchGate. [Link]

  • Al-Zahrani, A. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

  • Apetrei, R., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • Meanwell, N. A., et al. (2018). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters. [Link]

  • Strawn, J. R., & Ekhator, N. (n.d.). Cytochrome P450 and Metabolism. Psych-Mental Health Hub. [Link]

  • Kos, J., et al. (2018). Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. Molecules. [Link]

  • Najjar, J., & Udit, A. K. (2020). Cytochromes P450: Chemistry for drugs, metabolism, and beyond. Open Access Government. [Link]

  • Goslinska, A., et al. (2022). (Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl2-Induced Hypoxia. International Journal of Molecular Sciences. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Ligand Selection for Palladium-Catalyzed Cross-Coupling of 3-Halopyridines

Introduction: The Unique Challenge of the 3-Pyridyl Moiety For researchers in pharmaceutical and materials science, the pyridine ring is a cornerstone scaffold. However, its incorporation into complex molecules via palla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of the 3-Pyridyl Moiety

For researchers in pharmaceutical and materials science, the pyridine ring is a cornerstone scaffold. However, its incorporation into complex molecules via palladium-catalyzed cross-coupling is not always straightforward. The 3-halopyridine substrate presents a distinct set of challenges compared to its 2- and 4-isomers or simple aryl halides. The primary obstacle is the pyridine nitrogen itself; its lone pair can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit or completely shut down catalytic activity.[1] Furthermore, the electronic properties of the 3-position make oxidative addition, the critical first step in the catalytic cycle, more sluggish compared to the more activated 2- and 4-positions.[2]

Overcoming these challenges is not merely a matter of optimizing temperature or base; it is fundamentally a question of rational ligand design. The choice of ligand is paramount, as it directly modulates the steric and electronic environment of the palladium center to favor the desired catalytic pathway over deactivating side reactions.[1][3] This guide provides an in-depth comparison of the performance of common ligand classes—primarily bulky biaryl monophosphines and N-heterocyclic carbenes (NHCs)—in the two most critical transformations for drug development: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.

The Mechanism of Action: Why Bulky, Electron-Rich Ligands are Essential

The success of modern cross-coupling catalysis, especially for challenging substrates like 3-halopyridines, hinges on ligands that promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4] Bulky, electron-rich monophosphine ligands, often called "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos, BrettPhos), have revolutionized this field.

Their efficacy stems from two key features:

  • Steric Bulk: The large steric footprint of these ligands promotes the formation of a monoligated, 12-electron L-Pd(0) species. This coordinatively unsaturated complex is highly reactive and essential for the oxidative addition of unreactive C-Cl bonds.[5] The bulk also facilitates the final reductive elimination step, which can often be rate-limiting.

  • Electron-Donating Ability: As strong σ-donors, these phosphines increase the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) species significantly lowers the activation energy for oxidative addition into the C-X bond of the 3-halopyridine.[1][6]

This combination of properties creates a highly active and stable catalyst that resists deactivation by the pyridine nitrogen, enabling efficient coupling where simpler ligands like triphenylphosphine (PPh₃) would fail.

Catalytic_Cycle_Principles cluster_ligand Ligand Properties cluster_cycle Key Catalytic Steps L1 Bulky & Electron-Rich (e.g., Buchwald Ligands, NHCs) OA Facilitates Oxidative Addition L1->OA Accelerates RE Promotes Reductive Elimination L1->RE Accelerates ST Stabilizes Catalyst (Resists Deactivation) L1->ST Enhances

Caption: Role of advanced ligands in the catalytic cycle.

Part 1: Buchwald-Hartwig Amination (C-N Coupling)

The formation of C-N bonds is arguably one of the most important reactions in medicinal chemistry. For 3-halopyridines, the choice of ligand is highly dependent on the nature of the amine coupling partner (primary vs. secondary).

Comparative Ligand Performance

Studies on the amination of 3-halo-2-aminopyridines provide excellent comparative data that can be extrapolated to simpler 3-halopyridine systems. The data clearly shows that ligands from the Buchwald biarylphosphine family are superior for this transformation.

Table 1: Ligand Screen for the Amination of 3-Bromo-2-aminopyridine with a Secondary Amine (Morpholine)

LigandCatalyst SystemYield (%)[7]Key Insight
RuPhos Pd₂(dba)₃ / Ligand71High Performance. Shows excellent activity for secondary amines.
RuPhos Precatalyst RuPhos-Pd-G383 Outstanding. The precatalyst form shows a ~10% increase in yield, indicating efficient generation of the active Pd(0) species.
SPhos Pd₂(dba)₃ / Ligand76High Performance. Similar in efficacy to RuPhos for this substrate class.
XPhos Pd₂(dba)₃ / Ligand40Moderate performance under these initial conditions.
BrettPhos Pd₂(dba)₃ / Ligand59Good, but outperformed by RuPhos/SPhos for secondary amines.
BINAP Pd₂(dba)₃ / Ligand71A classic bidentate ligand that performs well, but often less general than modern biaryl monophosphines.

Key Takeaway: For the amination of 3-halopyridines with secondary amines , RuPhos and SPhos are outstanding choices, with their precatalyst forms often providing the highest activity.[7]

The situation changes when coupling primary amines , where steric factors become even more critical.

Table 2: Ligand Comparison for the Amination of 3-Bromo-2-aminopyridine with a Primary Amine (Cyclopentylamine)

Ligand/PrecatalystCatalyst SystemYield (%)[7]Key Insight
BrettPhos Precatalyst BrettPhos-Pd-G378 Outstanding. Clearly outperforms other ligands for coupling with a branched primary amine.
BrettPhos Pd₂(dba)₃ / Ligand66Good performance, but the precatalyst is more efficient.
RuPhos Precatalyst RuPhos-Pd-G347Significantly lower yield compared to BrettPhos, highlighting ligand specificity.

Key Takeaway: For the amination of 3-halopyridines with primary amines , particularly sterically hindered ones, BrettPhos is the ligand of choice, with its precatalyst form being the most effective.[7][8] This is consistent with broader trends in C-N coupling chemistry.[7][8]

Ligand_Amination_Workflow start Start: 3-Halopyridine + Amine amine_type What is the Amine Class? start->amine_type primary Primary Amine amine_type->primary secondary Secondary Amine amine_type->secondary brettphos Select BrettPhos (or Precatalyst) primary->brettphos ruphos Select RuPhos or SPhos (or Precatalyst) secondary->ruphos product C-N Coupled Product brettphos->product ruphos->product

Caption: Ligand selection workflow for amination.

Part 2: Suzuki-Miyaura Coupling (C-C Formation)

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. When applied to 3-halopyridines, especially the less reactive 3-chloropyridines, the choice of ligand is again critical for success.

Comparative Ligand Performance

While a direct side-by-side comparison table for a single 3-halopyridine substrate is less common in the literature than for amination, a clear consensus emerges from numerous studies: bulky, electron-rich phosphines and, increasingly, N-heterocyclic carbenes (NHCs) are required for efficient coupling of challenging heteroaryl chlorides.

Table 3: Performance of Ligand Classes in Suzuki-Miyaura Coupling of (3-Chloro)pyridines

Ligand ClassSpecific Example(s)Typical PerformanceMechanistic Rationale
Bulky Biaryl Monophosphines XPhos, SPhosExcellent Highly effective for activating C-Cl bonds and coupling unstable heteroaryl boronates.[2] The combination of steric bulk and electron-donating character facilitates the rate-limiting oxidative addition.[4]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesVery Good to Excellent Strong σ-donor properties, often exceeding phosphines, create a very electron-rich palladium center.[9] PEPPSI-type precatalysts are particularly effective and air-stable.
Bulky Alkylphosphines P(t-Bu)₃Good to Very GoodHighly electron-donating and sterically demanding, effective for activating aryl chlorides. Can sometimes be outperformed by the tailored steric environment of biarylphosphines.
Traditional Phosphines PPh₃Poor to ModerateGenerally ineffective for unactivated 3-chloropyridines due to insufficient electron-donating ability to promote oxidative addition and susceptibility to catalyst deactivation.

Key Takeaway: For Suzuki-Miyaura couplings involving 3-chloropyridines, XPhos and other bulky biaryl phosphines are the gold standard.[2] NHC-ligated palladium complexes, such as PEPPSI-IPr , are also highly effective and offer excellent stability. Using precatalysts like the XPhos-Pd-G2 or G3 systems is highly recommended as they rapidly generate the active monoligated Pd(0) species, which is crucial when using unstable boronic acids that can decompose under prolonged heating.[2][10]

Experimental Protocols

The following protocols are representative examples derived from the literature and should be adapted to specific substrates. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a 3-Halopyridine with a Primary Amine

This protocol is adapted from methodologies developed by the Buchwald group for challenging aminations.[7]

  • Reagents & Equipment:

    • 3-Halopyridine (1.0 mmol, 1.0 equiv)

    • Primary Amine (1.2 mmol, 1.2 equiv)

    • BrettPhos Precatalyst G3 (0.02 mmol, 2 mol%)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol, 1.5 equiv)

    • Anhydrous, degassed Toluene or THF (2-3 mL)

    • Oven-dried screw-cap vial with a magnetic stir bar

  • Procedure:

    • In a glovebox, add the 3-halopyridine (if solid), BrettPhos precatalyst, and LiHMDS to the screw-cap vial.

    • If the 3-halopyridine is a liquid, add it via syringe outside the glovebox after sealing the vial.

    • Add the anhydrous solvent (e.g., Toluene) followed by the primary amine via syringe.

    • Seal the vial tightly with a Teflon-lined cap.

    • Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block set to 80-110 °C.

    • Stir the reaction vigorously for the required time (typically 4-24 hours). Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 3-Chloropyridine

This protocol is based on procedures utilizing modern Buchwald precatalysts for the coupling of heteroaryl chlorides.[2][10]

  • Reagents & Equipment:

    • 3-Chloropyridine (1.0 mmol, 1.0 equiv)

    • Arylboronic Acid (1.5 mmol, 1.5 equiv)

    • XPhos Precatalyst G3 (0.02 mmol, 2 mol%)

    • Potassium Phosphate (K₃PO₄), aqueous solution (0.5 M, 4 mL) or solid (2.0 mmol)

    • Anhydrous, degassed THF (2 mL)

    • Oven-dried screw-cap vial with a magnetic stir bar

  • Procedure:

    • To an oven-dried vial, add the 3-chloropyridine, arylboronic acid, and XPhos precatalyst.

    • Add a magnetic stir bar. Seal the vial with a rubber septum and purge with argon.

    • Add the degassed THF via syringe.

    • Add the degassed aqueous K₃PO₄ solution via syringe. Alternatively, solid base can be added in step 1 and a solvent mixture (e.g., dioxane/water) can be used.

    • Replace the septum with a Teflon-lined screw cap.

    • Stir the biphasic mixture vigorously at room temperature or heat to 40-80 °C. The use of a precatalyst often allows for lower temperatures and shorter reaction times (30 min to 4 hours).[2]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The successful palladium-catalyzed functionalization of 3-halopyridines is a testament to the power of ligand design. For C-N bond formation, the choice is highly specific: BrettPhos for primary amines and RuPhos or SPhos for secondary amines. For C-C bond formation via Suzuki-Miyaura coupling, XPhos and related bulky biarylphosphines, as well as robust NHC ligands, provide the necessary activity to couple even unreactive 3-chloropyridines. The use of well-defined precatalysts is strongly recommended across all reaction types to ensure the efficient and reproducible generation of the active catalyst, particularly at lower temperatures and with sensitive substrates. As ligand development continues to advance, we can anticipate even more active, stable, and versatile catalysts that will further expand the synthetic toolbox for accessing complex pyridine-containing molecules.

References

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Angewandte Chemie International Edition, 51(32), 7942-7955. [Link]

  • Watson, D. A., Su, M., & Teverovskiy, G. (2012). A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. Angewandte Chemie International Edition, 51(19), 4710-4713. [Link]

  • Watson, D. A., Su, M., & Teverovskiy, G. (2012). A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. PubMed. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls. Journal of the American Chemical Society, 132(43), 15292-15294. [Link]

  • Kinzel, T., & Buchwald, S. L. (2010). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Savitha, B., Reddy, E. K., Parthasarathi, D., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity, 23, 737-747. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2015). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Journal of the American Chemical Society, 137(23), 7431-7434. [Link]

  • Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4899-4902. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Fors, B. P., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(7), 1264-1274. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. [Link]

  • Barder, T. E., et al. (2011). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Journal of Organic Chemistry, 76(24), 10134-10145. [Link]

  • Fairlamb, I. J. S., et al. (2015). Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions. The Journal of Organic Chemistry, 80(12), 6299-6313. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethoxy-5-methylpyridine

CAS: 116632-41-0 | Class: Pyridine Derivative | Focus: PPE & Logistics Executive Safety Summary From the Desk of the Senior Application Scientist: Handling 3-Ethoxy-5-methylpyridine requires navigating the specific hazar...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 116632-41-0 | Class: Pyridine Derivative | Focus: PPE & Logistics

Executive Safety Summary

From the Desk of the Senior Application Scientist: Handling 3-Ethoxy-5-methylpyridine requires navigating the specific hazards of the pyridine pharmacophore: high volatility, potent olfactory fatigue, and rapid dermal permeation. Unlike standard bench reagents, alkyl-alkoxy pyridines often possess lipophilic properties that accelerate skin absorption.

The Core Risk: Standard laboratory nitrile gloves provide insufficient protection against pyridine derivatives for anything beyond incidental splash. This guide prioritizes "Permeation Logic" over standard compliance to ensure true biological safety.

Hazard Identification & Risk Assessment (SAR Analysis)

Note: As specific toxicological data for this exact isomer is often limited, this protocol applies the "Precautionary Principle" based on Structural Activity Relationships (SAR) of close analogs (e.g., 3-Picoline, 3-Ethoxypyridine).

Hazard ClassGHS Classification (Projected)Operational Implication
Physical Flammable Liquid (Cat 3/4) Flash point likely 60-80°C. Ground all glassware during transfer.
Health (Acute) Acute Tox. 4 (Oral/Dermal) Harmful if swallowed or absorbed through skin.
Health (Local) Skin/Eye Irritant (Cat 2) Causes varying degrees of chemical burns/irritation.
Organ Specific STOT-SE 3 (Respiratory) Potent respiratory irritant.[1] Zero-tolerance for open-bench handling.
Sensory Olfactory Fatigue "Fishy/amine" odor. The nose desensitizes quickly; odor is not a reliable warning.
The PPE Matrix: Beyond the Basics

This section details the self-validating protection systems required.

A. Hand Protection (Critical Protocol)

The "Nitrile Trap": Thin disposable nitrile gloves (4 mil) often have a breakthrough time of <6 minutes for pyridine derivatives.

  • Primary Handling (Immersion/Synthesis):

    • Material: Laminate film (e.g., Silver Shield™, Ansell Barrier®) or Butyl Rubber (>0.5mm).

    • Logic: Multi-layer laminates prevent the aromatic ring from intercalating into the polymer matrix.

  • Incidental Handling (Weighing/Aliquot):

    • Protocol: "Double-Glove" Method.

    • Inner: 4 mil Nitrile (inspection layer).

    • Outer: 8 mil Extended Cuff Nitrile (sacrificial layer).

    • Rule: Immediately change outer glove upon any visible splash.

B. Respiratory & Eye Protection[2][3][4][5][6][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to vapor migration.

  • Respiratory:

    • Primary: Certified Fume Hood (Face velocity: 100 fpm / 0.5 m/s).

    • Secondary (Spill/Cleaning): Full-face respirator with Organic Vapor (OV) cartridges.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment Volume Volume > 10mL or Heating Involved? Start->Volume Hood Engineering Control: Fume Hood REQUIRED Volume->Hood Always Glove_Select Glove Selection Hood->Glove_Select High_Risk High Risk: Laminate/Butyl Gloves + Splash Apron Glove_Select->High_Risk Yes (Heating/Vol >10mL) Low_Risk Low Risk (Splash): Double Nitrile (8mil outer) Change every 30 mins Glove_Select->Low_Risk No (Cold/Aliquot) Eyes Eye Protection: Unvented Goggles High_Risk->Eyes Low_Risk->Eyes

Figure 1: Decision logic for selecting appropriate PPE based on volume and thermal conditions. Note the differentiation between standard nitrile and laminate gloves.

Operational Workflow: Synthesis & Handling
Step 1: Pre-Operational Checks
  • Sash Height: Verify fume hood sash is at the certified working height.

  • Quench Prep: Prepare a beaker of dilute HCl (1M) or citric acid solution. Why? Acid neutralizes the pyridine base immediately, eliminating odor and volatility on contaminated surfaces.

Step 2: Transfer & Weighing
  • Technique: Use positive displacement pipettes for liquids to prevent dripping (vapor pressure management).

  • Vessels: Keep all receiving flasks clamped before transfer.

  • Odor Control: Keep a "waste trap" (beaker with acid) inside the hood for used pipette tips. Do not throw tips directly into the general trash.

Step 3: Decontamination
  • Wipe all exterior surfaces of flasks with a tissue dampened in dilute acid.

  • Dispose of the tissue in a solid hazardous waste container (sealed).

Emergency Response & Disposal Logistics
Spills (>10 mL)
  • Evacuate: Alert nearby personnel. The odor will travel fast.

  • PPE Up: Don Full-Face Respirator (OV Cartridges) and Laminate gloves.

  • Neutralize: Cover spill with vermiculite mixed with citric acid or a commercial "Organic Base" spill kit.

  • Collect: Scoop into a labeled hazardous waste bucket.

Disposal Protocol
  • Classification: Segregate as "Organic Base / Flammable" .

  • Do Not Mix With: Oxidizers (Peroxides, Nitric Acid) or halogenated solvents (unless specified by waste contractor).

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid standard metal cans if corrosion is a concern (though pyridines are generally non-corrosive to steel, they can complex with metals).

Process Workflow Diagram

Handling_Workflow Setup 1. Setup (Acid Trap Prep) Transfer 2. Transfer (Positive Displacement) Setup->Transfer Neutralize 3. Neutralize Tips (Immediate Acid Dip) Transfer->Neutralize Used Consumables Seal 4. Seal & Wipe (Decon Exterior) Transfer->Seal Product Waste 5. Disposal (Segregated Stream) Neutralize->Waste Seal->Waste Wipes

Figure 2: Linear workflow emphasizing the "Neutralize" step to control odor and exposure risks during handling.

References
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards: Pyridine. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][9] [Link]

  • PubChem. (n.d.). Compound Summary: 3-Methylpyridine (Analog). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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